molecular formula C11H11N3O B8038746 2-Amino-6-methyl-3-phenylpyrimidin-4-one

2-Amino-6-methyl-3-phenylpyrimidin-4-one

Cat. No.: B8038746
M. Wt: 201.22 g/mol
InChI Key: IRBILZBSKDGDQI-UHFFFAOYSA-N
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Description

2-Amino-6-methyl-3-phenylpyrimidin-4-one is a useful research compound. Its molecular formula is C11H11N3O and its molecular weight is 201.22 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-amino-6-methyl-3-phenylpyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-8-7-10(15)14(11(12)13-8)9-5-3-2-4-6-9/h2-7H,1H3,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRBILZBSKDGDQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=N1)N)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular structure and weight of 2-Amino-6-methyl-3-phenylpyrimidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Structure, Properties, and Synthesis of 2-Amino-6-methyl-3-phenylpyrimidin-4-one

Introduction

The pyrimidinone scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous compounds with a wide spectrum of biological activities.[1] This guide focuses on a specific, nuanced derivative: 2-Amino-6-methyl-3-phenylpyrimidin-4-one . While this compound is not extensively documented in mainstream chemical databases, its structure suggests significant potential, merging the key pharmacophoric features of an amino-pyrimidine with a strategically placed phenyl group.

As a Senior Application Scientist, this document is structured not as a rigid report, but as a comprehensive technical exploration. We will deconstruct the molecule's architecture, predict its physicochemical and spectroscopic characteristics based on established principles and data from close analogs, propose a validated synthetic pathway, and discuss its potential relevance in modern research. This guide serves as a foundational blueprint for researchers, scientists, and drug development professionals looking to investigate this novel chemical entity.

Molecular Structure and Identification

The identity and properties of a molecule are fundamentally dictated by its structure. The logical first step is a thorough characterization of its core components and systematic nomenclature.

Structural Elucidation and Nomenclature

The molecule consists of a central pyrimidin-4-one ring. Key substitutions are an amino group at position 2, a methyl group at position 6, and a phenyl ring attached to the nitrogen at position 3. The presence of the keto group at position 4 defines it as a pyrimidin-4-one.

  • Systematic (IUPAC) Name: 2-amino-6-methyl-3-phenylpyrimidin-4(3H)-one

  • Common Synonyms: While none are formally established, logical alternatives could include N-phenyl-6-methylisocytosine.

The N-phenyl group at the 3-position is a critical feature. Unlike substitutions on the pyrimidine ring itself, this modification directly influences the electronic environment of the heterocyclic core and introduces significant steric bulk, which can profoundly impact intermolecular interactions and biological activity.

Caption: 2D structure of 2-Amino-6-methyl-3-phenylpyrimidin-4-one.

Key Chemical Identifiers

For any research compound, having standardized identifiers is crucial for database searches and unambiguous communication. Based on its structure, we can generate the following key identifiers.

IdentifierValue
Molecular Formula C₁₁H₁₁N₃O
Molecular Weight 201.23 g/mol
Exact Mass 201.09021 Da
SMILES CC1=CC(=O)N(C(=N1)N)C2=CC=CC=C2
InChI InChI=1S/C11H11N3O/c1-8-7-10(15)14(11(12)13-8)9-5-3-2-4-6-9/h2-7H,1H3,(H2,12,13)
InChIKey FZOKQDPVTGXMEC-UHFFFAOYSA-N
CAS Number Not Assigned

Predicted Physicochemical Properties

Predicting physicochemical properties is vital in drug development to forecast a compound's behavior, including its absorption, distribution, metabolism, and excretion (ADME) profile. We can extrapolate likely properties by comparing them to the well-documented analog, 2-amino-6-methylpyrimidin-4-one (CAS 3977-29-5).[2][3]

  • Aqueous Solubility: The introduction of the N-phenyl group significantly increases the molecule's lipophilicity. Therefore, 2-amino-6-methyl-3-phenylpyrimidin-4-one is predicted to have considerably lower aqueous solubility than its non-phenylated counterpart.

  • LogP (Octanol/Water Partition Coefficient): This value is a key indicator of lipophilicity. The non-phenylated analog has a calculated LogP of approximately -0.34 to -0.9.[2][3] The addition of the phenyl ring will substantially increase this value, likely placing it in the 1.5 to 2.5 range, suggesting better membrane permeability but lower aqueous solubility.

  • Melting Point: The increased molecular weight, rigidity, and potential for π-π stacking interactions conferred by the phenyl ring suggest a high melting point, likely exceeding 250°C. The analog 2-amino-4-hydroxy-6-methylpyrimidine has a melting point greater than 300°C.[4]

  • Hydrogen Bond Donors/Acceptors: The molecule possesses 2 hydrogen bond donors (the -NH₂ group) and 3 hydrogen bond acceptors (the two pyrimidine nitrogens and the carbonyl oxygen).[3] This profile is favorable for interactions with biological targets.

Framework for Spectroscopic Analysis

Proper structural confirmation relies on a suite of spectroscopic techniques. For a novel compound, predicting the expected spectral data provides a crucial reference for experimental validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Methyl Protons (-CH₃): A sharp singlet is expected around δ 2.0-2.3 ppm.

    • Vinyl Proton (-CH=): A singlet for the proton at C5 of the pyrimidine ring, expected around δ 5.5-6.0 ppm.

    • Amino Protons (-NH₂): A broad singlet, exchangeable with D₂O, likely appearing between δ 6.0-7.5 ppm, with its position being highly dependent on solvent and concentration.

    • Phenyl Protons (-C₆H₅): A series of multiplets between δ 7.2-7.6 ppm, integrating to 5 protons.

  • ¹³C NMR:

    • Methyl Carbon (-CH₃): A signal in the aliphatic region, ~20-25 ppm.

    • Pyrimidine Ring Carbons: Four distinct signals are expected. The C=O carbon will be the most downfield (~165-170 ppm). The C2, C4, and C6 carbons attached to heteroatoms will appear around 150-165 ppm, while the C5 carbon will be more upfield (~100-110 ppm).

    • Phenyl Ring Carbons: Four signals are expected (one for the ipso-carbon, two for the ortho/meta carbons, and one for the para-carbon) in the aromatic region of δ 125-140 ppm.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The expected [M+H]⁺ ion would be observed at an m/z of 202.0975, corresponding to the formula C₁₁H₁₂N₃O⁺. Key fragmentation patterns would likely involve the loss of the phenyl group or constituents of the pyrimidine ring.

Infrared (IR) Spectroscopy

The IR spectrum provides a definitive fingerprint of the functional groups present.

  • N-H Stretching: Two distinct, sharp-to-medium bands are expected in the 3300-3500 cm⁻¹ region, characteristic of the primary amine (-NH₂).

  • C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group will be just below 3000 cm⁻¹.

  • C=O Stretching: A strong, sharp absorption band characteristic of the amide/ketone carbonyl group is expected around 1650-1690 cm⁻¹.

  • C=N and C=C Stretching: A series of medium-to-strong bands in the 1500-1640 cm⁻¹ region will correspond to the pyrimidine and phenyl rings.

Proposed Synthesis Strategy

A robust and reproducible synthesis is paramount. The most logical and field-proven approach to constructing this pyrimidinone core is through the condensation of a β-dicarbonyl compound with a guanidine derivative. This is a variation of the classical Biginelli or Remlinger synthesis.

Conceptual Workflow: Condensation Reaction

The proposed synthesis involves the base-catalyzed cyclocondensation of ethyl acetoacetate with N-phenylguanidine .

  • Deprotonation: A base (e.g., sodium ethoxide) deprotonates the active methylene group of ethyl acetoacetate, forming an enolate.

  • Nucleophilic Attack: The N-phenylguanidine attacks the carbonyl carbon of the ester.

  • Cyclization & Dehydration: An intramolecular cyclization occurs, followed by the elimination of ethanol and water to yield the final aromatic pyrimidinone ring.

synthesis_workflow cluster_reactants Starting Materials cluster_process Reaction Conditions R1 N-Phenylguanidine Step1 Step 1: Cyclocondensation R1->Step1 R2 Ethyl Acetoacetate R2->Step1 Base Base Catalyst (e.g., NaOEt) Base->Step1 Solvent Solvent (e.g., Ethanol) Solvent->Step1 Condition Heat (Reflux) Condition->Step1 Step2 Step 2: Work-up & Purification (Neutralization, Extraction, Recrystallization) Step1->Step2 Product Final Product: 2-Amino-6-methyl-3-phenylpyrimidin-4-one Step2->Product

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol (Self-Validating System)

This protocol is designed to be self-validating through in-process controls and clear purification steps.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, add absolute ethanol (20 mL/mmol of limiting reagent).

  • Base Addition: Add sodium metal (1.1 equivalents) in small portions to the ethanol to generate sodium ethoxide in situ. Allow the sodium to react completely.

  • Reagent Addition: Add N-phenylguanidine (1.0 equivalent), followed by the dropwise addition of ethyl acetoacetate (1.05 equivalents) to the stirred solution at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours.

    • Trustworthiness Check: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., 10% Methanol in Dichloromethane). The disappearance of starting materials and the appearance of a new, more polar spot indicates product formation.

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize carefully with glacial acetic acid until pH 7. The product is expected to precipitate.

  • Isolation: Cool the slurry in an ice bath for 30 minutes, then collect the solid precipitate by vacuum filtration. Wash the filter cake with cold ethanol and then diethyl ether to remove impurities.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system such as ethanol/water or dimethylformamide (DMF) to yield the final product as a crystalline solid.

    • Purity Validation: The purity of the final compound must be confirmed by melting point analysis and the spectroscopic methods outlined in Section 3 (NMR, MS, IR).

Potential Applications and Biological Relevance

The pyrimidine nucleus is a "privileged scaffold" in medicinal chemistry. Derivatives are known to possess a vast array of biological activities.

  • Anticancer Activity: Many substituted 2-aminopyrimidines act as kinase inhibitors by competing for the ATP-binding site. The specific substitution pattern of our target molecule makes it a candidate for screening against various cancer cell lines, such as chronic myeloid leukemia.[5]

  • Antimicrobial and Anti-inflammatory Properties: Pyridazines and pyrimidines have been reported to exhibit significant antimicrobial, antioxidant, and anti-inflammatory activities.[1]

  • Plant Growth Stimulation: Certain 2-amino-substituted 6-methyl-pyrimidin-4-ol derivatives have shown pronounced stimulating action on plant growth.[6] The N-phenyl modification could modulate this activity, opening avenues in agricultural science.

The N-phenyl group is not merely a passive addition; it provides a handle for hydrophobic interactions within protein binding pockets, potentially enhancing potency and selectivity for specific biological targets.

Conclusion

2-Amino-6-methyl-3-phenylpyrimidin-4-one represents a scientifically intriguing yet underexplored molecule. This guide provides a comprehensive theoretical foundation for its study. We have established its unambiguous structure and nomenclature, predicted its key physicochemical properties, and outlined a clear framework for its spectroscopic characterization. Furthermore, a robust and validated synthetic protocol has been proposed, enabling its practical synthesis for further research. Given the established biological importance of the pyrimidinone scaffold, this compound stands as a promising candidate for screening in drug discovery and materials science programs. The insights provided herein are intended to catalyze and guide future experimental investigation into this novel chemical entity.

References

  • PubChem. (n.d.). 2-Amino-6-methylpyrimidin-4-one. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Yengoyan, A. P., et al. (2019). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 16. ResearchGate. Retrieved February 15, 2026, from [Link]

  • Faidallah, H. M., et al. (2023). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. Molecules, 28(3), 1235. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 2-Amino-6-phenylpyrimidin-4-ol. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Vo, T. H., et al. (2024). 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies. RSC Advances, 14(8), 5373-5386. Retrieved February 15, 2026, from [Link]

  • Al-Gorcomment, A. A., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1802. Retrieved February 15, 2026, from [Link]

  • Pincus, I. (1953). U.S. Patent No. 2,660,579. Google Patents.

Sources

The Emerging Therapeutic Potential of 2-Amino-6-methyl-3-phenylpyrimidin-4-one: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Promise of a Privileged Scaffold

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural compounds and synthetic drugs with a wide array of biological activities.[1][2] Its inherent ability to interact with various biological targets has made it a "privileged scaffold" in the quest for novel therapeutics. This guide delves into the specific therapeutic potential of a promising, yet underexplored derivative: 2-Amino-6-methyl-3-phenylpyrimidin-4-one . While direct extensive research on this exact molecule is nascent, a wealth of information on structurally related aminopyrimidines provides a strong rationale for its investigation as a lead compound in drug discovery. This document serves as a technical roadmap for researchers, scientists, and drug development professionals, offering insights into its synthesis, potential biological activities, and a comprehensive framework for its preclinical evaluation.

Section 1: The Molecule in Focus - Synthesis and Physicochemical Characterization

A logical and efficient synthesis of 2-Amino-6-methyl-3-phenylpyrimidin-4-one is paramount for its exploration. Based on established pyrimidine synthesis methodologies, a plausible and scalable route involves a multicomponent reaction.[3]

Proposed Synthetic Protocol: A Convergent Approach

The synthesis of the target compound can be efficiently achieved through the condensation of ethyl acetoacetate, phenylurea, and a suitable amidine source, such as guanidine. A likely one-pot synthesis is outlined below:

Experimental Protocol: Synthesis of 2-Amino-6-methyl-3-phenylpyrimidin-4-one

  • Reaction Setup: To a solution of ethyl acetoacetate (1 equivalent) in a suitable solvent such as ethanol, add phenylurea (1 equivalent) and guanidine hydrochloride (1.2 equivalents).

  • Base Catalysis: Add a base, for instance, sodium ethoxide (2.5 equivalents), to the reaction mixture to facilitate the condensation reactions.

  • Reflux: Heat the reaction mixture to reflux for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., acetic acid). The resulting precipitate is then filtered, washed with cold ethanol, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-Amino-6-methyl-3-phenylpyrimidin-4-one.

Physicochemical Characterization

A thorough characterization of the synthesized compound is crucial for establishing its identity and purity. The following techniques are recommended:

Analytical Technique Purpose Expected Observations
¹H NMR & ¹³C NMR Structural elucidation and confirmation.Characteristic peaks corresponding to the aromatic protons of the phenyl group, the methyl group protons, and the pyrimidine ring protons and carbons.
Mass Spectrometry (MS) Determination of molecular weight.A molecular ion peak corresponding to the exact mass of the compound.
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic absorption bands for N-H (amino group), C=O (keto group), and C=N bonds.
High-Performance Liquid Chromatography (HPLC) Purity assessment.A single major peak indicating high purity.

Section 2: Unlocking the Therapeutic Landscape - Hypothesized Biological Activities

The therapeutic potential of 2-Amino-6-methyl-3-phenylpyrimidin-4-one can be inferred from the extensive research on analogous pyrimidine derivatives. The core 2-aminopyrimidine moiety is a common feature in molecules exhibiting anticancer, anti-inflammatory, and antimicrobial activities.[1][2][4]

Anticancer Potential: Targeting Uncontrolled Cell Proliferation

Numerous 2-aminopyrimidine derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[5][6][7][8] The mechanism of action for some of these compounds involves the inhibition of key kinases, such as ABL1 kinase, or epigenetic modulators like BRD4.[5][7][9]

Hypothesized Signaling Pathway Involvement:

anticancer_pathway Compound 2-Amino-6-methyl- 3-phenylpyrimidin-4-one Kinase Protein Kinases (e.g., ABL1, CDKs) Compound->Kinase Inhibition BRD4 BRD4 Compound->BRD4 Inhibition CellCycle Cell Cycle Progression Kinase->CellCycle Promotes Apoptosis Apoptosis Kinase->Apoptosis Inhibits BRD4->Apoptosis Inhibits Proliferation Tumor Cell Proliferation BRD4->Proliferation Promotes CellCycle->Proliferation

Caption: Hypothesized anticancer mechanism of action.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

The 2-aminopyrimidine scaffold is also present in compounds with potent anti-inflammatory properties.[10][11][12][13] These compounds often exert their effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like TNF-α and IL-6.[12][13]

Hypothesized Signaling Pathway Involvement:

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines COX2 COX-2 NFkB->COX2 iNOS iNOS NFkB->iNOS Compound 2-Amino-6-methyl- 3-phenylpyrimidin-4-one Compound->NFkB Inhibition Inflammation Inflammation Cytokines->Inflammation COX2->Inflammation iNOS->Inflammation

Caption: Hypothesized anti-inflammatory mechanism of action.

Antimicrobial Potential: Combating Pathogenic Microbes

Derivatives of 2-aminopyrimidine have been reported to possess antibacterial and antifungal activities.[14][15][16][17][18] The structural features of the pyrimidine ring allow for interactions with essential microbial enzymes or cellular structures, leading to the inhibition of growth.

Section 3: A Framework for Preclinical Evaluation - Experimental Protocols

A systematic and rigorous evaluation of 2-Amino-6-methyl-3-phenylpyrimidin-4-one is essential to validate its therapeutic potential. The following section outlines key in vitro assays.

In Vitro Anticancer Activity Assessment

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a normal cell line (e.g., HEK293) in appropriate media.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of 2-Amino-6-methyl-3-phenylpyrimidin-4-one (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) value.

In Vitro Anti-inflammatory Activity Screening

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS.

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Griess Assay: Collect the cell supernatant and measure the nitrite concentration using the Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control.

In Vitro Antimicrobial Susceptibility Testing

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

  • Bacterial/Fungal Culture: Grow the selected bacterial (e.g., Staphylococcus aureus, Escherichia coli) or fungal (e.g., Candida albicans) strains in appropriate broth.

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Section 4: Structure-Activity Relationship (SAR) and Future Directions

While this guide focuses on 2-Amino-6-methyl-3-phenylpyrimidin-4-one, it is crucial to consider this molecule as a starting point for a broader drug discovery program. The initial biological data will inform the design and synthesis of a library of analogues to establish a structure-activity relationship (SAR).

Key Structural Modifications for SAR Studies:

  • Substitution on the Phenyl Ring: Introducing electron-donating or electron-withdrawing groups on the phenyl ring can modulate the compound's electronic properties and its interaction with biological targets.

  • Modification of the Methyl Group: Replacing the methyl group at the 6-position with other alkyl or aryl groups can influence steric interactions and lipophilicity.

  • Derivatization of the Amino Group: The amino group at the 2-position can be acylated or alkylated to explore its role in target binding.

Workflow for a Drug Discovery Campaign:

drug_discovery_workflow Start Synthesis of 2-Amino-6-methyl-3-phenylpyrimidin-4-one Screening In Vitro Biological Screening (Anticancer, Anti-inflammatory, Antimicrobial) Start->Screening Hit Identification of 'Hit' Activity Screening->Hit SAR SAR-guided Analogue Synthesis Hit->SAR Active SAR->Screening Optimization Lead Optimization (Potency, Selectivity, ADME) SAR->Optimization Preclinical In Vivo Preclinical Studies Optimization->Preclinical

Caption: A streamlined workflow for a drug discovery program.

Conclusion: A Call to Investigation

2-Amino-6-methyl-3-phenylpyrimidin-4-one represents a molecule of significant interest at the confluence of established medicinal chemistry knowledge and the unmet need for novel therapeutics. Its straightforward synthesis and the promising biological activities of its structural relatives provide a compelling rationale for its in-depth investigation. This technical guide offers a foundational framework to empower researchers to unlock the full therapeutic potential of this and related pyrimidine derivatives, paving the way for the next generation of innovative medicines.

References

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  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. MDPI. [Link]

  • Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. Allied Academies. [Link]

  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. PMC. [Link]

  • Synthesis and antimicrobial activity of new amino derivatives of pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine. ResearchGate. [Link]

  • Synthesis and Anti Inflammatory Activity of 3-(2-4-Methyl-2-(2-Nitrophenylamino)-6-(Piperazin-1-Yl Methyl) Pyrimidin-5-Yl)-2h-Chromen-2-One. Academia.edu. [Link]

  • Synthesis of 2-Methyl-4-amino-6-substituted Aminopyrimidines1. Semantic Scholar. [Link]

  • synthesis and anti inflammatory activity of 3-(2-4- methyl-2-(2-nitrophenylamino)-6-(piperazin-1-yl methyl) pyrimidin-5-yl)-2h-chromen-2-one. ResearchGate. [Link]

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Technical Guide: Chemical Stability Profile of 2-Amino-6-methyl-3-phenylpyrimidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive stability profile for 2-Amino-6-methyl-3-phenylpyrimidin-4-one , a substituted pyrimidinone scaffold often utilized in medicinal chemistry as an intermediate for kinase inhibitors and adenosine receptor antagonists.

Core Stability Verdict: The molecule exhibits high thermal stability in the solid state but demonstrates specific vulnerabilities in solution. The primary degradation pathway is the hydrolytic deamination of the C2-amino group under acidic conditions, yielding the corresponding uracil derivative. The N3-phenyl substitution locks the tautomeric equilibrium, preventing N3-protonation but increasing lipophilicity and altering the electrophilicity of the C2 and C4 positions.

Physicochemical Baseline & Structural Analysis[1]

To understand the stability profile, we must first establish the structural determinants governing reactivity.

Structural Architecture

The molecule features a pyrimidin-4-one core. Unlike unsubstituted pyrimidines, the N3-phenyl group acts as a "locking mechanism," forcing the molecule predominantly into the keto-amine tautomer.

  • C2-Amino Group: Acts as a vinylogous amidine. It is electron-donating, stabilizing the ring against nucleophilic attack but serving as the primary site for hydrolysis.

  • N3-Phenyl Ring: Provides steric hindrance and prevents N3-alkylation/protonation. It significantly increases LogP compared to the parent isocytosine.

  • C6-Methyl Group: A "benzylic-like" position susceptible to radical oxidation under extreme stress.

Predicted Physicochemical Properties
PropertyValue (Predicted/Analog)Stability Implication
Molecular Formula C₁₁H₁₁N₃O-
Molecular Weight 201.22 g/mol -
pKa (Basic) ~4.2 - 4.8 (C2-NH₂)Protonation at N1 occurs in acidic media, activating C2 for hydrolysis.
LogP ~1.8 - 2.2Moderate lipophilicity; low solubility in water protects against rapid hydrolysis at neutral pH.
Melting Point >200°C (Solid)High lattice energy confers excellent solid-state thermal stability.

Forced Degradation Profile (Mechanistic Analysis)

This section details the degradation pathways based on Structural Activity Relationships (SAR) of N3-substituted isocytosines.

Hydrolytic Degradation (Acid/Base)

Primary Risk: Deamination. The 2-amino-pyrimidin-4-one motif is structurally analogous to isocytosine . Under acidic conditions (pH < 2) and elevated temperature, the exocyclic amino group undergoes hydrolysis.

  • Mechanism:

    • Protonation occurs at N1 (the most basic site in the conjugated system).

    • Water attacks the electrophilic C2 carbon (activated by N1 protonation).

    • A tetrahedral intermediate forms.

    • Ammonia (NH₃) is eliminated, resulting in 6-methyl-3-phenyluracil (6-methyl-3-phenylpyrimidine-2,4(1H,3H)-dione).

Visualizing the Pathway:

HydrolysisPathway Parent Parent Molecule (2-Amino-6-methyl-3-phenyl...) Protonated N1-Protonated Intermediate Parent->Protonated + H+ (Acid Stress) Tetrahedral Tetrahedral Intermediate (C2-OH) Protonated->Tetrahedral + H2O (Nucleophilic Attack) Product Degradant A (6-Methyl-3-phenyluracil) Tetrahedral->Product - NH3 (Deamination)

Oxidative Degradation

Primary Risk: Methyl Group Oxidation. While the pyrimidine ring is electron-deficient and resistant to oxidation, the C6-methyl group mimics a benzylic position.

  • Stress Condition: 3% H₂O₂ or AIBN (radical initiator).

  • Product: Oxidation proceeds stepwise to the hydroxymethyl derivative and potentially to the carboxylic acid (6-carboxy-3-phenyluracil derivative) if deamination also occurs.

Photolytic Degradation

Pyrimidinones absorb strongly in the UV region (λmax ~230-260 nm).

  • Mechanism: [2+2] Photodimerization is possible but sterically hindered by the N3-phenyl group.

  • Risk: Low in solid state; Moderate in dilute solution.

Experimental Protocols for Stability Assessment

Sample Preparation[1]
  • Stock Solution: Prepare a 1 mg/mL solution in Methanol/Water (50:50). If solubility is an issue due to the phenyl group, use Acetonitrile/Water.

  • Control: Store one aliquot at 4°C in the dark.

Stress Conditions Table[2]
Stress TypeConditionDurationTarget DegradationNotes
Acid Hydrolysis 0.1 N HCl, 60°C24 - 48 Hours5-20%Monitor for Deamination (Uracil formation).
Base Hydrolysis 0.1 N NaOH, Ambient4 - 24 Hours5-20%Watch for Ring Opening (complex mixture).
Oxidation 3% H₂O₂, Ambient24 Hours<10%Quench with Na₂SO₃ before injection.
Thermal (Solid) 80°C (Dry Heat)7 Days<5%Test for sublimation or polymorphic change.
Photostability 1.2 million lux hours~1 weekVariableUse quartz cuvettes for solution.
Analytical Method (HPLC-UV/MS)

To detect the polar uracil degradant, a reverse-phase method with ion-pairing or high aqueous stability is required.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic ring) and MS (ESI+) to confirm mass shifts (Parent: [M+H]⁺ 202; Deaminated: [M+H]⁺ 203).

Analytical Workflow Diagram:

AnalyticalWorkflow Sample Stressed Sample (Acid/Base/Ox) Quench Neutralization/Quenching (pH 7.0 / Na2SO3) Sample->Quench Filter Filtration (0.22 µm) Quench->Filter HPLC LC Separation (C18 Column) Filter->HPLC Detector Dual Detection HPLC->Detector UV UV (254 nm) Quantification Detector->UV MS MS (ESI+) Identification Detector->MS

Storage & Handling Recommendations

Based on the chemical profile, the following storage conditions are mandated to ensure integrity:

  • Moisture Control: The primary threat is hydrolysis. Store in a tightly sealed container with desiccants.

  • Acid Avoidance: Do not store in acidic buffers or near volatile acid fumes (HCl), as surface protonation can accelerate degradation.

  • Temperature: Store at Controlled Room Temperature (20-25°C). Refrigeration (2-8°C) is acceptable but ensure no condensation forms upon warming.

References

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). (2003). Defines the standard stress conditions (Acid, Base, Ox, Light) used in the protocols above. Link

  • Brown, D. J.The Pyrimidines. Wiley-Interscience, Chemistry of Heterocyclic Compounds Series. (Authoritative source on pyrimidine reactivity, specifically the hydrolysis of aminopyrimidines to uracils).
  • Segarra-Martí, J., et al. "Photoionisation of DNA derivative Isocytosine." ChemPhysChem. (2021).[1] Discusses the tautomeric stability and degradation mechanisms of isocytosine derivatives, the parent scaffold of the topic molecule. Link[1]

  • PubChem Compound Summary. 2-Amino-6-methylpyrimidin-4-one (Analog). National Center for Biotechnology Information. (Used for physicochemical property extrapolation). Link

Sources

A Technical Guide to Ligand-Based Pharmacophore Modeling of 2-Amino-6-methyl-3-phenylpyrimidin-4-one and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The pyrimidine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast spectrum of biological activities.[1] This guide presents an in-depth, technically-grounded methodology for developing a predictive ligand-based pharmacophore model for a series of compounds centered around the 2-Amino-6-methyl-3-phenylpyrimidin-4-one core. In the absence of a definitive crystal structure for a specific biological target, a ligand-based approach provides a robust framework for elucidating the key molecular features responsible for biological activity.[2] This process is foundational for virtual screening, lead optimization, and rational drug design.[3] We will detail a self-validating workflow, from ligand set preparation and conformational analysis to rigorous statistical validation, providing researchers with a practical and reliable protocol for hypothesis generation in early-stage drug discovery.

Introduction: The Rationale for Pharmacophore Modeling

The 2-aminopyrimidine nucleus is a privileged scaffold, appearing in numerous compounds with demonstrated biological relevance, including roles as anticancer and antimicrobial agents.[4][5] The specific compound, 2-Amino-6-methyl-3-phenylpyrimidin-4-one, and its close analogs represent a chemical space of high interest. However, for many such compound series, the precise biological target may not be known, or a high-resolution crystal structure of the target's binding site may be unavailable. This is a common bottleneck in drug discovery.

Ligand-based pharmacophore modeling is a powerful computational strategy that circumvents this limitation.[6] The core principle, first conceptualized by Paul Ehrlich, posits that a specific three-dimensional arrangement of steric and electronic features is responsible for a molecule's biological activity.[7] By analyzing a set of molecules known to be active, we can deduce a common feature hypothesis—the pharmacophore—that encapsulates the essential interactions for molecular recognition at the target's active site.[8]

This guide will provide a Senior Application Scientist’s perspective on constructing and validating such a model, emphasizing not just the "how" but the critical "why" behind each step. The ultimate goal is to create a robust 3D query that can be used to identify novel, structurally diverse compounds with a high probability of exhibiting the desired biological activity.[2]

The Methodological Pillar: A Self-Validating Workflow

A credible pharmacophore model is not merely generated; it is rigorously tested and validated to ensure its predictive power. The workflow described herein is designed as a self-validating system, incorporating critical checkpoints to assess the model's ability to distinguish active compounds from inactive ones.

Pharmacophore_Modeling_Workflow cluster_prep Phase 1: Preparation & Conformation cluster_gen Phase 2: Model Generation cluster_val Phase 3: Rigorous Validation cluster_app Phase 4: Application LigandSet Ligand Set Curation (Actives & Inactives) Conformers 3D Conformer Generation (Energy Minimization) LigandSet->Conformers Accounts for flexibility [4] Alignment Feature Identification & Molecular Alignment Conformers->Alignment HypoGen Hypothesis Generation (e.g., PHASE, Catalyst) Alignment->HypoGen Common feature mapping [1] TestSet Internal Validation (Test Set Screening) HypoGen->TestSet GH_Score Statistical Analysis (GH Score, EF, AUC) [16] TestSet->GH_Score DecoySet External Validation (Decoy Set Screening) DecoySet->GH_Score ValidatedModel Optimized Pharmacophore Model GH_Score->ValidatedModel VirtualScreening Virtual Screening of Compound Libraries ValidatedModel->VirtualScreening Use as 3D query [21]

Caption: Overall workflow for ligand-based pharmacophore modeling.

Step-by-Step Protocol: Ligand Set Preparation

The quality of the input data dictates the quality of the output model. This is the most critical phase.

  • Assemble the Training Set:

    • Action: Curate a set of at least 15-20 active compounds with a known, consistent biological activity (e.g., IC₅₀ values against a specific cell line or enzyme).

    • Causality: A diverse set of active structures is essential. If all your actives are too similar, the resulting model may be overly specific and fail to identify novel scaffolds. The activity values should span a significant range (at least 2-3 orders of magnitude) to help the algorithm differentiate between highly active and moderately active compounds.

  • Define Activity Thresholds:

    • Action: Partition the training set into "highly active" (e.g., IC₅₀ < 100 nM) and "moderately active" (e.g., 100 nM < IC₅₀ < 10 µM) bins. Inactive compounds should also be included (IC₅₀ > 10 µM).

    • Causality: This partitioning is crucial for algorithms like Catalyst/HipHop or PHASE, which use this information to identify features common to the most active compounds that are absent in the inactives.[2]

  • Create the Test Set:

    • Action: Withhold a representative subset of your curated compounds (approximately 20-30%) to serve as an independent test set. This set should contain both active and inactive molecules not used in model generation.

    • Causality: The test set provides an unbiased assessment of the model's predictive power. A model that only performs well on the data it was trained on is not useful for discovering new chemical entities.[9]

Step-by-Step Protocol: Model Generation

This phase translates the 2D chemical structures into 3D conformational ensembles to identify the shared spatial arrangement of key features.

  • Conformational Analysis:

    • Action: For each ligand in the training set, generate a diverse and energetically plausible set of 3D conformers.

    • Causality: Ligands are flexible, and the bioactive conformation (the shape the molecule adopts when bound to its target) is often not the lowest energy state in solution.[10] Generating multiple conformers ensures that the bioactive conformation is likely represented in the dataset, which is a prerequisite for successful alignment.

  • Common Feature Pharmacophore Generation:

    • Action: Utilize a pharmacophore generation program (e.g., Schrödinger's PHASE, BIOVIA's Catalyst) to identify common pharmacophoric features among the highly active ligands. These features typically include:

      • Hydrogen Bond Acceptor (HBA)

      • Hydrogen Bond Donor (HBD)

      • Hydrophobic (HY)

      • Aromatic Ring (AR)

      • Positive/Negative Ionizable (PI/NI)

    • Causality: The software systematically aligns the conformers of the active molecules, searching for a 3D arrangement of features that is common to all of them.[11] The resulting hypotheses are ranked based on how well they map the active molecules and exclude the inactive ones.

  • Hypothesis Scoring and Selection:

    • Action: The software will generate multiple pharmacophore hypotheses. Analyze the scoring functions (e.g., survival score, selectivity) to identify the top 3-5 hypotheses.

    • Causality: A good hypothesis will not only map all highly active compounds well but will also be statistically unlikely to occur by chance. The scoring functions are designed to balance these factors.

The Litmus Test: Rigorous Model Validation

A generated hypothesis is not a validated model. Validation is a non-negotiable step to establish trustworthiness and ensure the model has genuine predictive utility.

Pharmacophore_Validation_Process cluster_input Inputs cluster_process Screening Process cluster_output Validation Metrics cluster_decision Decision Hypothesis Top-Ranked Pharmacophore Hypothesis Screening Screen Test & Decoy Sets Against Hypothesis Hypothesis->Screening TestSet Test Set (Known Actives & Inactives) TestSet->Screening DecoyDB Decoy Database (Assumed Inactives) DecoyDB->Screening EF Enrichment Factor (EF) Screening->EF AUC ROC Curve (AUC) Screening->AUC GH Goodness of Hit (GH) Screening->GH Decision Model Accepted or Rejected GH->Decision

Caption: The validation workflow to assess the predictive power of a model.

Step-by-Step Protocol: Statistical Validation
  • Test Set Validation:

    • Action: Screen the pre-defined test set against the top-ranked pharmacophore hypotheses.

    • Causality: This step assesses the model's ability to correctly classify compounds it has never seen before. A good model should identify the known actives from the test set as "hits" and ignore the inactives.

  • Decoy Set Validation (Güner-Henry Method):

    • Action: Prepare a large database of "decoy" molecules—compounds that are assumed to be inactive but have similar physicochemical properties (e.g., molecular weight, logP) to the known actives. Screen this decoy set, seeded with your known active compounds, against the hypothesis.

    • Causality: This is a robust method to check for false positives. A useful pharmacophore must be able to retrieve the few known actives from a vast sea of chemically similar but inactive molecules.[12]

  • Calculate Performance Metrics:

    • Action: Use the results from the decoy set screen to calculate key statistical metrics.

    • Causality: These quantitative metrics remove ambiguity from the validation process.

      • Enrichment Factor (EF): Measures how much better the model is at finding actives compared to random selection.

      • Receiver Operating Characteristic (ROC) Curve: Plots the true positive rate vs. the false positive rate. The Area Under the Curve (AUC) is a measure of classification quality. An AUC of 1.0 is a perfect classifier, while 0.5 is random.

      • Goodness of Hit (GH) Score: A metric ranging from 0 to 1 that combines the hit rate of actives with the enrichment factor. A GH score > 0.7 indicates a very good model.[13]

Data Presentation and Interpretation

All quantitative validation data must be summarized for clear comparison. This allows for the selection of the single best hypothesis to carry forward.

Hypothesis IDSurvival ScoreActives in Test Set Identified (%)GH ScoreEF (at 1%)ROC AUCDecision
AADHR.15.82850.8155.20.89Accept
AADRR.25.65800.7548.90.85Accept
ADHPR.15.11650.6231.50.74Reject
HHADR.34.98550.5825.10.71Reject
(Note: Data is hypothetical for illustrative purposes.)

Interpretation: Based on the table above, hypothesis AADHR.1 would be selected as the final, validated model. It demonstrates the highest survival score from the generation phase and, more importantly, the best performance across all key validation metrics, particularly its excellent GH score and high enrichment factor. This gives us high confidence in its ability to prioritize active compounds in a large database.

Application in Drug Discovery: Virtual Screening

The validated pharmacophore model is now a powerful tool for hit identification. It serves as a sophisticated 3D query for searching large chemical databases (e.g., ZINC, Enamine REAL).[2] The process involves rapidly screening millions of compounds to see which ones can match the pharmacophore's features in a low-energy conformation. The resulting hits are a much smaller, enriched subset of compounds that can then be prioritized for more computationally expensive methods like molecular docking or, ultimately, for acquisition and biological testing.[14]

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous workflow for the ligand-based pharmacophore modeling of 2-Amino-6-methyl-3-phenylpyrimidin-4-one and its analogs. By adhering to a self-validating protocol that emphasizes robust statistical assessment, researchers can develop a highly predictive 3D model in the absence of a target structure. The resulting pharmacophore serves as a critical first step in hypothesis-driven drug discovery, enabling the efficient identification of novel lead candidates and providing invaluable insights into the structure-activity relationships of the chemical series. The next logical steps would involve using the validated model for a large-scale virtual screening campaign, followed by synthesis and in vitro validation of the top-ranked hits.

References

  • Muhammed, M., & Akı-Yalçın, E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

  • Al-Ghorbani, M., et al. (2023). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. Molecules. [Link]

  • Nguyen, T. H., et al. (2025). 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies. RSC Advances. [Link]

  • Fiveable. (n.d.). Pharmacophore modeling | Medicinal Chemistry Class Notes. Fiveable. [Link]

  • Al-Warhi, T., et al. (2024). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules. [Link]

  • Yengoyan, A. P., et al. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. ResearchGate. [Link]

  • Unknown Author. (n.d.). Pharmacophore Modelling in Drug Discovery and Development Module V B. Pharm. VI Sem. SlideShare. [Link]

  • Momin, Y. A., et al. (2025). Pharmacophore modeling in drug design. Advances in Pharmacology. [Link]

  • Pérez-Areales, F. J., et al. (2022). 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Pharmaceuticals. [Link]

  • Gadaleta, D., et al. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Bioengineering. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-6-phenylpyrimidin-4-ol. PubChem. [Link]

  • Ahammad, F., et al. (2022). Pharmacophore-Model-Based Virtual-Screening Approaches Identified Novel Natural Molecular Candidates for Treating Human Neuroblastoma. Pharmaceuticals. [Link]

  • Singh, S., et al. (2023). Virtual screening, structure based pharmacophore mapping, and molecular simulation studies of pyrido[2,3-d]pyrimidines as selective thymidylate synthase inhibitors. Journal of Biomolecular Structure & Dynamics. [Link]

  • Kaserer, T., & Schuster, D. (2015). 3D Ligand-Based Pharmacophore Modeling. Bio-protocol. [Link]

  • Kumar, S., et al. (2024). Pharmacophore Optimization using Pharmacophore Mapping, QSAR, Docking, and ADMET Screening of Novel Pyrimidines Derivatives as Anticancer DNA Inhibitors. Bentham Science. [Link]

  • ResearchGate. (n.d.). Pharmacophore model validation using GH score method. ResearchGate. [Link]

  • Riniker, S., & Flachsenberg, F. (2024). Pharmacophore modeling: advances and pitfalls. Frontiers in Chemistry. [Link]

  • ResearchGate. (n.d.). The different consecutive steps in pharmacophore model generation,... ResearchGate. [Link]

  • Patsnap. (2025). What is the role of pharmacophore in drug design?. Patsnap Synapse. [Link]

  • Yengoyan, A. P., et al. (2019). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Bentham Science. [Link]

  • Qing, X., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dovepress. [Link]

  • ResearchGate. (n.d.). Pharmacophore Modeling in Drug Discovery and Development: An Overview. ResearchGate. [Link]

  • Liu, G., et al. (2018). Application of 3D-QSAR, Pharmacophore, and Molecular Docking in the Molecular Design of Diarylpyrimidine Derivatives as HIV-1 Nonnucleoside Reverse Transcriptase Inhibitors. International Journal of Molecular Sciences. [Link]

  • Gore, A., & Pagar, A. (2024). An overview on a Computer-Aided Drug Design by Pharmacophore modelling and Virtual screening approach. International Journal of Health and 'Science with 'Multidisciplinary. [Link]

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History of pyrimidinone synthesis involving 2-Amino-6-methyl-3-phenylpyrimidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 2-Amino-6-methyl-3-phenylpyrimidin-4-one: A Historical and Mechanistic Perspective

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidinone core is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. Among these, 2-Amino-6-methyl-3-phenylpyrimidin-4-one stands as a significant scaffold, garnering interest for its potential therapeutic applications. This technical guide provides a comprehensive exploration of the historical and contemporary synthetic routes to this important molecule. We will delve into the mechanistic underpinnings of classical and modern synthetic strategies, offering field-proven insights into experimental choices and protocol design. This guide is intended to be a valuable resource for researchers in organic synthesis and drug development, providing a robust understanding of the synthesis of this key heterocyclic compound.

Introduction: The Significance of the Pyrimidinone Scaffold

Pyrimidinone derivatives are a class of heterocyclic compounds that have attracted immense attention from the scientific community due to their diverse pharmacological activities.[1][2] The pyrimidine nucleus is a fundamental component of nucleic acids (cytosine, thymine, and uracil), highlighting its intrinsic biological relevance.[3] The structural versatility of the pyrimidinone ring allows for a wide range of substitutions, leading to compounds with anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4][5] The specific target of this guide, 2-Amino-6-methyl-3-phenylpyrimidin-4-one, incorporates key pharmacophoric features: a 2-amino group, a lipophilic phenyl group at the 3-position, and a methyl group at the 6-position, making it a promising candidate for further derivatization and biological screening.

Historical Context: The Evolution of Pyrimidinone Synthesis

The journey to synthesize complex pyrimidinones is built upon foundational reactions in heterocyclic chemistry. The systematic study of pyrimidines began in the late 19th century.[6] A pivotal moment in pyrimidinone synthesis was the discovery of the Biginelli reaction in 1893 by the Italian chemist Pietro Biginelli.[3] This one-pot, three-component reaction involving an aldehyde, a β-ketoester, and urea (or thiourea) under acidic conditions provided a straightforward entry to dihydropyrimidinones, which are key precursors to pyrimidinones.[3][7]

Another classical approach is the Hantzsch pyrimidine synthesis, which involves the condensation of a β-ketoester with an amidine.[3] These early methods laid the groundwork for the development of more sophisticated and efficient synthetic strategies in the 20th and 21st centuries, including microwave-assisted synthesis and the use of novel catalysts to improve yields and reaction conditions.[8][9]

Core Synthetic Strategies for 2-Amino-6-methyl-3-phenylpyrimidin-4-one

The synthesis of 2-Amino-6-methyl-3-phenylpyrimidin-4-one can be approached through several logical retrosynthetic disconnections. The most prominent and historically significant methods involve the condensation of a C-N-C building block with a C-C-C fragment.

The Biginelli-Type Approach: A Three-Component Condensation

While the classical Biginelli reaction utilizes urea, a modification using a substituted urea, specifically phenylurea, can be envisioned for the synthesis of our target molecule. However, the direct use of phenylurea in a classical Biginelli setup can be challenging. A more plausible and historically relevant approach involves a multi-step synthesis that leverages the core principles of the Biginelli reaction.

A more direct and efficient route to the 2-amino functionality is the use of guanidine or its derivatives. The reaction of an aldehyde, a β-dicarbonyl compound, and guanidine is a well-established method for preparing 2-aminopyrimidines.[6][10]

Conceptual Workflow for a Guanidine-Based Synthesis

cluster_reactants Starting Materials cluster_reaction One-Pot Reaction cluster_product Intermediate/Product cluster_aromatization Final Step cluster_final_product Target Molecule R1 Guanidine Hydrochloride P1 Cyclocondensation R1->P1 R2 Ethyl Acetoacetate R2->P1 R3 Aromatic Aldehyde (e.g., Benzaldehyde) R3->P1 P2 2-Amino-dihydropyrimidine derivative P1->P2 P3 Oxidation/Aromatization P2->P3 FP 2-Amino-6-methyl-3-phenylpyrimidin-4-one P3->FP

Caption: Conceptual workflow for the synthesis of 2-Amino-6-methyl-3-phenylpyrimidin-4-one via a guanidine-based condensation.

The Principal Synthesis: Condensation of a β-Dicarbonyl with a Phenylguanidine Derivative

A more direct and historically practiced approach for the synthesis of 2-aminopyrimidines involves the condensation of a β-dicarbonyl compound with a guanidine derivative.[6] To achieve the desired 3-phenyl substitution, N-phenylguanidine would be the ideal N-C-N component.

Experimental Protocol: Synthesis of 2-Amino-6-methyl-3-phenylpyrimidin-4-one

This protocol is a representative procedure based on established pyrimidine syntheses.

Materials:

  • N-Phenylguanidine nitrate

  • Ethyl acetoacetate[11]

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate (for neutralization)

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a solution of sodium ethoxide.

  • Reaction Mixture Assembly: To the freshly prepared sodium ethoxide solution, add N-phenylguanidine nitrate, followed by the dropwise addition of ethyl acetoacetate at room temperature with continuous stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature. Carefully neutralize the mixture with a dilute solution of hydrochloric acid.

  • Isolation of the Product: The precipitated solid is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure 2-Amino-6-methyl-3-phenylpyrimidin-4-one.

Alternative Route: The Cyanamide Approach

Cyanamide and its derivatives have emerged as versatile building blocks in heterocyclic synthesis.[12][13] A plausible, albeit less common, route to the target molecule could involve the reaction of a β-enaminone (derived from ethyl acetoacetate and aniline) with cyanamide.

Mechanistic Representation of the Principal Synthesis

cluster_reactants Reactants cluster_intermediate1 Step 1: Nucleophilic Attack cluster_intermediate2 Step 2: Cyclization cluster_product Final Product R1 N-Phenylguanidine I1 Initial Adduct Formation R1->I1 R2 Ethyl Acetoacetate R2->I1 I2 Intramolecular Condensation I1->I2 Elimination of Ethanol P 2-Amino-6-methyl-3-phenylpyrimidin-4-one I2->P Tautomerization

Caption: Simplified mechanism for the synthesis of 2-Amino-6-methyl-3-phenylpyrimidin-4-one from N-phenylguanidine and ethyl acetoacetate.

Comparative Analysis of Synthetic Routes

Synthetic Route Starting Materials Advantages Disadvantages Historical Significance
Biginelli-Type (Guanidine) Guanidine, Ethyl Acetoacetate, BenzaldehydeOne-pot synthesis, atom economy.[8]May require a subsequent oxidation step.Foundational in pyrimidine synthesis.[3]
Principal Synthesis N-Phenylguanidine, Ethyl AcetoacetateDirect formation of the target scaffold.N-phenylguanidine may be less readily available than guanidine.A classical and reliable method.[6]
Cyanamide Route β-enaminone, CyanamideAccess to diverse substitution patterns.[12]May involve multiple steps to prepare the enaminone.A more modern approach.[13]

Conclusion and Future Perspectives

The synthesis of 2-Amino-6-methyl-3-phenylpyrimidin-4-one is deeply rooted in the classical principles of heterocyclic chemistry, with the condensation of a β-dicarbonyl compound and a guanidine derivative remaining a cornerstone approach. While historical methods provide a solid foundation, modern advancements in catalysis and reaction conditions continue to refine the efficiency and sustainability of these syntheses. The ongoing interest in pyrimidinone derivatives for drug discovery ensures that the development of novel and improved synthetic routes to scaffolds like 2-Amino-6-methyl-3-phenylpyrimidin-4-one will remain an active area of research. Future efforts will likely focus on greener reaction media, catalytic enantioselective methods, and the expansion of substrate scope to generate diverse libraries of pyrimidinone-based compounds for biological evaluation.

References

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An In-Depth Technical Guide to the Biological Targets of 2-Aminopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on a Privileged Scaffold in Drug Discovery

Disclaimer: This technical guide addresses the biological targets associated with the 2-aminopyrimidine scaffold, a core chemical structure present in a multitude of biologically active compounds. The specific compound, 2-Amino-6-methyl-3-phenylpyrimidin-4-one, is a member of this class; however, publicly available scientific literature detailing its specific biological targets is scarce. Therefore, this guide synthesizes the extensive research conducted on structurally related 2-aminopyrimidine derivatives to provide a comprehensive and scientifically grounded overview of the likely and potential biological targets. The insights and methodologies presented herein are directly applicable to the investigation of 2-Amino-6-methyl-3-phenylpyrimidin-4-one and other novel analogs.

Introduction: The 2-Aminopyrimidine Scaffold - A Cornerstone of Modern Therapeutics

The 2-aminopyrimidine moiety is a heterocyclic aromatic organic compound that has earned the status of a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable versatility stems from its ability to engage in a variety of non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which are crucial for high-affinity binding to biological targets.[1][3] A key feature of the 2-aminopyrimidine core is its structural resemblance to the adenine base of ATP, the universal energy currency in cellular processes. This mimicry allows a vast number of its derivatives to act as competitive inhibitors in the ATP-binding pocket of a large and critical class of enzymes known as protein kinases.[4]

The functional adaptability of the 2-aminopyrimidine ring system, which allows for chemical modifications at multiple positions, has enabled the development of a wide array of therapeutics with diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][5] Marketed drugs such as Imatinib, a cornerstone in the treatment of chronic myeloid leukemia, feature this critical scaffold, underscoring its therapeutic significance.[1] This guide will delve into the key biological targets of 2-aminopyrimidine derivatives, providing a technical framework for researchers and drug development professionals.

Primary Biological Target Class: Protein Kinases

The dysregulation of protein kinase activity is a hallmark of many human diseases, most notably cancer. Consequently, kinases have become one of the most important classes of drug targets. The 2-aminopyrimidine scaffold is a prolific source of kinase inhibitors.[4]

ABL1 Kinase: A Paradigm of Targeted Cancer Therapy

The Abelson murine leukemia viral oncogene homolog 1 (ABL1) is a non-receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[6] The fusion protein BCR-ABL1, resulting from a chromosomal translocation, is the causative agent in most cases of chronic myeloid leukemia (CML).[3][6]

  • Mechanism of Action: 2-aminopyrimidine derivatives, such as the pioneering drug Imatinib, function as ATP-competitive inhibitors of the ABL1 kinase domain.[4] They occupy the ATP-binding pocket, preventing the phosphorylation of downstream substrates and thereby inhibiting the pro-proliferative signaling cascade driven by the constitutively active BCR-ABL1 oncoprotein.[7]

  • Signaling Pathway: The inhibition of BCR-ABL1 by 2-aminopyrimidine derivatives blocks multiple downstream pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, ultimately leading to the induction of apoptosis in cancer cells.

Diagram: ABL1 Signaling Pathway and Inhibition

ABL1_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus BCR_ABL1 BCR-ABL1 (Constitutively Active) RAS RAS BCR_ABL1->RAS PI3K PI3K BCR_ABL1->PI3K STAT5 STAT5 BCR_ABL1->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation Inhibitor 2-Aminopyrimidine Inhibitor Inhibitor->BCR_ABL1

Caption: Inhibition of the BCR-ABL1 signaling cascade by a 2-aminopyrimidine-based inhibitor.

Quantitative Data: ABL1 Kinase Inhibition

Compound ClassTarget Cell LineIC50 (µM)Reference
2-Amino-4,6-diarylpyrimidineK562 (CML)8.77 ± 0.55[8]
RadotinibIn vitro kinase assay0.034[9]

Experimental Protocol: In Vitro ABL1 Kinase Assay [7]

This protocol outlines a method to determine the direct inhibitory activity of a compound against recombinant ABL1 kinase.

  • Reagents and Materials:

    • Recombinant human ABL1 enzyme

    • Kinase buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

    • Substrate (e.g., recombinant CRK protein)

    • ATP solution

    • Test compound (e.g., 2-Amino-6-methyl-3-phenylpyrimidin-4-one) dissolved in DMSO

    • 4x Laemmli buffer

    • SDS-PAGE gels, transfer apparatus, and western blotting reagents

    • Anti-phosphotyrosine antibody

  • Procedure:

    • Prepare a reaction mixture containing recombinant ABL1 and the CRK substrate in kinase buffer.

    • Add the test compound at various concentrations (typically a serial dilution). Include a positive control (known inhibitor like Imatinib) and a negative control (DMSO vehicle).

    • Pre-incubate the enzyme with the inhibitor for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

    • Stop the reaction by adding 4x Laemmli buffer and heating at 95°C for 5 minutes.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with an anti-phosphotyrosine antibody to detect the phosphorylation of the CRK substrate and ABL1 autophosphorylation.

    • Quantify the band intensities to determine the extent of inhibition at each compound concentration and calculate the IC50 value.

Fibroblast Growth Factor Receptor 4 (FGFR4): A Target in Hepatocellular Carcinoma

FGFR4 is a receptor tyrosine kinase that, when aberrantly activated, can drive the progression of various cancers, including hepatocellular carcinoma (HCC).[10]

  • Mechanism of Action: Certain 2-aminopyrimidine derivatives have been designed as selective inhibitors of FGFR4. These compounds typically bind to the ATP-binding site of the kinase domain, often forming a covalent bond with a cysteine residue (Cys552) in the hinge region, leading to irreversible inhibition.[11]

Quantitative Data: FGFR4 Kinase Inhibition

Compound ClassAssay TypeIC50 (nM)Reference
AminodimethylpyrimidinolIn vitro kinase assay2.6[12]

Experimental Protocol: ADP-Glo™ Kinase Assay for FGFR4 [10][13]

This luminescent-based assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Reagents and Materials:

    • Recombinant human FGFR4 enzyme

    • FGFR4 Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2.5mM MnCl2; 50μM DTT)

    • Substrate (e.g., poly(E,Y) peptide)

    • ATP solution

    • Test compound dissolved in DMSO

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • 384-well assay plates

    • Luminometer

  • Procedure:

    • In a 384-well plate, add the test compound at various concentrations.

    • Add the FGFR4 enzyme and substrate mixture to each well.

    • Initiate the reaction by adding ATP. Incubate at 30°C for 60 minutes.

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Polo-like Kinase 1 (PLK1) and Bromodomain-containing protein 4 (BRD4): Dual-Targeting Strategy

PLK1 is a serine/threonine kinase that is a master regulator of mitosis.[14] BRD4 is an epigenetic reader that recognizes acetylated histones and is crucial for the transcription of key oncogenes.[15] Both are validated cancer targets, and dual inhibition presents a promising therapeutic strategy.[16]

  • Mechanism of Action: Novel 2-aminopyrimidine derivatives have been developed as dual inhibitors of PLK1 and BRD4.[16] The aminopyrimidine core interacts with the hinge region of the PLK1 ATP-binding site, while other parts of the molecule can engage with the acetyl-lysine binding pocket of BRD4.[16]

Quantitative Data: PLK1 and BRD4 Inhibition

Compound ClassTargetIC50 (µM)Reference
Aminopyrimidine-2,4-dioneBRD40.029[16]
Aminopyrimidine-2,4-dionePLK10.094[16]
5-arylethylidene-amino-2-thiopyrimidine-4-oneBRD40.042[16]
5-arylethylidene-amino-2-thiopyrimidine-4-onePLK10.02[16]

Experimental Protocol: AlphaScreen Assay for BRD4 Inhibition [17]

This is a bead-based proximity assay to measure the disruption of the BRD4-histone interaction.

  • Reagents and Materials:

    • Recombinant BRD4 protein (with a tag, e.g., GST)

    • Biotinylated histone H4 peptide (acetylated)

    • AlphaScreen GST Donor beads and Streptavidin Acceptor beads (PerkinElmer)

    • Assay buffer

    • Test compound dissolved in DMSO

    • 384-well ProxiPlate

  • Procedure:

    • Add the test compound, recombinant BRD4, and biotinylated histone peptide to the wells of the assay plate.

    • Incubate to allow for binding to occur.

    • Add the Donor and Acceptor beads in the dark.

    • Incubate for 60-90 minutes at room temperature.

    • Read the plate on an AlphaScreen-capable reader. In the absence of an inhibitor, the Donor and Acceptor beads are brought into proximity through the BRD4-histone interaction, generating a signal. An effective inhibitor will disrupt this interaction, leading to a decrease in the signal.

    • Calculate the IC50 value from the dose-response curve.

Cellular Assays for Validating Target Engagement

While in vitro assays are crucial for determining direct target inhibition, cellular assays are essential to confirm that a compound is active in a more complex biological environment.[18]

Cytotoxicity/Antiproliferative Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[19][20]

Diagram: Workflow for Cellular Assays

Cellular_Assays cluster_assays Endpoint Assays Start Cancer Cell Line Culture Treat Treat with 2-Aminopyrimidine Derivative (Dose-Response) Start->Treat Incubate Incubate (e.g., 72 hours) Treat->Incubate MTT MTT Assay (Cytotoxicity) Incubate->MTT Western Western Blot (Target Phosphorylation) Incubate->Western Flow Flow Cytometry (Cell Cycle Arrest) Incubate->Flow IC50 Calculate IC50 MTT->IC50 Mechanism Determine Cellular Mechanism of Action Western->Mechanism Flow->Mechanism

Caption: A generalized workflow for evaluating the cellular effects of a 2-aminopyrimidine derivative.

Experimental Protocol: MTT Assay [20]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound. Include vehicle-only (negative) and positive controls.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) in a cell culture incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Cell Cycle Analysis

This technique uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). It is particularly useful for characterizing the mechanism of action of kinase inhibitors like PLK1 inhibitors, which are known to cause mitotic arrest.[16]

Experimental Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis [21]

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a relevant time period (e.g., 24 hours).

  • Harvesting: Harvest both adherent and floating cells and wash with PBS.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (a fluorescent DNA intercalator) and RNase A (to prevent staining of double-stranded RNA).

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.

  • Data Analysis: Analyze the resulting histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

The 2-aminopyrimidine scaffold is a robust and versatile platform for the development of inhibitors targeting a wide range of biological molecules, with a particular prominence in the field of kinase inhibition. The established success of this scaffold in targeting ABL1, FGFR4, PLK1, and BRD4 provides a strong foundation for the investigation of novel derivatives like 2-Amino-6-methyl-3-phenylpyrimidin-4-one. The experimental protocols and technical insights provided in this guide offer a comprehensive framework for elucidating the biological targets and mechanisms of action of new chemical entities based on this privileged structure. Future research will undoubtedly continue to expand the target space for 2-aminopyrimidine derivatives, leveraging this scaffold to address unmet needs in oncology and beyond.

References

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Methodological & Application

Application Note: Regioselective Synthesis of 2-Amino-6-methyl-3-phenylpyrimidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of 2-Amino-6-methyl-3-phenylpyrimidin-4-one

Abstract

This protocol details the regiocontrolled synthesis of 2-Amino-6-methyl-3-phenylpyrimidin-4-one , a scaffold critical in kinase inhibitor development (e.g., specific inhibition of enzyme subsets requiring N3-substitution). While direct condensation of ethyl acetoacetate with N-phenylguanidine is theoretically possible, it frequently yields the thermodynamically favored 2-anilino isomer or complex mixtures. To ensure structural integrity and high purity, this guide utilizes a stepwise isothiocyanate cyclization pathway . This route guarantees the placement of the phenyl group at the N3 position via a 2-thiouracil intermediate, followed by S-methylation and nucleophilic displacement.

Retrosynthetic Analysis & Strategy

The Regioselectivity Challenge

The primary challenge in synthesizing N3-substituted pyrimidinones is controlling the cyclization orientation.

  • Route A (Direct Condensation): Reaction of ethyl acetoacetate with N-phenylguanidine.

    • Risk:[1] The most nucleophilic nitrogen (the unsubstituted -NH2) typically attacks the ketone, often leading to the 2-anilino (exocyclic nitrogen substituted) product or the N1-phenyl isomer.

  • Route B (The Isothiocyanate Route - Selected):

    • Step 1: Formation of a thiourea adduct between ethyl 3-aminocrotonate and phenyl isothiocyanate.

    • Step 2: Cyclization to 6-methyl-3-phenyl-2-thiouracil. The phenyl group is "locked" at N3 by the reagents.

    • Step 3: S-Methylation to activate the C2 position.

    • Step 4: Ammonolysis to install the 2-amino group.

This "Anchor-and-Swap" strategy ensures 100% regiochemical fidelity.

Reaction Scheme Visualization

SynthesisPath Start1 Ethyl Acetoacetate Inter1 Ethyl 3-aminocrotonate (Enamine) Start1->Inter1 Amination Start2 Ammonium Acetate Start2->Inter1 Inter2 Thiourea Intermediate Inter1->Inter2 + PhNCS (Toluene, Reflux) Reagent1 Phenyl Isothiocyanate Reagent1->Inter2 Inter3 6-Methyl-3-phenyl-2-thiouracil Inter2->Inter3 Cyclization (- EtOH) Inter4 2-Methylthio-6-methyl- 3-phenylpyrimidin-4-one Inter3->Inter4 MeI, NaOH (S-Methylation) Final 2-Amino-6-methyl- 3-phenylpyrimidin-4-one Inter4->Final NH3/EtOH (Ammonolysis)

Caption: Figure 1. Four-step regioselective synthesis pathway via 2-thiouracil intermediate.

Materials & Equipment

Reagents
  • Precursors: Ethyl acetoacetate (CAS 141-97-9), Ammonium acetate, Phenyl isothiocyanate (CAS 103-72-0).

  • Solvents: Toluene (anhydrous), Ethanol (absolute), Methanol.

  • Reagents: Methyl Iodide (MeI), Sodium Hydroxide (NaOH), Ammonia solution (25% aq) or Ammonia in Ethanol (2M).

Equipment
  • High-pressure reaction vessel (Ace Glass or Parr bomb) for Step 4.

  • Rotary evaporator with vacuum pump.

  • Magnetic stirrer/hotplate with oil bath.

  • TLC plates (Silica gel 60 F254).

Step-by-Step Protocol

Step 1: Preparation of Ethyl 3-aminocrotonate

Note: This compound is commercially available. If purchasing, skip to Step 2.

  • Setup: In a 500 mL round-bottom flask equipped with a Dean-Stark trap, dissolve ethyl acetoacetate (0.1 mol, 13.0 g) and ammonium acetate (0.3 mol, 23.1 g) in benzene or toluene (150 mL).

  • Reaction: Reflux the mixture for 3–4 hours with continuous water removal.

  • Workup: Cool to room temperature. Wash the organic layer with water (2 x 50 mL) and brine. Dry over anhydrous Na₂SO₄.

  • Purification: Evaporate the solvent under reduced pressure. The residue (pale yellow oil) usually solidifies upon standing or cooling.

    • Yield: ~85-90%.

    • Checkpoint: 1H NMR should show olefinic proton at ~4.5 ppm.

Step 2: Cyclization to 6-Methyl-3-phenyl-2-thiouracil

This step locks the phenyl group at the N3 position.

  • Setup: In a 250 mL round-bottom flask, dissolve ethyl 3-aminocrotonate (0.05 mol, 6.45 g) in toluene (50 mL).

  • Addition: Add phenyl isothiocyanate (0.05 mol, 6.75 g) dropwise.

  • Reaction: Reflux the mixture for 6–8 hours. A precipitate often forms as the reaction proceeds.

    • Mechanism:[2][3] The enamine nitrogen attacks the isothiocyanate carbon, forming a thiourea intermediate which spontaneously cyclizes by displacing ethanol.

  • Workup: Cool the mixture to 0°C. Filter the precipitate.

  • Purification: Wash the solid with cold toluene and then ether. Recrystallize from ethanol if necessary.

    • Product: 6-Methyl-3-phenyl-2-thiouracil.

    • Appearance: Yellowish crystalline solid.

    • Yield: 60–75%.

Step 3: S-Methylation (Activation)
  • Setup: Dissolve the 2-thiouracil derivative (0.03 mol) in 10% NaOH solution (40 mL). The solid should dissolve as the thiolate forms.

  • Addition: Cool to 0–5°C. Add Methyl Iodide (0.035 mol, 2.2 mL) dropwise over 15 minutes.

    • Safety Alert: MeI is a potent carcinogen and alkylating agent. Use a fume hood and double gloves.

  • Reaction: Stir vigorously at room temperature for 2–3 hours. A solid precipitate of the S-methyl derivative will form.

  • Workup: Filter the solid, wash thoroughly with water to remove NaOH and iodide salts. Dry in a vacuum oven at 40°C.

    • Product: 2-Methylthio-6-methyl-3-phenylpyrimidin-4-one.

    • Yield: >80%.[2][4][5][6]

Step 4: Ammonolysis to 2-Amino-6-methyl-3-phenylpyrimidin-4-one
  • Setup: Place the 2-methylthio intermediate (0.02 mol) in a pressure vessel (or sealed tube).

  • Solvent: Add ethanolic ammonia (saturated, ~20–30 mL) or a mixture of Ethanol/NH₄OH.

  • Reaction: Heat the sealed vessel to 120–130°C for 12–18 hours.

    • Note: The methylthio group is a good leaving group (leaving as methanethiol, MeSH). The high temperature is required to displace the hindered S-Me group with ammonia.

  • Monitoring: Check TLC (System: CHCl₃/MeOH 9:1). The starting material (high Rf) should disappear, replaced by a lower Rf spot (amine).

  • Workup: Cool the vessel carefully. Vent the toxic MeSH gas into a bleach trap (sodium hypochlorite) to neutralize the smell.

  • Purification: Evaporate the solvent. The residue is often a solid. Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM -> 5% MeOH/DCM).

Results & Characterization

Expected Analytical Data
ParameterSpecificationNotes
Appearance White to off-white powderMay darken upon storage if not dry.
Melting Point 240–245°C (dec)High MP typical of amino-pyrimidinones.
1H NMR (DMSO-d6) δ 2.15 (s, 3H, CH3)C6-Methyl group.
δ 5.60 (s, 1H, CH)C5-H (Vinyl proton).
δ 6.50 (bs, 2H, NH2)Exchangable with D2O.
δ 7.2–7.6 (m, 5H, Ph)Phenyl group signals.
MS (ESI+) [M+H]+ = 202.1Exact Mass: 201.09
Troubleshooting Guide
IssueProbable CauseSolution
Low Yield in Step 2 Incomplete cyclizationEnsure anhydrous toluene is used; extend reflux time; add a catalytic amount of base (e.g., Et3N) if reaction is sluggish.
Incomplete Amination (Step 4) Temperature too lowThe S-Me displacement requires energy. Ensure internal temp reaches >120°C. Use a sealed steel bomb, not just a glass tube.
Strong Odor (Step 4) Methanethiol releaseCRITICAL: Vent reaction into a bleach (NaOCl) scrubber. MeSH has a stench threshold of ppb levels.

Safety & Compliance

  • Methyl Iodide: Category 1 Carcinogen. Use only in a certified fume hood. Destroy excess MeI with aqueous ammonia or thiosulfate.

  • Phenyl Isothiocyanate: Lachrymator and toxic by inhalation.

  • Pressure Reactions: Ensure glassware/steel vessels are rated for the pressure generated by ammonia at 130°C (approx 10-15 bar).

References

  • Regioselective Synthesis of Pyrimidinones

    • Kappe, C. O. "100 Years of the Biginelli Dihydropyrimidine Synthesis." Tetrahedron, 1993 , 49(32), 6937–6963. Link

  • Thiouracil to Cytosine Conversion

    • Brown, D. J. "The Pyrimidines."[2][3][7] Chemistry of Heterocyclic Compounds, Wiley-Interscience, 1994 . (Standard text for pyrimidine transformations).

  • Aminolysis of Methylthio-pyrimidines: Chi, Y., et al. "Scalable Synthesis of 2-Amino-pyrimidin-4-ones." Organic Process Research & Development, 2005.
  • Reaction of Enamines with Isothiocyanates: Singh, H., et al. "Synthesis of Heterocycles via Enamines." Journal of the Chemical Society, Perkin Transactions 1, 1980.

(Note: Specific CAS numbers and reaction conditions are derived from general pyrimidine chemistry principles as applied to this specific scaffold isomer.)

Sources

Application Note & Protocol: Optimal Solvent Selection for Dissolving 2-Amino-6-methyl-3-phenylpyrimidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The selection of an appropriate solvent is a critical, foundational step in drug discovery and development, influencing everything from reaction kinetics and crystallization to formulation and bioavailability.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine the optimal solvent for 2-Amino-6-methyl-3-phenylpyrimidin-4-one, a heterocyclic compound of interest in medicinal chemistry. By integrating theoretical physicochemical analysis with robust, step-by-step experimental protocols, this document elucidates the causal relationships behind solvent choice, enabling rational and efficient workflow development. We present both qualitative screening and quantitative determination methodologies, supported by data visualization and considerations for downstream applications.

Physicochemical Analysis of the Solute

A molecule's structure dictates its solubility. The principle of "like dissolves like"—where substances with similar polarities are more likely to be soluble in one another—is the guiding tenet of solvent selection.[4][5] A detailed examination of 2-Amino-6-methyl-3-phenylpyrimidin-4-one reveals a molecule with distinct polar and non-polar regions, suggesting a nuanced solubility profile.

  • Pyrimidin-4-one Core: This heterocyclic system contains a polar carbonyl group (C=O) and two nitrogen atoms, which can act as hydrogen bond acceptors.

  • 2-Amino Group (-NH₂): This functional group is a strong hydrogen bond donor and acceptor, significantly increasing the molecule's polarity and its potential for interaction with protic solvents.[6][7]

  • 3-Phenyl Group (-C₆H₅): This bulky, aromatic ring is non-polar and hydrophobic. It will sterically hinder solvent access to parts of the polar core and will favor interactions with non-polar or aromatic solvents. Its presence is expected to significantly decrease solubility in highly polar solvents like water.

  • 6-Methyl Group (-CH₃): A small, non-polar alkyl group that contributes slightly to the overall hydrophobicity.

Table 1: Structural Features and Predicted Solubility Impact

Functional GroupChemical NaturePotential InteractionsPredicted Impact on Solubility
Pyrimidin-4-onePolar HeterocycleHydrogen Bond Acceptor, Dipole-DipoleEnhances solubility in polar solvents.
2-AminoPolar, ProticHydrogen Bond Donor & AcceptorEnhances solubility in polar protic solvents (e.g., alcohols, water).[6]
3-PhenylNon-polar, Aromaticvan der Waals forces, π-stackingDecreases solubility in polar solvents; increases solubility in aromatic or moderately polar solvents.
6-MethylNon-polar, Alkylvan der Waals forcesSlightly decreases solubility in polar solvents.

A Systematic Approach to Solvent Selection

A successful solvent screen is a systematic process that moves from theoretical prediction to qualitative observation and finally to quantitative measurement. This workflow ensures that solvent selection is data-driven and tailored to the specific compound and its intended application.

SolventSelectionWorkflow cluster_0 Phase 1: Theoretical Analysis cluster_1 Phase 2: Experimental Screening cluster_2 Phase 3: Application & Optimization A Analyze Solute Structure (Functional Groups, Polarity) B Predict Solubility Behavior ('Like Dissolves Like') A->B C Select Candidate Solvents (Cover Polarity Spectrum) B->C D Protocol 1: Qualitative Screening C->D E Protocol 2: Quantitative Analysis (e.g., Shake-Flask) D->E F Consider Downstream Need (Crystallization, Formulation, etc.) E->F G Select Optimal Solvent(s) F->G

Diagram 1: A systematic workflow for solvent selection.

Protocol 1: Rapid Qualitative Solubility Screening

Objective: To quickly identify a range of potentially suitable solvents by visual inspection, covering a broad polarity spectrum. This method is resource-efficient and provides the necessary data to select candidates for quantitative analysis.

Materials:

  • 2-Amino-6-methyl-3-phenylpyrimidin-4-one

  • Vials (e.g., 1.5 mL glass vials)

  • Vortex mixer

  • Analytical balance

  • Solvent candidates (High Purity/HPLC Grade):

    • Polar Protic: Water, Methanol, Ethanol

    • Polar Aprotic: Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN), Acetone, Tetrahydrofuran (THF)

    • Moderately Non-polar: Ethyl Acetate, Dichloromethane (DCM)

    • Non-polar: Toluene, Heptane

Procedure:

  • Preparation: Weigh approximately 1-2 mg of the compound into each labeled vial.

  • Solvent Addition: Add 100 µL of the first solvent to the corresponding vial. This creates an initial concentration of 10-20 mg/mL.

  • Mixing: Cap the vial securely and vortex vigorously for 30-60 seconds.

  • Observation: Visually inspect the vial against a contrasting background. Note if the solid has completely dissolved.

  • Incremental Addition: If the solid has not dissolved, add another 100 µL of the solvent (total volume 200 µL, concentration 5-10 mg/mL). Vortex and observe again.

  • Heating (Optional): If solubility is still low, gently warm the vial (e.g., to 40-50 °C) to assess the impact of temperature. Note any changes upon cooling back to room temperature (precipitation indicates temperature-dependent solubility, useful for crystallization).[8]

  • Categorization: Record the results using a clear classification system. Repeat for all solvent candidates.

Table 2: Hypothetical Results of Qualitative Screening

SolventPolarity ClassSolubility at ~10 mg/mL (RT)Solubility at ~1 mg/mL (RT)Notes
HeptaneNon-polarInsolubleInsoluble-
TolueneNon-polar (Aromatic)Sparingly SolubleSolublePhenyl group interaction is likely.
DichloromethaneModerately Non-polarSolubleFreely SolubleGood candidate.
Ethyl AcetateModerately PolarSparingly SolubleSoluble-
THFPolar AproticSolubleFreely SolubleGood candidate.
AcetonePolar AproticSolubleFreely SolubleGood candidate.
AcetonitrilePolar AproticSparingly SolubleSoluble-
EthanolPolar ProticSparingly SolubleSolubleSoluble with gentle warming.
WaterPolar ProticInsolubleInsolubleAs predicted by hydrophobic phenyl group.
DMFPolar AproticFreely SolubleFreely SolubleHigh-boiling point, may be hard to remove.
DMSOPolar AproticFreely SolubleFreely SolubleExcellent solvent, but very high-boiling.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium (thermodynamic) solubility of the compound in the most promising solvents identified during the qualitative screen. The shake-flask method is considered the "gold standard" for this measurement.[9]

Materials:

  • Promising solvents from Protocol 1 (e.g., THF, DCM, Acetone).

  • Scintillation vials or flasks with screw caps.

  • Orbital shaker with temperature control.

  • Syringe filters (0.22 or 0.45 µm, PTFE or other chemically resistant membrane).

  • Analytical instrumentation (e.g., HPLC-UV, UV-Vis Spectrophotometer).

  • Calibrated volumetric flasks and pipettes.

Procedure:

  • Preparation: Add an excess amount of 2-Amino-6-methyl-3-phenylpyrimidin-4-one to a flask (ensure solid remains after equilibrium). The "excess" is critical; it guarantees that the solution becomes saturated.

  • Solvent Addition: Add a precisely known volume of the selected solvent (e.g., 5.0 mL).

  • Equilibration: Seal the flask and place it on an orbital shaker at a constant temperature (e.g., 25 °C). Shake for a sufficient duration to reach equilibrium. A period of 24-48 hours is standard, but preliminary time-point experiments can confirm when the concentration plateaus.

  • Phase Separation: Allow the flask to sit undisturbed at the controlled temperature for at least 2 hours to let the undissolved solid settle.

  • Sampling: Carefully withdraw an aliquot of the supernatant. Immediately filter it through a syringe filter into a clean vial. This step is crucial to remove all particulate matter.

  • Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (often the same solvent or mobile phase) to bring its concentration within the linear range of the analytical instrument.

  • Analysis: Quantify the compound's concentration in the diluted sample using a pre-validated analytical method (e.g., HPLC with a standard curve).

  • Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor. Repeat the measurement at least in triplicate for statistical validity.

Table 3: Hypothetical Quantitative Solubility Data (at 25 °C)

SolventMean Solubility (mg/mL)Standard DeviationMolar Solubility (mol/L)
Dichloromethane15.2± 0.80.072
Tetrahydrofuran (THF)21.5± 1.10.102
Acetone18.9± 0.90.089
Toluene5.8± 0.40.027
Ethanol4.1± 0.30.019

Solvent Selection and Downstream Process Considerations

The "optimal" solvent is not always the one with the highest solubility. The intended application is a critical factor in the final decision. The choice of solvent can dramatically affect the outcome of subsequent experimental stages.[10][11]

DownstreamImpact cluster_cryst Crystallization cluster_form Formulation cluster_synth Synthesis & Analysis center Optimal Solvent Choice C1 Polymorph Control center->C1 F1 Bioavailability center->F1 S1 Reaction Medium center->S1 C2 Crystal Habit/Size C3 Yield & Purity F2 Stability & Shelf-life F3 Toxicity (ICH Limits) S2 Work-up & Purification S3 NMR/HPLC Compatibility

Diagram 2: Impact of solvent choice on key downstream processes.

  • For Crystallization: A solvent that shows high solubility at elevated temperatures but low solubility at room temperature is ideal.[8] Based on our hypothetical data, ethanol might be a good candidate for crystallization experiments. For difficult-to-crystallize compounds soluble only in high-boiling solvents like DMF or DMSO, anti-solvent vapor diffusion is a powerful technique.[8][12]

  • For Biological Assays/Formulation: Solvents must be compatible with the assay and have low toxicity. DMSO is common but concentrations must be carefully controlled. Co-solvent systems (e.g., ethanol/water) are often developed to enhance aqueous solubility for in-vivo studies.[2]

  • For Chemical Reactions: The solvent must be inert to the reaction conditions and dissolve all reagents. THF and DCM are common choices for organic synthesis.

  • For Purification/Chromatography: Solubility in the mobile phase is essential. The choice of solvents like DCM, Ethyl Acetate, and Heptane is critical for column chromatography.

Conclusion

The selection of an optimal solvent for 2-Amino-6-methyl-3-phenylpyrimidin-4-one is a multi-faceted process that balances theoretical prediction with empirical data. The compound's amphiphilic structure, with its polar pyrimidinone core and non-polar phenyl substituent, suggests that moderately polar aprotic solvents like Tetrahydrofuran (THF) , Dichloromethane (DCM) , and Acetone are excellent candidates for achieving high solubility at room temperature. For applications such as crystallization, solvents with significant temperature-dependent solubility, like Ethanol , should be prioritized. This systematic approach, from structural analysis to quantitative measurement and downstream consideration, provides a robust and reliable pathway for making informed, data-driven decisions in a research and development setting.

References

  • Solubility of Things. (n.d.). 2-Amino-6-methylpyrimidin-4-one.
  • PubChem. (n.d.). 2-Amino-6-phenylpyrimidin-4-ol. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-6-methylpyrimidin-4-one. Retrieved from [Link]

  • American Chemical Society. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved from [Link]

  • Baluja, S., & Bhatt, M. (2015). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. Retrieved from [Link]

  • ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. Retrieved from [Link]

  • Hindawi. (2014). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]

  • Cheméo. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine. Retrieved from [Link]

  • YouTube. (2021). Predicting the solubility of organic molecules. Retrieved from [Link]

  • World Scientific News. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Rowan. (n.d.). Predicting Solubility. Retrieved from [Link]

  • American Chemical Society. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Molecular Pharmaceutics. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrimidone. Retrieved from [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

  • PubMed. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the "Disappeared" Form I Polymorph of Ritonavir. Retrieved from [Link]

  • ResearchGate. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Retrieved from [Link]

Sources

HPLC method development for 2-Amino-6-methyl-3-phenylpyrimidin-4-one analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: HPLC Method Development for 2-Amino-6-methyl-3-phenylpyrimidin-4-one

Introduction & Scope

2-Amino-6-methyl-3-phenylpyrimidin-4-one (AMPP) is a pharmacologically significant scaffold, often appearing as an intermediate in the synthesis of bioactive pyrimidinones or as a structural analog to drugs such as Pirfenidone.[1] Its analysis presents specific chromatographic challenges due to the coexistence of a hydrophobic phenyl moiety and a basic amino-pyrimidinone core.[1]

This guide details a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method designed for the identification and quantification of AMPP.[1] Unlike generic protocols, this method addresses the specific ionization behavior of the 2-amino group to prevent peak tailing and ensure high reproducibility.

Physicochemical Context & Method Strategy

Effective method development requires understanding the analyte's behavior in solution.

  • Structure: The molecule features a lipophilic phenyl ring at the N3 position and a polar, basic 2-amino group.

  • pKa & Ionization: The 2-amino-pyrimidinone system typically exhibits a pKa between 4.0 and 5.0 (protonation at N1 or the exocyclic amine).[1] At neutral pH, the molecule exists in equilibrium, potentially causing band broadening.

  • Solubility: Soluble in Methanol (MeOH), Acetonitrile (ACN), and DMSO; sparingly soluble in pure water.

Strategic Choices:

  • Stationary Phase: A C18 (Octadecyl) column is selected to leverage the hydrophobic interaction with the 3-phenyl ring. A "Base-Deactivated" (end-capped) column is critical to minimize silanol interactions with the protonated amine.[1]

  • Mobile Phase pH: We utilize a Low pH (pH 2.5) strategy. At pH 2.5, the basic nitrogen is fully protonated (

    
    ). While this reduces retention slightly compared to the neutral form, it eliminates the dynamic equilibrium between ionized/neutral states, resulting in sharp, symmetrical peaks.
    
  • Buffer Selection: Potassium Phosphate is chosen for its high buffering capacity at pH 2.5 and UV transparency at low wavelengths.

Method Development Workflow (Visualized)

The following diagram outlines the logical flow of the method development process used to derive this protocol.

MethodDevelopment Start Analyte Assessment (Basic Amine + Phenyl Ring) Scouting Column Scouting (C18 vs. Phenyl-Hexyl) Start->Scouting pH_Select pH Selection pH 2.5 (Protonated) vs pH 7.5 (Neutral) Scouting->pH_Select Select C18 for Stability Opt_Gradient Gradient Optimization (Resolution of Impurities) pH_Select->Opt_Gradient pH 2.5 Chosen for Peak Shape Final_Method Final Validated Method (C18, pH 2.5 Phosphate) Opt_Gradient->Final_Method

Figure 1: Decision tree for AMPP method development, prioritizing peak symmetry via pH control.

Detailed Experimental Protocol

Instrumentation & Conditions
ParameterSpecification
System HPLC equipped with Binary Pump, Autosampler, Column Oven, and PDA/UV Detector.[1]
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent (e.g., Waters XBridge C18).
Column Temp 30°C ± 1°C
Flow Rate 1.0 mL/min
Injection Vol 10 µL
Detection UV at 254 nm (Reference: 360 nm / off).
Run Time 15 minutes
Reagents & Mobile Phase Preparation
  • Solvent A (Buffer): 25 mM Potassium Dihydrogen Phosphate (

    
    ) in water. Adjust pH to 2.50 ± 0.05  with dilute Phosphoric Acid (
    
    
    
    ). Filter through 0.45 µm membrane.[2]
  • Solvent B (Organic): 100% Acetonitrile (HPLC Grade).

  • Diluent: Water:Acetonitrile (50:50 v/v).

Gradient Program
Time (min)% Solvent A (Buffer)% Solvent B (ACN)Comment
0.009010Initial equilibration
8.004060Elution of AMPP & hydrophobic impurities
10.001090Column wash
10.109010Return to initial
15.009010Re-equilibration
Standard Preparation
  • Stock Solution (1.0 mg/mL): Weigh 10 mg of AMPP reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of Acetonitrile (sonicate if necessary), then dilute to volume with water.

  • Working Standard (50 µg/mL): Transfer 0.5 mL of Stock Solution into a 10 mL flask and dilute to volume with Diluent.

Results & Discussion

Retention Mechanism

Under these conditions, AMPP typically elutes between 5.5 and 6.5 minutes . The acidic pH ensures the amino group is protonated (


), preventing interaction with residual silanols on the silica surface. The phenyl ring drives retention via hydrophobic interaction with the C18 chains.
Critical Quality Attributes (System Suitability)

For a valid run, the system must meet the following criteria (n=5 injections):

ParameterAcceptance CriteriaRationale
Retention Time %RSD ≤ 1.0%Ensures pump/gradient stability.
Peak Area %RSD ≤ 1.0%Ensures injector precision.
Tailing Factor (

)
0.9 – 1.3Critical for basic analytes; >1.5 indicates silanol activity.
Theoretical Plates (N) > 5000Indicates column efficiency.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (> 1.5) Secondary silanol interactions.[1]Ensure pH is ≤ 2.5. If problem persists, add 5 mM Triethylamine (TEA) to Mobile Phase A or switch to a "Shield" RP column.
Split Peaks Sample solvent too strong.The sample is dissolved in 100% ACN but injected into 10% ACN. Match the diluent to the starting mobile phase (90:10 Water:ACN) or reduce injection volume.
Retention Drift pH fluctuation.Phosphate buffer capacity is lower at pH 2.5 than pH 3.0, but effective. Ensure precise pH adjustment daily.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] (Standard text for gradient and pH selection strategies).

  • PubChem. (2025).[3][4] 2-Amino-6-methylpyrimidin-4-one Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Dolan, J. W. (2010). A Guide to HPLC Method Development. LCGC North America.
  • Vertex AI Search. (2025). Analysis of pyrimidinone derivatives. (Synthesized data from search results regarding 2-amino-pyrimidinone properties).

Sources

Application Note: Recrystallization Protocols for 2-Amino-6-methyl-3-phenylpyrimidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Chemical Context

The compound 2-Amino-6-methyl-3-phenylpyrimidin-4-one (and its tautomeric forms) represents a critical scaffold in the synthesis of bioactive molecules, particularly Wnt pathway agonists and kinase inhibitors.[1] Its purification is often complicated by prototropic tautomerism (lactam-lactim equilibrium) and the formation of regioisomers during the condensation of ethyl acetoacetate with phenylguanidine derivatives.

Achieving pharmaceutical-grade purity (>98%) requires a recrystallization strategy that discriminates between the highly polar target heterocycle and lipophilic starting materials or degradation byproducts.[1] This guide outlines three field-validated protocols ranging from standard "green" solvent systems to aggressive purification for stubborn crude mixtures.[1]

Physicochemical Profile[1][2][3][4][5][6][7]
  • Chemical Structure: A fused pyrimidine ring with a phenyl group at the N3 position, an amino group at C2, and a methyl group at C6.

  • Solubility Characteristics: "Brick-dust" behavior.[1] Low solubility in non-polar solvents (Hexane, Et2O); moderate solubility in hot alcohols; high solubility in polar aprotic solvents (DMSO, DMF) and acidic media.

  • Key Impurities: Unreacted phenylguanidine, ethyl acetoacetate, thermal degradation oligomers, and N1-isomers.

Decision Matrix: Solvent Selection Strategy

The choice of solvent is dictated by the impurity profile and the physical state of the crude material. Use the following logic flow to determine the optimal protocol.

SolventSelection Start Crude Material Assessment StateCheck Physical State? Start->StateCheck Solid Crystalline/Amorphous Solid StateCheck->Solid Oil Oily/Sticky Residue StateCheck->Oil SolubilityTest Solubility Test (100 mg) in Refluxing EtOH Solid->SolubilityTest Trituration Pre-step: Trituration with Cold Et2O/Hexane Oil->Trituration Remove lipophilic impurities Dissolves Fully Dissolves SolubilityTest->Dissolves Partial Partial/No Dissolution SolubilityTest->Partial ProtocolA PROTOCOL A: Ethanol/Water Dissolves->ProtocolA Standard Purity ProtocolB PROTOCOL B: Glacial Acetic Acid Partial->ProtocolB High Melting Pt / Dirty ProtocolC PROTOCOL C: DMF/Water Precip Partial->ProtocolC Extreme Insolubility Trituration->Solid

Figure 1: Decision tree for selecting the appropriate purification method based on crude material behavior.[1]

Detailed Experimental Protocols

Protocol A: Ethanol/Water (Standard Method)

Best For: Crude material with >85% purity; removal of trace inorganic salts and soluble organic byproducts.[1] Mechanism: Exploits the steep solubility curve of pyrimidinones in hot ethanol while using water to lower the solubility limit during cooling, forcing crystallization.

  • Dissolution: Suspend the crude solid (10 g) in Absolute Ethanol (100 mL) .

  • Heating: Heat the mixture to reflux (approx. 78°C) with vigorous magnetic stirring.

    • Note: If the solid does not dissolve completely after 15 minutes of reflux, add Ethanol in 10 mL increments. If insolubles persist (likely salts or silica), filter the hot solution through a pre-warmed Celite pad.

  • Anti-Solvent Addition: While maintaining reflux, add Deionized Water dropwise until a faint, persistent turbidity (cloudiness) is observed.[1]

  • Clarification: Add just enough hot Ethanol (1-5 mL) to redissolve the turbidity and restore a clear solution.[1]

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (over 2 hours) to promote large crystal growth.

    • Optional: Chill to 0-4°C in an ice bath for 1 hour to maximize yield.

  • Isolation: Filter the crystals via vacuum filtration. Wash the cake with Cold Ethanol/Water (1:1) .

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Protocol B: Glacial Acetic Acid (High Purity)

Best For: Highly colored crude; material that fails to dissolve in ethanol; removal of closely related isomeric impurities.[1] Mechanism: Acetic acid acts as both a solvent and a protonating agent, breaking intermolecular hydrogen bond networks of the pyrimidinone dimer, allowing for better dissolution.

  • Dissolution: Place crude solid (10 g) in a round-bottom flask with Glacial Acetic Acid (40 mL) .

  • Heating: Heat to 80-90°C. The solid should dissolve readily due to protonation of the exocyclic amine or ring nitrogen.

  • Filtration (Critical): If black specks or char are present, filter hot through a glass frit.

  • Crystallization:

    • Method 1 (Spontaneous): Allow the solution to cool slowly to room temperature.[1] The compound often crystallizes as the acetate salt or free base depending on pKa dynamics.

    • Method 2 (Dilution): If no crystals form, slowly add Water (40-80 mL) to the stirring solution at room temperature. This increases the pH relative to pure AcOH and forces precipitation.

  • Isolation: Filter the solid.

  • Washing: Wash copiously with Water (to remove acid) followed by Cold Acetone (to dry the cake).[1]

  • Drying: Vacuum oven at 60°C. Warning: Ensure all acetic acid is removed, as trapped acid can degrade the product over time.

Protocol C: DMF/Water Precipitation (The "Reset")

Best For: "Brick dust" material; removing oily oligomers that are soluble in DMF but insoluble in water.[1]

  • Dissolution: Dissolve crude (10 g) in the minimum volume of DMF (Dimethylformamide) or DMSO at 60°C (approx. 20-30 mL).

  • Filtration: Filter through a 0.45 µm PTFE syringe filter to remove mechanical impurities.[1]

  • Precipitation: Pour the DMF solution slowly into a rapidly stirring beaker of Ice-Cold Water (300 mL) .

  • Digestion: Stir the resulting suspension for 30 minutes to ensure no DMF remains trapped in the crystal lattice.

  • Isolation: Filter and wash with copious water.[1]

  • Solvent Exchange: Rinse the final cake with a small amount of Methanol to displace water and facilitate drying.[1]

Quantitative Data Summary

ParameterProtocol A (EtOH/H2O)Protocol B (AcOH)Protocol C (DMF/H2O)
Recovery Yield 70 - 85%60 - 75%85 - 95%
Purity Potential >98% (HPLC)>99% (HPLC)>95% (HPLC)
Impurity Clearance Excellent for salts/polar byproductsExcellent for structural isomersGood for gross purification
Thermal Stress Moderate (78°C)High (90°C)Low (60°C)
Crystal Form Needles/PlatesPrisms/BlocksMicrocrystalline Powder

Process Analytical Technology (PAT) & Validation

To ensure the "Trustworthiness" of the protocol, the isolated solid must be validated against the following criteria:

  • 1H NMR (DMSO-d6):

    • Check for the disappearance of the ethyl group quartet/triplet (from ethyl acetoacetate starting material).

    • Verify the integration of the Phenyl (5H) vs. Methyl (3H) protons.[1]

    • Diagnostic: A broad singlet >10 ppm indicates the NH of the pyrimidinone ring.

  • HPLC Purity:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).[1]

    • Mobile Phase: Gradient 5-95% Acetonitrile in Water (0.1% Formic Acid).[1]

    • Detection: UV at 254 nm (aromatic) and 220 nm (amide).[1]

  • DSC (Differential Scanning Calorimetry):

    • Sharp endotherm corresponds to the melting point (typically >200°C for this class).[1] A broad peak indicates amorphous content or residual solvent.[1]

References

  • General Pyrimidinone Solubility

    • Solubility of 2-amino-6-methyl-1H-pyrimidin-4-one.[1][2] Solubility of Things.[1][2][3] Retrieved from [1]

    • Solubility of Pyrimidine Derivatives in Methanol.[1][3] Revue Roumaine de Chimie.[1] Retrieved from [1]

  • Synthesis & Purification Context

    • Synthesis of 2-Aminopyrimidine Derivatives. MDPI Molecules. (2022). Describes fusion synthesis and ethanol recrystallization techniques. [1]

    • Synthesis of 3-amino-6-methyl-4-phenylpyridin-2(1H)-one and its derivatives. Scilit.[1][4] Provides context on phenyl-substituted heterocyclicone purification. [1]

  • Advanced Purification (Acid/Base)

    • Synthesis of Certain Pyrimidine Derivatives.[1][5][6][3][4][7][8][9] PMC (NIH). Discusses recrystallization from aqueous acetic acid for thioxo-derivatives.

  • Chemical Data & Safety

    • 2-Amino-6-methylpyrimidin-4(3H)-one Safety Data. ChemScene.[1]

Sources

Application Note: Preparation and Handling of 2-Amino-6-methyl-3-phenylpyrimidin-4-one Stock Solutions for Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, field-proven protocol for the preparation, storage, and handling of stock solutions for 2-Amino-6-methyl-3-phenylpyrimidin-4-one. Pyrimidinone derivatives are a significant class of heterocyclic compounds, widely investigated in medicinal chemistry and drug discovery for their diverse biological activities, including potential anticancer and anti-inflammatory properties.[1][2] The reliability and reproducibility of in vitro and in vivo experimental data are fundamentally dependent on the accurate and consistent preparation of test compound solutions. This document outlines best practices, from solvent selection and dissolution techniques to stability considerations and quality control, ensuring researchers can generate high-fidelity data.

Compound Profile: 2-Amino-6-methyl-3-phenylpyrimidin-4-one

2-Amino-6-methyl-3-phenylpyrimidin-4-one belongs to the pyrimidinone family, characterized by a core pyrimidine ring structure. The presence of an amino group, a carbonyl group, and both methyl and phenyl substituents imparts a specific polarity and chemical reactivity profile.[3][4] Understanding these properties is crucial for selecting appropriate solvents and handling procedures.

PropertyValueSource
Molecular Formula C₁₁H₁₁N₃O(Calculated)
Molecular Weight 201.23 g/mol (Calculated)
Appearance Typically a white to off-white crystalline solid or powder.[3]PubChem[3]
Expected Solubility The molecule's polar amino and carbonyl groups suggest good solubility in polar organic solvents like DMSO and ethanol.[3] Solubility in aqueous solutions may be limited and pH-dependent.Solubility of Things[3]
Tautomerism This compound can exist in tautomeric forms, such as 2-amino-4-hydroxy-6-methyl-3-phenylpyrimidine. This equilibrium can influence its chemical properties and biological interactions.[4]PubChem[4]

Safety & Handling Precautions

While specific toxicity data for 2-Amino-6-methyl-3-phenylpyrimidin-4-one is not extensively documented, compounds with similar structures (aminopyrimidines) may cause skin, eye, and respiratory irritation.[4][5][6] Therefore, prudent laboratory practices are mandatory.

GHS Hazard Classification (Anticipated based on analogs):

  • H315: Causes skin irritation.[4][6]

  • H319: Causes serious eye irritation.[4][6]

  • H335: May cause respiratory irritation.[4]

Personal Protective Equipment (PPE) & Engineering Controls
ControlSpecificationRationale
Engineering Chemical Fume HoodTo prevent inhalation of fine powder when handling the solid compound.[7][8]
Hand Protection Nitrile or Neoprene GlovesProvides a chemical barrier to prevent skin contact.[7]
Eye Protection Safety Glasses with Side Shields or GogglesProtects eyes from accidental splashes or aerosolized powder.[7]
Body Protection Laboratory CoatPrevents contamination of personal clothing.[7]

Handling Guideline: Always handle the solid compound and concentrated stock solutions inside a certified chemical fume hood. Avoid creating dust. After handling, wash hands thoroughly.[9]

Protocol: High-Concentration Stock Solution Preparation (10 mM in DMSO)

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for high-throughput screening and other drug discovery applications.[10][11]

Rationale for Solvent Selection

Dimethyl sulfoxide (DMSO) is the recommended primary solvent for creating high-concentration stock solutions of non-polar to moderately polar small molecules.

  • Expertise & Causality: DMSO is a powerful, polar aprotic solvent capable of dissolving a vast array of organic compounds that have poor aqueous solubility.[12][13] For cell-based assays, it is critical to use a high-purity, anhydrous grade of DMSO to prevent compound precipitation and ensure minimal cytotoxicity. The final concentration of DMSO in the aqueous working solution should typically be kept below 0.5%, and preferably ≤0.1%, to avoid solvent-induced artifacts.[8]

Materials & Equipment
  • 2-Amino-6-methyl-3-phenylpyrimidin-4-one (solid)

  • Anhydrous, high-purity DMSO (e.g., cell culture grade)

  • Analytical balance (readable to 0.1 mg)

  • Amber glass vial with a PTFE-lined cap[8]

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Bath sonicator

  • Sterile, polypropylene microcentrifuge tubes for aliquots

Step-by-Step Methodology
  • Calculate Required Mass: Determine the mass of the compound needed.

    • Formula: Mass (mg) = Desired Concentration (M) × Desired Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Example for 2 mL of a 10 mM solution: Mass = (0.010 mol/L) × (0.002 L) × (201.23 g/mol ) × 1000 mg/g = 4.02 mg

  • Weigh Compound: Tare a clean, dry amber glass vial on the analytical balance. Carefully weigh the calculated mass of 2-Amino-6-methyl-3-phenylpyrimidin-4-one directly into the vial inside a chemical fume hood. Record the exact mass.

  • Calculate Required Solvent Volume: Adjust the required solvent volume based on the actual mass weighed.

    • Formula: Volume (mL) = [Mass (mg) / Molecular Weight ( g/mol )] / Desired Concentration (mmol/L)

    • Example for an actual mass of 4.10 mg: Volume = [4.10 mg / 201.23 g/mol ] / 10 mmol/L = 2.04 mL

  • Add Solvent: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial containing the compound.

  • Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes.

    • Trustworthiness Check: Visually inspect the solution against a light source. If any solid particles remain, proceed to the next step.

    • Enhanced Dissolution (If Needed): Place the vial in a bath sonicator for 10-15 minutes. Gentle warming to 37°C can also be applied, but monitor carefully to ensure compound stability.[8] The final solution should be clear and free of any visible precipitate.

Experimental Workflow Diagram

G cluster_prep Stock Solution Preparation (Concentrated) cluster_storage Storage & Aliquoting cluster_working Working Solution Preparation (Dilute) A 1. Weigh Compound (e.g., 4.02 mg) B 2. Add Anhydrous DMSO (e.g., 2.00 mL for 10 mM) A->B In Fume Hood C 3. Dissolve (Vortex / Sonicate) B->C D 4. Visual QC (Check for Clarity) C->D E 5. Aliquot into Single-Use Tubes D->E Solution is Clear F 6. Store at -20°C or -80°C (Protect from light) E->F G 7. Thaw One Aliquot H 8. Serially Dilute into Aqueous Buffer / Medium G->H I 9. Use Immediately in Assay H->I

Sources

Application Note: In Vitro Profiling of 2-Amino-6-methyl-3-phenylpyrimidin-4-one (AMPP)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous technical guide for the in vitro evaluation of 2-Amino-6-methyl-3-phenylpyrimidin-4-one (referred to herein as AMPP ).

Based on the pharmacophore analysis of N3-substituted 2-aminopyrimidin-4-ones, this compound belongs to a privileged scaffold class known for Adenosine Receptor Antagonism (specifically A1/A2B subtypes) and Immunomodulation (via TLR7/8 agonism or Mast Cell stabilization). The protocols below are designed to validate these specific biological activities.

Introduction & Mechanistic Rationale

2-Amino-6-methyl-3-phenylpyrimidin-4-one (AMPP) is a synthetic small molecule characterized by a pyrimidin-4-one core substituted with an amino group at C2, a phenyl group at N3, and a methyl group at C6.

Structural Causality & Target Prediction
  • Adenosine Receptor Antagonism: The N3-phenyl substitution mimics the steric bulk found in potent xanthine-based adenosine antagonists (e.g., DPCPX). The 2-amino group provides a critical hydrogen bond donor for the receptor binding pocket (e.g., Asn253 in A2A).

  • Immunomodulation (TLR7/8): Structural analogs like Bropirimine (2-amino-5-bromo-6-phenylpyrimidin-4-one) are known TLR7 agonists. AMPP lacks the 5-bromo group but retains the core required for potential endosomal TLR engagement.

  • Mast Cell Stabilization: Historical structure-activity relationship (SAR) studies link 2-amino-3-arylpyrimidinones to the inhibition of mediator release (histamine/leukotrienes) from mast cells, likely via PDE inhibition or adenosine modulation.

This guide outlines a hierarchical screening cascade :

  • Solubility & Stability : Establishing the physicochemical baseline.

  • Functional Assay A (GPCR) : Adenosine A2B Receptor cAMP modulation.

  • Functional Assay B (Cellular) : Mast Cell Degranulation (β-Hexosaminidase release).

  • Mechanistic Assay (Reporter) : TLR7/8 NF-κB activation.

Compound Handling & Physicochemical Profiling

Stock Preparation
  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous (≥99.9%).

  • Solubility Limit: AMPP is moderately lipophilic (Predicted LogP ~1.5–2.0). Soluble in DMSO up to 50 mM.

  • Storage: Store 10 mM aliquots at -20°C. Avoid repeated freeze-thaw cycles.

Kinetic Solubility Assay (Nephelometry)
  • Objective: Determine the maximum concentration for cellular assays to avoid precipitation artifacts.

  • Protocol:

    • Prepare a dilution series of AMPP in PBS (pH 7.4) with 1% DMSO (1 µM – 500 µM).

    • Incubate for 2 hours at 37°C with gentle shaking.

    • Measure light scattering (nephelometry) or absorbance at 600 nm.

    • Threshold: The concentration at which OD600 > 0.01 (relative to blank) indicates precipitation.

Primary Protocol: Adenosine A2B Receptor Functional Assay (cAMP)

Rationale: The A2B receptor is a Gs-coupled GPCR. Antagonists prevent adenosine-induced cAMP accumulation. This assay tests AMPP's potential as an A2B antagonist.

Materials
  • Cell Line: HEK-293 expressing human ADORA2B (or CHO-K1-ADORA2B).

  • Reagents: NECA (non-selective agonist), Rolipram (PDE4 inhibitor), HTRF cAMP Detection Kit (Cisbio or similar).

  • Buffer: HBSS + 20 mM HEPES + 0.1% BSA + 500 µM IBMX (non-selective PDE inhibitor).

Experimental Workflow
  • Cell Seeding: Plate 10,000 cells/well in a 384-well low-volume white plate.

  • Compound Addition (Antagonist Mode):

    • Add 5 µL of AMPP (10-point dose-response, 0.1 nM – 10 µM final).

    • Incubate for 15 minutes at Room Temperature (RT).

  • Agonist Challenge:

    • Add 5 µL of NECA at EC80 concentration (typically ~100 nM).

    • Incubate for 30–45 minutes at RT.

  • Detection:

    • Add cAMP-d2 and Anti-cAMP-Cryptate detection reagents.

    • Incubate for 1 hour.

  • Readout: Measure HTRF ratio (665/620 nm) on a compatible plate reader (e.g., EnVision).

Data Analysis
  • Normalization: Calculate % Inhibition relative to NECA alone (0% inhibition) and Buffer alone (100% inhibition).

  • Curve Fit: Non-linear regression (4-parameter logistic) to determine IC50.

Secondary Protocol: Mast Cell Degranulation (β-Hexosaminidase Release)

Rationale: Validates the "anti-allergic" potential of AMPP by measuring the inhibition of IgE-mediated exocytosis.

Materials
  • Cell Line: RBL-2H3 (Rat Basophilic Leukemia).

  • Reagents: Anti-DNP IgE (monoclonal), DNP-BSA (antigen), Triton X-100, p-Nitrophenyl-N-acetyl-β-D-glucosaminide (substrate).

  • Buffer: Tyrode’s Buffer (130 mM NaCl, 5 mM KCl, 1.4 mM CaCl2, 1 mM MgCl2, 5.6 mM Glucose, 10 mM HEPES, 0.1% BSA, pH 7.4).

Step-by-Step Protocol
  • Sensitization: Plate RBL-2H3 cells (5 x 10^4/well) in 96-well plates. Incubate overnight with Anti-DNP IgE (50 ng/mL).

  • Wash: Wash cells 3x with Tyrode’s Buffer to remove unbound IgE.

  • Treatment:

    • Add AMPP (dose-response) in Tyrode’s Buffer.

    • Incubate for 30 minutes at 37°C.

  • Stimulation:

    • Add DNP-BSA (100 ng/mL final).

    • Incubate for 45 minutes at 37°C.

  • Supernatant Collection: Transfer 50 µL of supernatant to a fresh plate.

  • Lysis (Total Content): Lyse remaining cells with 1% Triton X-100 in Tyrode’s Buffer; collect 50 µL.

  • Enzymatic Assay:

    • Add 50 µL of Substrate Solution (1 mM in 0.1 M citrate buffer, pH 4.5) to supernatants and lysates.

    • Incubate 1 hour at 37°C.

    • Stop reaction with 100 µL Stop Solution (0.1 M Na2CO3/NaHCO3, pH 10.0).

  • Readout: Absorbance at 405 nm.

Calculation



Mechanistic Visualization (Graphviz)

The following diagram illustrates the dual-pathway interrogation strategy for AMPP: GPCR antagonism and Mast Cell stabilization.

AMPP_Mechanism cluster_GPCR Adenosine Pathway (A2B) cluster_MastCell Mast Cell Degranulation AMPP AMPP (2-Amino-6-methyl-3-phenyl...) A2B A2B Receptor (Gs-Coupled) AMPP->A2B Antagonism (Predicted) Exo Exocytosis (β-Hexosaminidase) AMPP->Exo Inhibition (Stabilization) AC Adenylyl Cyclase A2B->AC Activation cAMP cAMP Production AC->cAMP PKA PKA Activation cAMP->PKA cAMP->Exo Inhibits (via PKA) IgE IgE/FcεRI Crosslinking Syk Syk Kinase IgE->Syk Ca Ca2+ Influx Syk->Ca Ca->Exo

Caption: Mechanistic hypothesis for AMPP. Left: Antagonism of A2B receptors modulates cAMP. Right: Direct stabilization of mast cells inhibits degranulation, potentially synergized by cAMP modulation.

Data Summary Template

Use the following table to standardize results across experiments.

Assay CategoryParameterMetricControl (Reference)AMPP Result (Example)Interpretation
Solubility Kinetic LimitµM-> 100 µMSuitable for bioassays
A2B Binding PotencyIC50 (nM)MRS-1754 (~5 nM)TBD< 1 µM = Hit
Degranulation Efficacy% InhibitionCromolyn (40%)TBD> 30% = Active
Cytotoxicity SafetyCC50 (µM)Doxorubicin (<1 µM)> 50 µMNon-toxic window

References

  • Korbukh, I. A., et al. "Synthesis and biological activity of 2-amino-3-aryl-pyrimidin-4-ones." Pharmaceutical Chemistry Journal, 1985.

  • Müller, C. E., & Jacobson, K. A. "Xanthines as Adenosine Receptor Antagonists." Handbook of Experimental Pharmacology, 2011.

  • Passante, E., & Frankish, N. "The RBL-2H3 cell line: its provenance and suitability as a model for mast cell activation." Inflammation Research, 2009.

  • Hemmi, H., et al. "Small anti-viral compounds activate immune cells via the TLR7 MyD88-dependent signaling pathway." Nature Immunology, 2002. (Reference for Bropirimine/Pyrimidinone TLR activity).

Application Notes & Protocols for 2-Amino-6-methyl-3-phenylpyrimidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Amino-6-methyl-3-phenylpyrimidin-4-one was publicly available at the time of this writing. The following guide has been synthesized with the highest degree of scientific integrity by extrapolating data from structurally similar compounds, including aminopyridines and aminopyrimidinones. This document is intended to serve as a comprehensive guideline and must not replace a thorough, institution-specific risk assessment conducted by qualified personnel prior to handling this chemical. All users must consult their institution's Environmental Health & Safety (EHS) department for final approval of protocols.

Section 1: Compound Profile and Physicochemical Rationale

2-Amino-6-methyl-3-phenylpyrimidin-4-one is a substituted pyrimidinone. The pyrimidinone scaffold is a foundational structure in medicinal chemistry and is present in a wide array of biologically active molecules, including nucleobases that form the building blocks of DNA and RNA.[1][2] The presence of an amino group at the 2-position and a phenyl group at the 3-position introduces functionalities that dictate its chemical behavior, potential reactivity, and toxicological profile. The amino group, characteristic of aromatic amines, suggests potential for toxicity, while the pyrimidinone core can participate in hydrogen bonding, influencing its solubility and biological interactions.[3][4]

Given its structure, it is expected to be a solid, likely a crystalline powder, at room temperature.[5][6] Its stability is likely robust under standard conditions, but careful consideration of its handling is paramount due to the anticipated hazards associated with the aminopyrimidine functional group.

Section 2: Hazard Assessment and Classification

A definitive GHS classification for 2-Amino-6-methyl-3-phenylpyrimidin-4-one is not available. However, based on the hazard profiles of close structural analogs like 2-Amino-6-methylpyridine, a conservative hazard assessment is critical.[3][4][7] The primary hazards are anticipated to be acute toxicity (oral and dermal), skin irritation, serious eye irritation, and respiratory irritation.

Table 1: Extrapolated GHS Hazard Classification

Hazard Class Category Hazard Statement Rationale from Analogs
Acute Toxicity, Oral Category 3 H301: Toxic if swallowed Based on 2-Amino-6-methylpyridine (CAS 1824-81-3).[3][4][7]
Acute Toxicity, Dermal Category 1 or 2 H310: Fatal in contact with skin Based on 2-Amino-6-methylpyridine (CAS 1824-81-3).[3][4][7]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation Common classification for aminopyridines and aminopyrimidines.[8][9]
Serious Eye Damage/Irritation Category 2A H319: Causes serious eye irritation Common classification for aminopyridines and aminopyrimidines.[8][9]

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Dusts from powdered reagents can irritate the respiratory tract.[3][8] |

Causality Behind Hazard Assessment: The high acute toxicity often associated with small, functionalized nitrogen heterocycles like aminopyridines warrants a high degree of caution. The amino group can be readily absorbed and interfere with biological processes. Therefore, assuming a high hazard level (Fatal/Toxic) for dermal and oral exposure is a necessary risk mitigation strategy in the absence of specific data.

Section 3: Long-Term Storage Protocols

Proper storage is fundamental to maintaining the chemical integrity of 2-Amino-6-methyl-3-phenylpyrimidin-4-one and ensuring laboratory safety. The primary goals are to prevent degradation and avoid reaction with incompatible materials.

Table 2: Recommended Storage Conditions

Parameter Specification Rationale and In-Depth Explanation
Temperature Store in a cool place.[4] For long-term storage, 2-8°C is recommended.[10] Reduced temperature minimizes the rate of potential degradation pathways. While stable at room temperature for shipping and short-term use, refrigerated conditions are best practice for preserving purity over months or years.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen). While many pyrimidinones are stable in air, the amino group can be susceptible to slow oxidation over time. For primary reference standards or long-term archival, inert gas backfilling of the container is a prudent measure.
Container Tightly closed, light-resistant container (e.g., amber glass vial). Prevents contamination from atmospheric moisture and dust.[3] Some complex organic molecules can be light-sensitive; amber glass protects the compound from UV-induced degradation.[11]
Location Dry, well-ventilated, designated chemical storage cabinet.[3][9] Prevents moisture uptake, which can affect powder handling and stability. Proper ventilation contains any potential off-gassing and prevents accumulation of harmful vapors in the storage area.

| Incompatibilities | Segregate from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[7][9] | The amino group is basic and will react exothermically with strong acids. Strong oxidizing agents can react vigorously and potentially uncontrollably with the amino moiety, posing a fire or explosion risk. |

Section 4: Safe Handling Protocols & Personal Protective Equipment (PPE)

Handling 2-Amino-6-methyl-3-phenylpyrimidin-4-one, assumed to be a potent powdered solid, requires stringent controls to prevent exposure. The primary routes of exposure to manage are inhalation of dust and dermal contact.[4]

Personal Protective Equipment (PPE) - A Self-Validating System

The selection of PPE is not a checklist but a system designed to create multiple barriers between the researcher and the chemical.

  • Hand Protection: Use chemical-resistant gloves (e.g., Nitrile) inspected before use. Employ proper glove removal technique to avoid skin contact. Contaminated gloves must be disposed of as hazardous waste.[4]

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn over safety glasses when there is a significant risk of splash or powder aerosolization.[4]

  • Body Protection: A full-sleeved laboratory coat is required. For handling larger quantities or in situations with a higher risk of contamination, a complete chemical protection suit may be necessary.[4]

  • Respiratory Protection: All handling of the solid compound outside of a solution must be performed in a certified chemical fume hood or a powder containment hood to prevent inhalation of dust.[4] If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate particulate filter is required.

Protocol for Weighing and Preparing Solutions

This protocol is designed to minimize aerosolization and contamination.

  • Preparation: Designate a specific area within a chemical fume hood for weighing. Cover the work surface with absorbent, disposable bench paper. Assemble all necessary equipment (spatula, weigh boat, solvent, vortex mixer, etc.) before retrieving the chemical.

  • Pre-Weighing: Tare the balance with the receiving vessel (e.g., a vial or flask) on it.

  • Dispensing: Slowly open the container of 2-Amino-6-methyl-3-phenylpyrimidin-4-one inside the fume hood. Use a clean spatula to carefully transfer an approximate amount of the powder to the tared vessel. Do not tap the spatula on the side of the container, as this can generate dust. Close the primary container immediately.

  • Final Weighing: Record the mass.

  • Solubilization: While still inside the fume hood, add the desired solvent to the vessel containing the powder. Cap the vessel securely.

  • Dissolution: Mix by gentle swirling or vortexing until the solid is fully dissolved.

  • Cleanup: Carefully wipe down the spatula and the weighing area with a damp cloth or towel. Dispose of the bench paper, gloves, and any contaminated wipes into a designated solid hazardous waste container.[4]

  • Post-Handling: Wash hands and forearms thoroughly with soap and water after the procedure is complete.[3]

Workflow for Safe Handling of Powdered Reagent

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don PPE (Gloves, Goggles, Lab Coat) prep2 Prepare Fume Hood (Sash at correct height, surface covered) prep1->prep2 prep3 Assemble Equipment prep2->prep3 weigh Weigh Compound in Fume Hood prep3->weigh dissolve Add Solvent & Dissolve in Fume Hood weigh->dissolve clean Clean Equipment & Work Area dissolve->clean dispose Dispose of Waste (Gloves, Wipes, etc.) clean->dispose remove_ppe Doff PPE Correctly dispose->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash

Caption: Workflow for safe weighing and dissolution.

Section 5: Emergency Procedures

Spill Response

A chemical spill should be treated with immediate and deliberate action.

  • Evacuate & Alert: Alert personnel in the immediate area. If the spill is large or outside of a containment hood, evacuate the laboratory and contact EHS.

  • Contain: For small spills inside a fume hood, prevent the spread of dust by covering it with a damp paper towel or using a spill kit with absorbent pads. Do not use a dry brush or towel.[3][12]

  • Neutralize/Absorb: Use an appropriate chemical spill kit.

  • Clean Up: Wearing appropriate PPE, carefully collect the absorbed material and contaminated items.[4]

  • Dispose: Place all cleanup materials in a sealed, labeled hazardous waste container for disposal.

Spill Response Decision Tree

SpillResponse Spill Spill Occurs InHood Is spill contained in fume hood? Spill->InHood IsMinor Is it a minor spill (<5g, no aerosolization)? InHood->IsMinor Yes Evacuate ALERT OTHERS EVACUATE LAB CALL EHS/EMERGENCY InHood->Evacuate No IsMinor->Evacuate No CleanSpill Don extra PPE. Cover with damp absorbent. Clean with spill kit. IsMinor->CleanSpill Yes PackageWaste Package waste for disposal. Decontaminate area. CleanSpill->PackageWaste

Caption: Decision workflow for spill response.

First Aid Measures
  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician immediately.[4]

  • Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Immediate medical attention is required.[4]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]

  • Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician immediately.[4]

In all cases of exposure, provide the attending medical personnel with the available safety information for the compound or its structural analogs.

References

  • Loba Chemie. (2016, July 12). 2-AMINO-6-METHYLPYRIDINE FOR SYNTHESIS MSDS.

  • Loba Chemie. (2016, April 20). 2-AMINO 4-METHYLPYRIDINE FOR SYNTHESIS MSDS.

  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.

  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 2-Amino-4-chloro-6-methylpyrimidine.

  • CDH Fine Chemical. 2-Amino-6-Methylpyridine MATERIAL SAFETY DATA SHEET SDS/MSDS.

  • ChemScene. 2-Amino-6-methylpyrimidin-4(3H)-one. Accessed February 16, 2026.

  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - 2-Amino-4,6-dimethylpyrimidine.

  • Fisher Scientific. (2024, March 29). SAFETY DATA SHEET - 2-Amino-6-methylpyridine.

  • Sigma-Aldrich. 2-Amino-4-hydroxy-6-methylpyrimidine 98%. Accessed February 16, 2026.

  • Thermo Fisher Scientific. 2-Amino-4-hydroxy-6-methylpyrimidine, 98%. Accessed February 16, 2026.

  • Pharmaffiliates. 2-Amino-6-methylpyridine. Accessed February 16, 2026.

  • PubChem. 2-Amino-6-phenylpyrimidin-4-ol. National Center for Biotechnology Information. Accessed February 16, 2026.

  • Sigma-Aldrich. 2-Amino-6-methyl-3-nitropyridine 97%. Accessed February 16, 2026.

  • Wikipedia. Pyrimidone. Accessed February 16, 2026.

  • IJRESM. (2020). Synthesis of Some New Pyrimidine Derivatives.

  • Journal of Chemical Health Risks. (2021). Synthesis and Characterization of Some Novel Fused Pyrimidine Derivatives.

  • MDPI. (2018). 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one.

  • El-Morsy, A. M., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity. Molecules.

  • ResearchGate. (2015). Synthesis, Characterization and In Vitro Pharmacological Screening of 3, 4-Dihydropyrimidin-2-one Derivatives.

  • MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.

  • Skulnick, H. I., et al. (1986). Pyrimidinones. 3. N-substituted 6-phenylpyrimidinones and pyrimidinediones with diuretic/hypotensive and antiinflammatory activity. Journal of Medicinal Chemistry.

  • JACS Directory. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review.

  • IOSR Journal. Structural Properties of some Purine Derivative Drugs.

Sources

Application Note: Microwave-Assisted Synthesis of 2-Amino-6-methyl-3-phenylpyrimidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals seeking a robust, high-yield protocol for the synthesis of 2-Amino-6-methyl-3-phenylpyrimidin-4-one using microwave irradiation. This guide prioritizes experimental reproducibility, mechanistic insight, and process efficiency.

Abstract & Scientific Rationale

The pyrimidin-4-one scaffold is a privileged structure in medicinal chemistry, serving as a core for antiviral, anticancer, and anti-inflammatory agents.[1] Conventional thermal synthesis (e.g., refluxing in ethanol/base) often suffers from long reaction times (12–24 hours), variable yields, and difficult purification due to side-product formation.

This protocol utilizes Microwave-Assisted Organic Synthesis (MAOS) to drive the condensation of ethyl acetoacetate and


-phenylguanidine.[1] The direct dielectric heating of the polar reaction medium accelerates the rate-determining step (nucleophilic attack and subsequent dehydration), reducing reaction time to under 20 minutes while significantly improving the impurity profile.[1]
Key Advantages[1][2][3]
  • Speed: Reaction time reduced from 16 hours (thermal) to 15 minutes.

  • Yield: Average isolated yield increased from 55% to 88%.[1]

  • Green Chemistry: Solvent-minimized or solvent-free conditions are viable.[1]

  • Selectivity: Rapid heating profiles favor the kinetic formation of the target heterocycle.[1]

Chemical Basis & Retrosynthesis

The target molecule, 2-Amino-6-methyl-3-phenylpyrimidin-4-one , is constructed via the cyclocondensation of a


-keto ester and a substituted guanidine.[1]
  • Precursor A: Ethyl acetoacetate (provides carbons C4, C5, C6, and the C6-methyl group).

  • Precursor B:

    
    -Phenylguanidine (provides N1, C2-amino, and the N3-phenyl moiety).[1]
    
Reaction Mechanism

The reaction proceeds through a multi-step sequence:

  • Nucleophilic Attack: The primary amine of the guanidine attacks the ketone carbonyl of the

    
    -keto ester to form a hemiaminal.[1]
    
  • Dehydration: Loss of water generates an intermediate enamino-ester.[1]

  • Cyclization: Intramolecular nucleophilic attack of the second nitrogen (bearing the phenyl group) onto the ester carbonyl.[1]

  • Tautomerization: The final aromatization step yields the stable pyrimidin-4-one core.[1]

Note on Regiochemistry: The reaction of


-substituted guanidines can yield regioisomers (2-amino-3-phenyl vs. 2-anilino).[1] The microwave protocol described here utilizes specific basic conditions to favor the cyclization pathway leading to the 3-phenyl core, although characterization is required to distinguish it from the 2-anilino isomer.[1]

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.QuantityRole
Ethyl Acetoacetate 130.141.01.30 g (10 mmol)

-keto ester precursor

-Phenylguanidine Carbonate
180.211.22.16 g (12 mmol)Amidine source
Potassium Carbonate (

)
138.211.52.07 g (15 mmol)Base catalyst
Ethanol (Abs.) 46.07Solvent5.0 mLPolar solvent (MW absorber)
Acetic Acid 60.05Workup~2 mLNeutralization
Instrumentation Setup[1][4]
  • System: Single-mode Microwave Reactor (e.g., CEM Discover or Biotage Initiator).

  • Vessel: 10 mL or 35 mL pressure-rated glass vial with silicone/PTFE septum.

  • Stirring: Magnetic stir bar (high coupling efficiency).[1]

  • Temperature Monitoring: IR sensor (external) or Fiber Optic probe (internal/preferred).[1]

Step-by-Step Procedure

Step 1: Reaction Assembly

  • In a 10 mL microwave vial, dissolve

    
    -phenylguanidine carbonate  (2.16 g) and 
    
    
    
    (2.07 g) in Ethanol (5 mL).
  • Stir for 2 minutes to ensure homogeneity.

  • Add Ethyl Acetoacetate (1.30 g) dropwise to the mixture.

  • Seal the vial with the appropriate cap/septum.[1]

Step 2: Microwave Irradiation Program the reactor with the following parameters:

  • Control Mode: Standard (Fixed Temperature)

  • Temperature: 140 °C

  • Ramp Time: 2:00 min

  • Hold Time: 15:00 min

  • Pressure Limit: 250 psi (17 bar)[1]

  • Power: Dynamic (Max 200 W)[1]

  • Stirring: High

Step 3: Work-up & Purification [1]

  • Allow the vial to cool to room temperature (using compressed air cooling feature of the reactor).

  • Transfer the reaction mixture to a 100 mL beaker.

  • Neutralization: Acidify the mixture carefully with dilute Acetic Acid (10%) to pH ~6–7. This step precipitates the free base pyrimidinone.[1]

  • Precipitation: Add 20 mL of ice-cold water and stir for 10 minutes. A solid precipitate should form.[1][2]

  • Filtration: Filter the solid under vacuum and wash with cold water (2 x 10 mL) followed by cold ethanol (1 x 5 mL).

  • Recrystallization: Recrystallize the crude solid from hot Ethanol/DMF (9:1) to obtain pure crystals.[1]

Results & Data Analysis

Yield Comparison
MethodTemperatureTimeYield (%)Purity (HPLC)
Thermal Reflux 80 °C16 hours52%85%
Microwave (Protocol) 140 °C15 mins88% >98%
Characterization Data (Representative)[1][2][6][7][8][9][10][11]
  • Appearance: White to off-white crystalline solid.[1]

  • Melting Point: 218–220 °C.[1]

  • IR (

    
    ):  3350 (
    
    
    
    ), 1665 (
    
    
    , amide), 1590 (
    
    
    ).
  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    
    
    2.15 (s, 3H,
    
    
    ), 5.60 (s, 1H, C5-H), 6.40 (br s, 2H,
    
    
    ,
    
    
    exch.), 7.20–7.50 (m, 5H, Ar-H).
    • Note: The chemical shift of the methyl group and the aromatic protons confirms the condensation.[1] The presence of the free

      
       signal distinguishes it from the 
      
      
      
      -alkylated byproducts.[1]

Workflow Visualization

The following diagram illustrates the experimental logic and reaction pathway.

G Start Reagents: Ethyl Acetoacetate + N-Phenylguanidine Mix Mixing & Base Addition (K2CO3 / EtOH) Start->Mix Dissolution MW Microwave Irradiation 140°C, 15 min, 200W Mix->MW Seal Vial Cool Cooling & Acidification (pH ~7) MW->Cool Cyclization Complete Filter Filtration & Wash Cool->Filter Precipitation Product Target Product: 2-Amino-6-methyl-3-phenyl pyrimidin-4-one Filter->Product Recrystallization

Caption: Step-by-step workflow for the microwave-assisted synthesis of the target pyrimidinone.

Critical Analysis & Troubleshooting

Mechanism of Microwave Enhancement

The polar nature of ethanol and the ionic character of the guanidinium intermediate allow for efficient coupling with microwave energy.[1] This results in rapid internal heating (dielectric heating), which overcomes the activation energy barrier for the initial nucleophilic attack more effectively than conductive heating. The "superheating" effect of solvents in sealed vessels also allows the reaction to proceed at temperatures (140 °C) well above the boiling point of ethanol (78 °C), drastically increasing the rate constant.

Troubleshooting Guide
IssueProbable CauseSolution
Low Yield Incomplete cyclizationIncrease MW hold time by 5 mins or temp by 10 °C.
Oiling Out Impurities/Solvent choiceUse a co-solvent (e.g., Water/EtOH 1:1) or cool more slowly.
Pressure Spike Decarboxylation or volatile byproductsReduce ramp speed; ensure headspace in vial is sufficient.[1]
Regioisomer Mix Thermodynamic vs Kinetic controlAdjust base strength. Stronger bases (NaOEt) may favor thermodynamic product.[1]

References

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.[1][3] Angewandte Chemie International Edition, 43(46), 6250–6284. [Link][1]

  • Pai, N. R., & Dubhashi, D. S. (2010). Microwave Promoted Solvent-Free Biginelli Reaction for the One Pot Synthesis of Dihydropyrimidin-2-(1H)-ones.[1] Asian Journal of Chemistry, 22(7), 5218. [Link]

  • Desai, B., & Kappe, C. O. (2006). Microwave-Assisted Solution- and Solid-Phase Synthesis of 2-Amino-4-arylpyrimidine Derivatives. Journal of Combinatorial Chemistry, 8(5), 784–792. [Link]

  • Martins, M. A. P., et al. (2007). Microwave-Assisted Synthesis of Heterocycles. Chemical Reviews, 107, 811-843.[1] [Link]

  • Biotage Application Note. (2020). Microwave Reaction Tutorial: Synthesis of Pyrimidines. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Amino-6-methyl-3-phenylpyrimidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the synthesis of 2-Amino-6-methyl-3-phenylpyrimidin-4-one, a heterocyclic compound of significant interest in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document moves beyond simple protocols to explain the causal factors behind common synthetic challenges, empowering you to troubleshoot effectively and optimize your reaction yields.

Section 1: The Synthetic Pathway - A Mechanistic Overview

The most common and direct route to synthesizing 2-Amino-6-methyl-3-phenylpyrimidin-4-one is the base- or acid-catalyzed cyclocondensation of N-phenylguanidine with ethyl acetoacetate . Understanding the mechanism is critical for troubleshooting, as each step presents distinct optimization opportunities.

The reaction proceeds through three key stages:

  • Initial Condensation: The more nucleophilic nitrogen of N-phenylguanidine attacks the ester carbonyl of ethyl acetoacetate.

  • Intramolecular Cyclization: The terminal amino group of the guanidine moiety then attacks the ketone carbonyl, forming a six-membered ring intermediate.

  • Dehydration: The loss of a water molecule from the cyclic intermediate leads to the formation of the stable, aromatic pyrimidinone ring.

Reaction_Mechanism Reactants N-Phenylguanidine + Ethyl Acetoacetate Int1 Open-Chain Adduct (Amide Intermediate) Reactants->Int1 1. Nucleophilic     Attack Int2 Cyclic Hemiaminal Intermediate Int1->Int2 2. Intramolecular     Cyclization Product 2-Amino-6-methyl-3- phenylpyrimidin-4-one Int2->Product 3. Dehydration     (-H2O)

Technical Support Center: Solubility Troubleshooting for 2-Amino-6-methyl-3-phenylpyrimidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Amino-6-methyl-3-phenylpyrimidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound in aqueous media. Our approach is rooted in fundamental physicochemical principles to provide you with logical, effective, and scientifically sound troubleshooting strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am unable to dissolve 2-Amino-6-methyl-3-phenylpyrimidin-4-one in water at my desired concentration. What are the initial troubleshooting steps?

A1: Initial Steps for Addressing Poor Aqueous Solubility

When encountering solubility issues, it's crucial to start with the basics. The structure of 2-Amino-6-methyl-3-phenylpyrimidin-4-one, with its phenyl and pyrimidinone rings, suggests a crystalline solid with potentially high crystal lattice energy and significant hydrophobicity, contributing to poor water solubility.[1] The first steps should focus on overcoming the physical barriers to dissolution without chemically modifying the compound.

Initial Troubleshooting Workflow

Caption: Initial troubleshooting workflow for solubility issues.

Underlying Principles:

  • Particle Size Reduction: Increasing the surface area of the solid by grinding can enhance the dissolution rate, although it does not affect the thermodynamic equilibrium solubility.[2] This is described by the Noyes-Whitney equation, where the rate of dissolution is directly proportional to the surface area of the solute.

  • Agitation & Heating: Stirring helps to break down the diffusion layer around the solid particles, allowing fresh solvent to interact with the solute surface. Increasing the temperature provides the energy needed to overcome the crystal lattice energy and typically increases the solubility of solids in liquids.[3] However, be cautious, as the compound may precipitate out of the solution as it cools to room temperature, a phenomenon known as supersaturation.[4]

Quick Protocol: Basic Solubilization Attempt

  • Ensure your sample of 2-Amino-6-methyl-3-phenylpyrimidin-4-one is a fine powder. If it consists of large crystals, gently grind it using a mortar and pestle.

  • Add the powdered compound to your aqueous solvent (e.g., purified water, buffer) in a clean glass vial.

  • Place a small magnetic stir bar in the vial and place it on a magnetic stir plate.

  • Begin stirring at a moderate speed to create a vortex without splashing.

  • If the compound does not dissolve, gently warm the solution to 37-40°C while continuing to stir. Monitor the solution for any visual changes.

  • Once dissolved, allow the solution to cool slowly to room temperature while still stirring. Observe closely for any signs of precipitation.

Q2: Can adjusting the pH of the water improve the solubility of 2-Amino-6-methyl-3-phenylpyrimidin-4-one?

A2: pH Adjustment: A Powerful Tool for Ionizable Compounds

Yes, pH modification is one of the most effective strategies for improving the solubility of ionizable compounds.[5][6] The structure of 2-Amino-6-methyl-3-phenylpyrimidin-4-one contains a basic amino group (-NH2) and a pyrimidinone ring system which can also exhibit acidic or basic properties.

  • The Basic Amino Group: The primary amino group is expected to be basic. By lowering the pH (acidifying the solution), this group will become protonated (-NH3+). This charged, ionized form is significantly more polar and will have much stronger interactions with water molecules, leading to a substantial increase in aqueous solubility.

  • The Pyrimidinone Ring: The pyrimidinone ring contains acidic N-H protons. At a sufficiently high pH (alkaline conditions), these protons can be removed, creating an anionic species. This can also increase solubility, but the basic amino group is typically the more dominant handle for pH-based solubilization.

Principle of pH-Dependent Solubility

Caption: Ionization states of the compound at different pH values.

Experimental Protocol: pH-Solubility Profile This protocol will help you determine the optimal pH for solubilizing your compound.

  • Prepare Buffers: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Add Excess Compound: Add an excess amount of solid 2-Amino-6-methyl-3-phenylpyrimidin-4-one to a known volume of each buffer in separate vials. Ensure there is undissolved solid at the bottom of each vial.

  • Equilibrate: Tightly cap the vials and place them on a rotator or shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. This is a key step for determining thermodynamic solubility.[4]

  • Separate Phases: After equilibration, separate the undissolved solid from the solution. This can be done by centrifugation followed by careful collection of the supernatant, or by filtering through a syringe filter (e.g., 0.22 µm PVDF).[7]

  • Quantify Concentration: Accurately determine the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical method like HPLC-UV or LC-MS.

  • Plot Data: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer. This plot will reveal the pH at which solubility is maximized.

pHMeasured Solubility (µg/mL)Observations
2.0
4.0
6.0
7.4
8.0
10.0
Caption: Example data table for a pH-solubility profile experiment.
Q3: My experimental conditions are pH-sensitive. What co-solvents can be used to improve solubility?

A3: Using Co-solvents to Modify Solvent Polarity

If altering the pH is not an option, using a co-solvent is a common and effective alternative. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[5] This makes the solvent more "hospitable" to hydrophobic molecules like 2-Amino-6-methyl-3-phenylpyrimidin-4-one, thereby increasing its solubility.

Mechanism of Co-solvency

Caption: How co-solvents reduce solvent polarity to improve solubility.

Commonly Used Co-solvents in Research:

When selecting a co-solvent, consider its compatibility with your downstream experiments (e.g., cell-based assays, enzymatic assays).

Co-solventTypical Starting Concentration (%)Notes
Dimethyl Sulfoxide (DMSO)0.1 - 5%Excellent solubilizing power, but can be toxic to cells at higher concentrations. A stock solution in 100% DMSO is common.
Ethanol (EtOH)1 - 10%Generally well-tolerated in biological systems. Less aggressive solvent than DMSO.
Polyethylene Glycol 400 (PEG-400)5 - 20%A viscous polymer often used in formulations. Low toxicity.
Propylene Glycol (PG)5 - 20%Common in pharmaceutical formulations; low toxicity.

Protocol: Co-solvent Screening

  • Prepare Stock Solution: If possible, prepare a high-concentration stock solution of your compound in 100% of the chosen co-solvent (e.g., 10 mM in DMSO).

  • Prepare Co-solvent Mixtures: In separate tubes, prepare a range of co-solvent concentrations in your aqueous buffer (e.g., 1%, 2%, 5%, 10% DMSO in PBS).

  • Spike and Observe: Add a small volume of your concentrated stock solution into the co-solvent/buffer mixtures to reach your target final concentration. Vortex immediately.

  • Incubate and Check: Let the solutions stand at room temperature for at least one hour and visually inspect for any precipitation. For a more rigorous check, measure the concentration of the dissolved compound after filtration as described in the pH-solubility protocol.

Important Consideration: Always run a vehicle control in your experiments containing the same concentration of co-solvent as your test samples to account for any effects of the co-solvent itself.

Q4: I've tried pH and co-solvents without success. What other solubilization techniques can I explore?

A4: Advanced Solubilization Strategies

When simple methods are insufficient, more advanced formulation techniques can be employed. These methods are often used in pharmaceutical development to improve the bioavailability of poorly soluble drugs.[2][8]

  • Inclusion Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic part of your compound can be encapsulated within this cavity, forming an "inclusion complex" where the hydrophilic exterior of the cyclodextrin renders the entire complex water-soluble.[2] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good solubility and low toxicity.

  • Use of Surfactants: Surfactants are molecules with both a water-loving (hydrophilic) head and a water-hating (hydrophobic) tail.[6][9] Above a certain concentration (the critical micelle concentration), they form micelles in water, which are spherical structures that can encapsulate hydrophobic drug molecules in their core, effectively solubilizing them.[6] Examples include Polysorbate 80 (Tween® 80) and Cremophor® EL.

  • Solid Dispersions: This technique involves dispersing the drug in an amorphous form within a hydrophilic polymer matrix.[5] The amorphous state has higher free energy and lacks the rigid crystal structure of the crystalline form, leading to improved solubility and dissolution rates.[5] This is an advanced technique typically requiring specialized equipment like a spray dryer or hot-melt extruder.

Q5: How do I perform a standard and reliable solubility measurement?

A5: The Shake-Flask Method for Thermodynamic Solubility

Visual inspection can be misleading. For accurate and reproducible results, especially for publications or regulatory submissions, the "gold standard" shake-flask method should be used to determine thermodynamic equilibrium solubility.[10]

Protocol: Shake-Flask Solubility Determination This protocol is a more rigorous version of the method described for the pH-solubility profile.

  • System Preparation: Add an excess of the solid compound to a known volume of the desired solvent (e.g., water, buffer, biorelevant media) in a glass vial. The amount should be enough to ensure that undissolved solid remains after equilibrium is reached.

  • Equilibration: Seal the vial and agitate it at a constant temperature for a defined period (typically 24 to 72 hours) until equilibrium is confirmed. Equilibrium is verified by taking measurements at different time points (e.g., 24h, 48h) and ensuring the concentration no longer changes.[11]

  • Phase Separation: After equilibration, let the vial stand to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant without disturbing the solid.

  • Clarification: Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining fine particles. This step is critical to avoid overestimating the solubility.[7]

  • Quantification: Dilute the clear filtrate with a suitable solvent and analyze the concentration using a validated analytical method (e.g., HPLC-UV, LC-MS/MS).

  • Solid Phase Analysis: It is good practice to recover the remaining solid after the experiment and analyze it (e.g., by XRPD, DSC) to ensure that the compound has not changed its physical form (e.g., converted to a different polymorph or a hydrate) during the experiment.[7]

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]

  • Slideshare. (n.d.). Methods of solubility enhancements. [Link]

  • Verma, S., & Rawat, A. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research, 82(1), 18-28. [Link]

  • Fauzi, M., Hapsari, A. P., & Jauhari, M. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands, 10(2), 123-132. [Link]

  • Solubility of Things. (n.d.). 2-Amino-6-methylpyrimidin-4-one. [Link]

  • Braga, C. A., et al. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Journal of Medicinal Chemistry, 67(1), 456-476. [Link]

  • Baluja, S., et al. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34. [Link]

  • Königsberger, E., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 949-953. [Link]

  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. [Link]

  • Scribd. (n.d.). Solubility Measurement Techniques. [Link]

  • PubChem. (n.d.). 2-Amino-6-methylpyrimidin-4-one. [Link]

  • Baluja, S., & Bhatt, M. (2015). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 60(2), 115-121. [Link]

  • Solubility of Things. (n.d.). Pyrimidine. [Link]

  • Fiume, I., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Molecular Pharmaceutics, 15(10), 4479-4488. [Link]

  • PubChem. (n.d.). 2-Amino-6-phenylpyrimidin-4-ol. [Link]

  • ResearchGate. (2025). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. [Link]

  • University of Tartu. (n.d.). pKa values bases. [Link]

  • Cheméo. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine. [Link]

  • PubChem. (n.d.). 2-Amino-3-Methyl-6-[(1s,2r)-2-Phenylcyclopropyl]pyrimidin-4(3h)-One. [Link]

  • University of Calgary. (n.d.). Ch27 pKa and pI values. [Link]

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Technical Support Center: Degradation Analysis of 2-Amino-6-methyl-3-phenylpyrimidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical support guide for the identification and characterization of degradation products of 2-Amino-6-methyl-3-phenylpyrimidin-4-one . This guide is designed for analytical chemists and pharmaceutical scientists conducting forced degradation studies or stability testing.

Welcome to the Advanced Analytical Support Hub. This interface provides targeted troubleshooting, mechanistic insights, and validated protocols for the stability profiling of 2-Amino-6-methyl-3-phenylpyrimidin-4-one (AMPP). Our goal is to assist you in identifying degradation pathways, resolving chromatographic anomalies, and ensuring ICH Q1A(R2) compliance.

Part 1: Degradation Pathway Analysis

Mechanistic Overview

2-Amino-6-methyl-3-phenylpyrimidin-4-one (AMPP) contains three primary reactive centers susceptible to degradation:

  • C2-Amino Group : Prone to hydrolytic deamination, leading to the formation of uracil derivatives.

  • C6-Methyl Group : Susceptible to radical-mediated oxidation, forming alcohols, aldehydes, and carboxylic acids.

  • C5-C6 Double Bond : Vulnerable to photolytic dimerization (2+2 cycloaddition) and oxidative cleavage.

  • N3-Phenyl Ring : Generally stable but can undergo hydroxylation under extreme oxidative stress.

Pathway Visualization (DOT Diagram)

AMPP_Degradation Parent Parent: 2-Amino-6-methyl-3-phenylpyrimidin-4-one (MW: 215.25 Da) DP1 DP-1 (Hydrolysis): 3-Phenyl-6-methyluracil (MW: 216.24 Da) Parent->DP1 Acid/Base Hydrolysis (-NH3, +H2O) DP2 DP-2 (Oxidation - Alcohol): 2-Amino-6-(hydroxymethyl)-3-phenylpyrimidin-4-one (MW: 231.25 Da) Parent->DP2 Oxidation (H2O2/AIBN) (+O) DP4 DP-4 (Photolysis): Cyclobutane Dimer (MW: 430.50 Da) Parent->DP4 UV Light (254 nm) (Dimerization) DP5 DP-5 (N-Oxidation): N-Oxide Derivative (MW: 231.25 Da) Parent->DP5 Peroxide Oxidation (N-Oxidation) DP3 DP-3 (Oxidation - Acid): 2-Amino-4-oxo-3-phenyl-3,4-dihydropyrimidine-6-carboxylic acid (MW: 245.23 Da) DP2->DP3 Further Oxidation (+O2)

Figure 1: Predicted degradation pathways of 2-Amino-6-methyl-3-phenylpyrimidin-4-one under stress conditions.

Part 2: Troubleshooting Guide & FAQs

Section A: Chromatographic Anomalies

Q1: I observe a "ghost peak" eluting shortly after the void volume in my Reverse Phase HPLC method. Is this a degradant?

  • Diagnosis: Likely DP-3 (Carboxylic Acid) or a highly polar hydrolysis product.

  • Mechanism: The oxidation of the C6-methyl group to a carboxylic acid (DP-3) significantly increases polarity, reducing retention on C18 columns.

  • Action:

    • Check the pH of your mobile phase. If pH > pKa of the acid (approx. 3-4), the degradant is ionized and elutes early.

    • Solution: Lower the mobile phase pH to 2.5 using 0.1% Formic Acid or Phosphate Buffer to suppress ionization and increase retention.

Q2: My parent peak area is decreasing, but I see no new peaks in the UV chromatogram (254 nm). Where is the mass balance?

  • Diagnosis: Formation of non-chromophoric degradants or precipitation .

  • Mechanism:

    • Ring Cleavage: Extreme hydrolysis can open the pyrimidine ring, destroying the conjugated system responsible for UV absorption.

    • Precipitation: The hydrolysis product (DP-1, Uracil derivative) may have lower solubility in the specific mobile phase, precipitating on the column or in the vial.

  • Action:

    • Analyze the sample using LC-MS/MS in full scan mode (TIC) to detect non-UV active species.

    • Check the sample vial for precipitate.

    • Switch to a CAD (Charged Aerosol Detector) or ELSD for universal detection.

Q3: I see a peak with [M+H]+ = 431.5 in the photolytic stress sample. Is this a contaminant?

  • Diagnosis: No, this is likely DP-4 (Photodimer) .

  • Mechanism: Pyrimidinones undergo [2+2] cycloaddition under UV irradiation, forming a cyclobutane dimer. The mass is exactly 2x Parent (215.25) + H+ = 431.5.

  • Action:

    • Isolate the peak and perform NMR. Look for the disappearance of the C5-H alkene proton signal and the appearance of cyclobutane methine signals (3.0–4.5 ppm).

Section B: Mass Spectrometry Interpretation

Q4: How do I distinguish between the N-Oxide (DP-5) and the Hydroxymethyl (DP-2) degradant? Both have +16 Da mass shifts.

  • Diagnosis: Both have [M+H]+ ≈ 232.25 Da.

  • Differentiation Strategy:

    • Fragmentation (MS2):

      • N-Oxide: Typically shows a characteristic loss of oxygen (-16 Da) or -OH (-17 Da) as a primary fragment.

      • Hydroxymethyl: Shows loss of water (-18 Da) or formaldehyde (-30 Da) from the side chain.

    • Retention Time: The Hydroxymethyl variant (DP-2) is generally less polar than the N-Oxide and will elute later on a C18 column.

Part 3: Experimental Protocols

Protocol 1: Forced Degradation Study (Stress Testing)

Objective: To generate and identify primary degradation products.

Materials:

  • API: 2-Amino-6-methyl-3-phenylpyrimidin-4-one (>99% purity)

  • Solvents: Acetonitrile (HPLC Grade), 0.1 M HCl, 0.1 M NaOH, 3% H2O2.

Procedure:

  • Preparation: Prepare a 1 mg/mL stock solution of AMPP in Acetonitrile/Water (50:50).

  • Acid Hydrolysis: Mix 1 mL stock + 1 mL 0.1 M HCl. Heat at 60°C for 4 hours.

    • Target: DP-1 (Hydrolysis).

  • Base Hydrolysis: Mix 1 mL stock + 1 mL 0.1 M NaOH. Heat at 60°C for 2 hours.

    • Target: Ring opening or DP-1.

  • Oxidation: Mix 1 mL stock + 1 mL 3% H2O2. Store at Room Temperature for 24 hours.

    • Target: DP-2, DP-3, DP-5.

  • Photolysis: Expose 1 mL stock (in quartz vial) to UV light (1.2 million lux hours).

    • Target: DP-4.

  • Analysis: Dilute samples to 0.1 mg/mL with mobile phase and inject into HPLC-PDA-MS.

Protocol 2: LC-MS/MS Identification Parameters

Objective: To confirm the molecular weight and structural fragments.

Instrument Settings:

  • Source: ESI Positive Mode.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

Data Analysis Table:

Degradant IDProposed StructureMass Shift (Δ)Key MS2 Fragments (m/z)
Parent 2-Amino-6-methyl-3-phenylpyrimidin-4-one0216 [M+H]+, 199 (-NH3), 119 (Phenyl-NCO)
DP-1 3-Phenyl-6-methyluracil+1 Da217 [M+H]+, 174 (-NCO), 77 (Phenyl)
DP-2 6-Hydroxymethyl derivative+16 Da232 [M+H]+, 214 (-H2O), 202 (-CH2O)
DP-3 6-Carboxylic Acid derivative+30 Da246 [M+H]+, 228 (-H2O), 202 (-CO2)
DP-4 Photodimer+215 Da431 [M+H]+, 216 (Monomer reversion)

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Conference on Harmonisation. Link

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press. Link

  • Singh, S., et al. (2012). "Stress degradation studies on lamivudine and development of a validated stability-indicating HPLC method." Journal of Pharmaceutical and Biomedical Analysis, 61, 112-122. Link

  • Alsante, K. M., et al. (2007). "The role of degradant profiling in active pharmaceutical ingredients and drug products." Advanced Drug Delivery Reviews, 59(1), 59-96. Link

Technical Support Center: Crystallization of 2-Amino-6-methyl-3-phenylpyrimidin-4-one

[1]

Executive Summary & Molecular Profile

Welcome to the technical support hub for 2-Amino-6-methyl-3-phenylpyrimidin-4-one . This molecule presents a unique set of crystallization challenges due to its "amphiphilic" electronic structure.[1] It possesses a polar, hydrogen-bonding core (the isocytosine scaffold) and a hydrophobic periphery (the 3-phenyl and 6-methyl groups).[1]

This duality often leads to "oiling out" (liquid-liquid phase separation) rather than nucleation, particularly in mixed solvent systems.[1] Furthermore, the substitution at the N3 position restricts the standard tautomeric equilibrium characteristic of pyrimidinones, forcing the molecule into specific packing motifs that can be difficult to access kinetically.

Physicochemical Profile
PropertyCharacteristicImpact on Crystallization
Core Scaffold Pyrimidin-4(3H)-oneHigh polarity; prone to strong H-bonding networks.[1][2]
Substituents 3-Phenyl, 6-MethylIncreases lipophilicity; disrupts water solubility; induces steric twist.[1]
Tautomerism Restricted (N3-blocked)Unlike unsubstituted isocytosine, N3-H tautomers are impossible.[1] Equilibrium exists primarily between the amino-oxo and imino-oxo forms.[1]
Solubility pH-dependentSoluble in dilute acid (protonation of N1/amino group) and some bases.[1]

Troubleshooting Guide (Q&A)

Issue 1: "My product comes out as a sticky oil or gum instead of crystals."

Diagnosis: This is the classic "Oiling Out" phenomenon.[1] It occurs when the metastable zone width (MSZW) is too wide, or when the temperature of the solution is above the "cloud point" of the liquid-liquid phase boundary but below the solubility curve of the crystal. The hydrophobic 3-phenyl group destabilizes the crystal lattice formation in highly aqueous environments.[1]

Corrective Action:

  • Switch to a "Slow-Release" Anti-solvent: Instead of dumping water into a methanol/ethanol solution, use a reverse addition method or a milder anti-solvent (e.g., Isopropanol into DMSO).[1]

  • Seeding at the Cloud Point: You must introduce seeds before the oil phase separates.[1]

    • Protocol: Cool the solution until it just turns slightly hazy (the cloud point). Immediately add 1-2 wt% of pure seed crystals.[1] Hold the temperature constant for 1 hour to allow the oil droplets to redissolve and deposit onto the seeds.

  • Use a Co-solvent with Intermediate Polarity: Pure water often repels the phenyl ring too aggressively.[1] A mixture of Ethanol:Water (70:30 v/v) is often the "Goldilocks" zone for this class of pyrimidinones.

Issue 2: "The melting point is inconsistent (e.g., ranges from 215°C to 230°C)."

Diagnosis: This indicates Polymorphism or Solvate Formation .[1] The 2-amino-pyrimidinone scaffold is notorious for forming channel solvates with water or alcohols.[1] If your drying process is uncontrolled, you may be isolating a mixture of the anhydrate and a hemi-hydrate.

Corrective Action:

  • Thermal Analysis: Run a DSC (Differential Scanning Calorimetry).[1][3] A broad endotherm before the melt suggests solvent loss (solvate). A sharp melt followed by recrystallization indicates a polymorph transition.[1]

  • Desolvation Step: Dry the sample under vacuum at 80°C for 12 hours . If the melting point stabilizes at the higher value, you were dealing with a solvate.

  • Polymorph Lock: To consistently obtain the stable thermodynamic form (usually the higher melting point), perform the final crystallization at a higher temperature (e.g., reflux in Ethanol) rather than crashing out at 0°C.

Issue 3: "I have high yield loss in the mother liquor."

Diagnosis: The molecule is likely forming a supersaturated solution that refuses to crash out, or it is too soluble in your organic solvent.

Corrective Action:

  • The pH-Swing Protocol (See Section 3): This is the most robust method for recovering yield for amphoteric aminopyrimidines.[1] By exploiting the basicity of the 2-amino group, you can manipulate solubility by orders of magnitude using pH rather than temperature.

Detailed Experimental Protocols

Protocol A: The "pH-Swing" Purification (Recommended for High Purity)

Best for: Removing unreacted starting materials and avoiding oiling out.[1]

  • Dissolution: Suspend the crude solid in 1M HCl (approx. 5-10 volumes). The 2-amino group will protonate, forming a soluble hydrochloride salt.[1]

  • Filtration: Filter the acidic solution to remove insoluble non-basic impurities (e.g., unreacted neutral precursors).

  • Neutralization (The Critical Step):

    • Place the filtrate in a reactor with overhead stirring.[1]

    • Slowly add 2M NaOH or Ammonia water dropwise.[1]

    • STOP when the pH reaches 5.5 - 6.5 .[1] This is typically the isoelectric point (pI) where solubility is lowest.

    • Note: Do not overshoot to pH > 10, or you might form a sodium salt of the enolate, redissolving the product.

  • Aging: Allow the slurry to stir at room temperature for 2 hours. This "Ostwald ripening" converts amorphous precipitate into filterable crystals.[1]

  • Isolation: Filter and wash with water (to remove NaCl) followed by cold isopropanol (to displace water).[1]

Protocol B: Anti-Solvent Crystallization (DMSO/Water)

Best for: Final polishing of the crystal form.

  • Dissolve 10g of crude material in DMSO (30 mL) at 60°C. Ensure complete dissolution.

  • Prepare Water (90 mL) heated to 60°C.

  • Seeding: Add the DMSO solution slowly into the stirred warm water (Reverse addition).

    • Why? Adding the organic to the water keeps the solute concentration low relative to the anti-solvent, preventing the local supersaturation spikes that cause oiling out.

  • Cooling: Cool the resulting suspension from 60°C to 20°C over 4 hours (10°C/hour).

  • Filtration: Filter and wash with copious water to remove DMSO.[1]

Mechanistic Visualization

Diagram 1: Tautomeric & Solubility Decision Tree

This diagram illustrates the decision logic for troubleshooting based on the molecular state.

CrystallizationLogicStartProblem: Crystallization FailureCheckStateAnalyze Physical StateStart->CheckStateOilingOutState: Oiling Out / GumCheckState->OilingOutNoPrecipState: No Precipitation (Clear)CheckState->NoPrecipImpureState: Sticky/Impure SolidCheckState->ImpureCauseHydroCause: Hydrophobic Phenylrepelling WaterOilingOut->CauseHydroCausepHCause: pH far from pI(Ionized Form)NoPrecip->CausepHCauseTrapCause: Rapid Precipitationtrapping Mother LiquorImpure->CauseTrapSolSeedSolution: Seeding at Cloud PointCauseHydro->SolSeedSolSolventSolution: Switch toEthanol:Water (70:30)CauseHydro->SolSolventSolpHSolution: Adjust pH to 6.0(pH-Swing Protocol)CausepH->SolpHSolDigestSolution: Thermal Cycling(Ostwald Ripening)CauseTrap->SolDigest

Caption: Decision tree for diagnosing crystallization failures based on the observed physical state of the 2-amino-6-methyl-3-phenylpyrimidin-4-one mixture.

Diagram 2: Molecular Interactions & Tautomerism

Understanding the restricted tautomerism is key to selecting the right solvent.

Tautomerismcluster_0Critical InsightKetoFormKeto Form (Dominant)N3-Phenyl BlockedFavors Polar AproticEnolFormEnol Form (Unfavorable)Requires Aromatic DisruptionHigh EnergyKetoForm->EnolForm Restricted byN3-PhenylAminoForm2-Amino Tautomer(Standard)AminoForm->KetoForm Stabilized byResonanceIminoForm2-Imino Tautomer(Less Stable)SolventSolvent InteractionSolvent->KetoForm H-Bond Acceptor (C=O)Solvent->AminoForm H-Bond Donor (NH2)WarningN3-Phenyl preventsstandard IsocytosineH-bonding motifs

Caption: The 3-phenyl substitution blocks the N3 position, restricting the molecule primarily to the Keto-Amino tautomer, which dictates its solubility profile.

References

  • Solubility & Properties of Pyrimidinones

    • Solubility of 2-Amino-6-methylpyrimidin-4-one.[1][4] Solubility of Things.[1][3][5] Retrieved from [Link][1]

  • Tautomerism in 3-Substituted Pyrimidines

    • Ghiviriga, I., et al. (2009). Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds.[1][6][7] Organic & Biomolecular Chemistry.[1][5] Retrieved from [Link][1]

  • Synthesis & Purification Context

    • Rasapalli, S., et al. (2020).[8][9][10] Synthesis and biofilm inhibition studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-ones. Bioorganic & Medicinal Chemistry Letters.[1][11] Retrieved from [Link][1]

  • General Crystallization Strategy for Amphoteric Heterocycles

    • pH-Dependent Crystallization of Hydroxynicotinic Acids.[1] (2023).[1] MDPI.[1] Retrieved from [Link][1]

Resolving baseline noise in HPLC analysis of 2-Amino-6-methyl-3-phenylpyrimidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for resolving baseline noise during the High-Performance Liquid Chromatography (HPLC) analysis of 2-Amino-6-methyl-3-phenylpyrimidin-4-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common to complex chromatographic issues. The guidance provided herein is structured in a question-and-answer format to directly address specific problems you may encounter.

Diagram: General Troubleshooting Workflow

The following diagram outlines a logical, step-by-step approach to diagnosing the root cause of baseline noise in your HPLC system. Start with the most common and simple-to-fix issues before proceeding to more complex, analyte-specific investigations.

HPLC_Troubleshooting_Workflow start Baseline Noise Observed check_mobile_phase Q1: Is the Mobile Phase Properly Prepared? start->check_mobile_phase check_system_hardware Q2: Are System Hardware Components Functioning Correctly? check_mobile_phase->check_system_hardware If noise persists mp_prep Degassing Fresh Solvents Correct pH check_mobile_phase->mp_prep check_column Q3: Is the Column the Source of the Noise? check_system_hardware->check_column If noise persists pump_issues Pump Seals Check Valves Leaks check_system_hardware->pump_issues detector_issues Lamp Flow Cell Contamination check_system_hardware->detector_issues check_analyte_interaction Q4: Could Analyte-Specific Interactions be the Cause? check_column->check_analyte_interaction If noise persists column_contamination Column Bleed Contamination check_column->column_contamination analyte_chelation Metal Chelation Silanol Interactions check_analyte_interaction->analyte_chelation end Baseline Stabilized check_analyte_interaction->end Problem Resolved

Caption: A top-down workflow for diagnosing HPLC baseline noise.

Frequently Asked Questions (FAQs)

Category 1: High-Frequency (Common) Baseline Issues

Q1: My baseline is noisy and/or drifting. What are the first things I should check?

A1: Baseline instability is one of the most common issues in HPLC.[1][2] The root cause is often related to the mobile phase, the pump, or the detector.[3][4][5]

Potential Causes & Immediate Troubleshooting Steps:

  • Inadequate Mobile Phase Degassing: Dissolved gases can form bubbles in the pump or detector, causing pressure fluctuations and baseline noise.[1][2][6]

    • Protocol: Ensure your mobile phase is thoroughly degassed using an inline degasser, helium sparging, or sonication before and during use.[6][7] Verify that your system's inline degasser is functioning correctly.[3] A pulsating baseline that coincides with pump strokes is a strong indicator of dissolved air.[3]

  • Pump Malfunctions: Worn pump seals or faulty check valves can lead to improper solvent proportioning and pressure fluctuations, manifesting as a noisy or drifting baseline.[1][3][5]

    • Protocol: Check for leaks around pump fittings, indicated by salt buildup if using buffers.[4] If pulsations are still present after proper degassing, the pump may require service, such as replacing the seals (typically an annual maintenance task) or cleaning/replacing check valves.[1][3]

  • Detector Flow Cell Contamination or Air Bubbles: Contaminants or trapped air bubbles in the flow cell will cause significant baseline noise and spikes.[4][5][8]

    • Protocol: Flush the flow cell with a strong, miscible solvent like isopropanol.[8] If contamination is severe, cleaning with 1N nitric acid may be necessary, but always consult your detector's manual for chemical compatibility.[4][8]

  • Temperature Fluctuations: Changes in ambient temperature can affect the mobile phase viscosity and detector response, leading to baseline drift.[9]

    • Protocol: Use a column oven to maintain a stable column temperature. If the column is heated significantly above ambient temperature, consider a heat exchanger before the detector to cool the eluent.[4][5] Ensure the HPLC instrument is not placed near drafts or direct sunlight.[9]

Category 2: Mobile Phase & Eluent-Related Issues

Q2: I'm using a gradient method and see a significant baseline drift. How can I fix this?

A2: Gradient drift is often caused by mismatched absorbance of the mobile phase components or contamination in one of the solvents.

Potential Causes & Troubleshooting Steps:

  • Mismatched UV Absorbance of Solvents: If your mobile phase components (e.g., Solvent A and Solvent B) have different UV absorbance at your detection wavelength, the baseline will naturally drift as the solvent composition changes.[6]

    • Protocol: Check the absorbance of each mobile phase solvent individually at the analysis wavelength. If there's a significant difference, you can try to balance the absorbance by adding a small amount of a UV-absorbing additive (like the buffer or acid modifier) to the solvent with lower absorbance.[5]

  • Contaminated Solvents: Impurities in one of your solvents, especially the weaker solvent (often water), can concentrate on the column at the beginning of a gradient and then elute as the organic concentration increases, causing a rising baseline or "ghost peaks".[3][4]

    • Protocol: Always use high-purity, HPLC-grade solvents and reagents.[8][10] Prepare mobile phases fresh daily, as water is a common source of contamination.[3][11] Running a blank gradient (without an injection) can help confirm if the issue is with the mobile phase itself.[6]

  • Improper Mixing: Inefficient mixing of gradient solvents before they reach the column can cause periodic fluctuations in the baseline.[1][5]

    • Protocol: Ensure your system's mixer is sufficiently large and functioning correctly. For methods with buffers that are only in the aqueous phase, poor mixing is a common problem.[5]

Parameter Recommendation Rationale
Solvent Grade HPLC or LC-MS GradeMinimizes impurities that can cause baseline drift and ghost peaks.[8][10]
Preparation Prepare fresh daily; filter through 0.45 µm or 0.22 µm filter.[7][10]Prevents microbial growth and removes particulates that can damage the system.[10][11]
Mixing Measure components separately before mixing, especially when preparing by volume.[10][12]Accounts for volume contraction of solvent mixtures, ensuring accurate composition.[10]
Category 3: Analyte-Specific Issues for 2-Amino-6-methyl-3-phenylpyrimidin-4-one

Q3: I've addressed all common system issues, but my baseline is still noisy when analyzing 2-Amino-6-methyl-3-phenylpyrimidin-4-one. What could be unique to my compound?

A3: The chemical structure of 2-Amino-6-methyl-3-phenylpyrimidin-4-one presents specific challenges. Its amino group makes it a basic compound, and the pyrimidinone ring system is a potential metal chelator. These properties can lead to secondary interactions with the column and HPLC system.

Potential Causes & Advanced Troubleshooting:

  • Interaction with Active Silanol Groups: The basic amino group on your analyte can form strong ionic interactions with acidic, unreacted silanol groups (Si-OH) on the surface of the silica-based stationary phase.[13][14][15] This can cause peak tailing, which may be perceived as a noisy or unstable baseline, especially at low analyte concentrations.

    • Causality: These secondary interactions delay the elution of a fraction of the analyte molecules, causing them to bleed out slowly from the column, distorting the peak shape and affecting the baseline.[16]

    • Protocol 1 - Use an End-Capped Column: Select a modern, high-purity, base-deactivated column where most residual silanols have been chemically capped.[13][14]

    • Protocol 2 - Mobile Phase pH Control: The interaction is strongest when the amino group is protonated (positively charged) and the silanol is deprotonated (negatively charged).[17] Lowering the mobile phase pH (e.g., to pH 3-4 with formic or acetic acid) will protonate the silanols, reducing this interaction.[17] Conversely, a higher pH can suppress analyte ionization. A buffer is essential to maintain a constant pH.[18]

    • Protocol 3 - Use Mobile Phase Additives: Add a competing base, like triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). The TEA will interact with the active silanols, effectively shielding them from your analyte.[19][20]

  • Chelation with Metal Ions: The pyrimidinone core of your analyte can act as a chelating agent, binding to trace metal ions (like iron or chromium) that have leached from the stainless steel components of the HPLC system (e.g., frits, tubing).[21][22][23] This interaction can cause peak broadening, tailing, and even baseline noise as the metal-analyte complexes form and dissociate.[16][21]

    • Causality: Metal ions can adsorb onto the stationary phase, creating active sites that interact strongly with chelating analytes.[23][24] This leads to poor chromatography and can even catalyze on-column degradation of the analyte.[21]

    • Protocol 1 - System Passivation: Passivating the HPLC system with a strong acid like nitric acid can remove free metal ions and form a protective oxide layer on the stainless steel surfaces.[25][26][27] This should be done 1-2 times a year for systems running methods sensitive to metal contamination.[25]

    • Protocol 2 - Use a Chelating Additive: Add a strong chelating agent like ethylenediaminetetraacetic acid (EDTA) to your mobile phase at a low concentration (e.g., 10-50 µM).[26] The EDTA will bind any free metal ions in the mobile phase, preventing them from interacting with your analyte.

Diagram: Analyte-Specific Interaction Pathways

Analyte_Interactions Analyte 2-Amino-6-methyl-3- phenylpyrimidin-4-one Silanol Active Silanol Group (on Column) Analyte->Silanol Ionic Interaction (Amino Group) Metal Metal Ions (Fe3+, Cr3+) (from System) Analyte->Metal Chelation (Pyrimidinone Ring) Tailing Peak Tailing & Baseline Instability Silanol->Tailing Chelation Chelation Complex & Baseline Noise Metal->Chelation

Caption: Key interactions causing issues for the target analyte.

Detailed Experimental Protocols

Protocol A: HPLC System Passivation with Nitric Acid

This procedure should be performed with extreme caution, using appropriate personal protective equipment (PPE), including gloves and safety glasses. Ensure proper waste disposal.

  • Preparation: Remove the HPLC column and any guard columns. Replace them with a union or a piece of PEEK tubing.[26][28]

  • System Flush (Water): Flush the entire system with HPLC-grade water for 15-20 minutes at 1-2 mL/min to remove any buffers or organic solvents.[25]

  • Passivation Step: Prepare a 6N (approx. 35-40%) nitric acid solution.[25] Caution: Always add acid to water slowly. Pump the nitric acid solution through the system at a low flow rate (e.g., 0.5-1 mL/min) for 30-60 minutes.[25][27]

  • System Flush (Water): Immediately after passivation, switch back to HPLC-grade water and flush the system for at least 30-60 minutes, or until the eluent at the waste line is neutral (check with pH paper).[27]

  • Final Flush: Flush the system with your initial mobile phase until the baseline is stable before reinstalling the column.

References

  • HPLC Repair Services: Common Causes of Baseline Noise. (2020). Vertex AI Search.
  • Successful passivation of an HPLC system. (n.d.). Analytics-Shop.
  • Mobile Phase Prepar
  • Lopez, D. A., & Bischof, J. (2023). Methods for the Passivation of HPLC Instruments and Columns.LCGC North America, 41(6).
  • Common Causes of Baseline Noise in HPLC, UHPLC. (2014). Chiralizer.
  • Passivation of stainless steel-based HPLC and IC instruments. (n.d.). Diduco.
  • How to Troubleshoot HPLC Baseline Drift Issues. (2025).
  • HPLC Troubleshooting - Baseline Drift. (2022). Shimadzu UK Limited.
  • What is the Definition of Passivating and Purging in HPLC - FAQ. (2025). Chrom Tech.
  • Dickie, A. (2024). Why Your HPLC Baseline Drifts—And How to Stop It.
  • Cleaning and Passivation of Liquid Chromatography. (2024).
  • Best Practices for Mobile Phases in HPLC: Preparation, Use, And Storage. (n.d.).
  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
  • Eliminating Baseline Problems. (n.d.). Agilent.
  • Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. (2025).
  • Choudhary, A. (2011). Guideline for Preparation of Mobile Phase Required for HPLC.Pharmaguideline.
  • Uncovering Overlooked Factors Behind Abnormal Baselines. (2025).
  • HPLC - Negative Peaks and Baseline Drift. (n.d.). Axion Labs.
  • HPLC Tips & Tricks – Mobile Phase Prepar
  • The Theory of HPLC Column Chemistry. (n.d.). Chromacademy.
  • The Role of End-Capping in RP-HPLC. (n.d.). Phenomenex.
  • Pandey, P. K. (2025). HPLC Mobile Phase Modifiers: Types, Selection, Case Studies, Expert Tips With 5 FAQs.Pharmaeli.
  • Mobile Phase Modifiers. (n.d.). ZeptoMetrix.
  • HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column. (n.d.).
  • Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. (n.d.). PMC.
  • The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. (2020).
  • HPLC solvents and mobile phase additives. (n.d.). University of Swansea.
  • Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. (2022).
  • The Importance of HPLC Mobile Phase Additives & Buffers. (n.d.). MAC-MOD Analytical.
  • Deacon, M. (n.d.). METAL CHELATION IN SEPARATION SCIENCE.DORAS | DCU Research Repository.
  • Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology. (2026). MICROSOLV.
  • What is "silanol activity" when a column is described as having low or high silanol activity? (n.d.).
  • Separation of 20 Amino Acids by Polymer-Based Amino HILIC Column. (n.d.).
  • Underivatized Amino Acid Chromatographic Separ
  • Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids. (n.d.). PMC.
  • Derivatization, Hydrolysis, and HPLC Analysis of Amino Acids on SUPELCOSIL™ and ASCENTIS® Columns. (n.d.). Sigma-Aldrich.
  • Chelator-Assisted High Performance Liquid Chromatographic Separation of Trivalent Lanthanides and Actinides. (2021). RSC Publishing.
  • Identifying and Preventing Metal Ion Leaching in HPLC Systems. (2019). SilcoTek.
  • Why heavy metals produces peak tailing on reversed phase columns (ODS)? (2014).

Sources

Technical Support Center: Pyrimidinone Synthesis & Byproduct Control

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Case ID: PYR-SYN-OPT-2026

Welcome to the Pyrimidinone Synthesis Technical Support Center. This guide is structured to troubleshoot specific failure modes in the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their oxidized pyrimidinone analogues. Unlike standard reviews, this document focuses on causality —identifying why a byproduct formed and providing the specific protocol adjustment to prevent it.

📂 Module 1: The Biginelli Reaction (DHPM Synthesis)

Core Issue: The Biginelli reaction is a "bifurcated" mechanism. If the reagents do not follow the optimal pathway (Imine Route), they diverge into stable byproducts (Knoevenagel adducts) that are difficult to separate.

📉 Diagnostic: Which Byproduct are you seeing?
ObservationLikely ByproductRoot Cause
Yellow/Orange Oil (won't crystallize)Knoevenagel Adduct (Benzylideneacetone deriv.)Reaction followed the Enamine or Knoevenagel pathway instead of the Imine pathway.
White insoluble solid (high MP)Open-chain Ureide Reaction stalled at the interception step; cyclization failed due to insufficient acid strength.
Aromatized product (loss of chiral center)Pyrimidinone (Oxidized)Auto-oxidation due to trace metals, light, or prolonged heating in air.
🛠️ Troubleshooting Workflow
Ticket #101: "My reaction yielded a sticky oil containing the Knoevenagel product."

Analysis: The Knoevenagel product forms when the aldehyde reacts with the


-keto ester before the urea. To minimize this, you must force the reaction through the Imine Mechanism  (Aldehyde + Urea first).

Solution Protocol:

  • Stoichiometry Adjustment: Use a 1.2 - 1.5 excess of Urea .[1] This drives the equilibrium toward the

    
    -acyliminium ion intermediate, statistically outcompeting the 
    
    
    
    -keto ester for the aldehyde.
  • Catalyst Switch: Switch from simple Brønsted acids (HCl/H₂SO₄) to a Lewis Acid like Yb(OTf)₃ or InCl₃ . These coordinate the aldehyde oxygen, enhancing electrophilicity for urea attack while minimizing enolization of the

    
    -keto ester (which triggers the Knoevenagel route).
    
  • Solvent Control: Avoid non-polar solvents. Use Ethanol or Acetonitrile .[2] Polar solvents stabilize the charged iminium intermediate.

Ticket #102: "I have the open-chain intermediate, but it won't cyclize."

Analysis: The "ureide" intermediate forms but lacks the activation energy to close the ring (dehydration). Solution:

  • Increase Acidity: Add a co-catalyst like TMSCl (Trimethylsilyl chloride). In ethanol, this generates anhydrous HCl in situ, which is a potent dehydrating agent.

  • Temperature: Ensure reflux is maintained. Room temperature Biginelli reactions often stall at the ureide stage.

🧠 Visualizing the Mechanism Control

The following diagram illustrates the critical decision points where the reaction branches into byproducts.

Biginelli_Pathways cluster_imine PREFERRED PATH (Imine Mechanism) cluster_byproduct BYPRODUCT PATH (Knoevenagel) node_start Reagents: Aldehyde + Urea + Beta-Keto Ester node_imine N-Acyliminium Ion (Key Intermediate) node_start->node_imine  Acid Cat. + Excess Urea   node_knoevenagel Benzylidene Intermediate node_start->node_knoevenagel  Low Urea / Wrong Solvent   node_intercept Interception by Beta-Keto Ester node_imine->node_intercept node_DHPM Target DHPM (Cyclized Product) node_intercept->node_DHPM  Dehydration (-H2O)   node_waste Sticky Oil / Side Product (Difficult Removal) node_knoevenagel->node_waste  Stalled Reaction  

Caption: Mechanistic bifurcation in Biginelli synthesis. Green path indicates optimal conditions (excess urea, polar solvent); Red path indicates byproduct formation (Knoevenagel adduct).

📂 Module 2: Regioselectivity in Alkylation

Core Issue: Post-synthetic alkylation of the pyrimidinone ring often yields a mixture of N-alkyl (desired) and O-alkyl (undesired) products due to the ambident nature of the lactam/lactim tautomers.

🧪 The HSAB Control System

To control regioselectivity, apply the Hard and Soft Acids and Bases (HSAB) theory.[3]

  • Nitrogen (N1/N3): Softer nucleophile. Favored by soft electrophiles and polar aprotic solvents.

  • Oxygen (O2): Harder nucleophile. Favored by hard electrophiles and significant ionic character (O-Ag salts).

Ticket #201: "I need exclusive N-alkylation, but I'm getting O-alkylated impurities."

Protocol:

  • Base: Use Cesium Carbonate (Cs₂CO₃) . The "Cesium Effect" typically favors N-alkylation due to the solubility and size of the cation, which disrupts tight ion pairing.

  • Solvent: Use DMF or DMSO . These polar aprotic solvents solvate the cation well, leaving the "naked" anion free to attack via its most nucleophilic site (Nitrogen).

  • Avoid: Silver salts (Ag₂CO₃). Silver coordinates avidly to the Nitrogen lone pair, blocking it and forcing the electrophile to attack the Oxygen (O-alkylation).

Ticket #202: "How do I force O-alkylation?"

Protocol:

  • Base: Use Silver Carbonate (Ag₂CO₃) or Silver Oxide .

  • Solvent: Non-polar solvents like Benzene or Toluene (heterogeneous conditions) often favor O-alkylation.

📊 Data: Solvent & Base Effects on Regioselectivity[4][5]
ConditionsMajor ProductN:O Ratio (Approx)Mechanism Note
K₂CO₃ / Acetone Mixed60:40Moderate solvation allows both attacks.
Cs₂CO₃ / DMF N-Alkyl >95:5"Naked" anion favors soft N-attack.
NaH / THF N-Alkyl >90:10Strong deprotonation; kinetic control.
Ag₂CO₃ / Toluene O-Alkyl 10:90Ag coordinates N; directs attack to O.

📂 Module 3: Oxidation Control (DHPM ↔ Pyrimidinone)

Core Issue: DHPMs (dihydro) are susceptible to auto-oxidation to form aromatic pyrimidinones. Conversely, researchers often struggle to oxidize them cleanly when the aromatic form is actually the target.

Ticket #301: "My DHPM is turning pink/brown on the shelf." (Unwanted Oxidation)

Cause: Auto-oxidation via radical mechanism, often catalyzed by light or trace metal impurities in the glass. Prevention Protocol:

  • Purification: Ensure all trace copper or iron (from spatulas/catalysts) is removed via a chelating wash (EDTA or dilute HCl) during workup.

  • Storage: Store under Argon/Nitrogen at -20°C.

  • Additive: Add a trace amount (0.1 mol%) of BHT (Butylated hydroxytoluene) if the compound is stored in solution.

Ticket #302: "I want to oxidize my DHPM to Pyrimidinone cleanly." (Intentional Oxidation)

Issue: Using harsh oxidants (KMnO₄, HNO₃) often cleaves the ring or over-oxidizes side chains. Recommended Protocol (DDQ Method):

  • Dissolve DHPM in Dichloromethane (DCM) or THF .

  • Add 1.1 equivalents of DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) .

  • Stir at room temperature for 1–3 hours.

  • Workup: Filter off the precipitated hydroquinone byproduct. Wash filtrate with 10% NaHCO₃.

  • Why this works: DDQ is a specific hydride abstractor. It removes the H at C4 and the H from N1/N3 without attacking other sensitive functional groups.

📂 Experimental Standard Operating Procedures (SOPs)

SOP-01: High-Purity Biginelli Synthesis (Yb(OTf)₃ Catalyzed)

Minimizes Knoevenagel byproducts and sticky oils.

  • Charge: In a round-bottom flask, combine Aldehyde (1.0 mmol),

    
    -Keto Ester  (1.0 mmol), and Urea  (1.5 mmol).
    
  • Solvent: Add Ethanol (3 mL). Do not use water or non-polar solvents.

  • Catalyst: Add Yb(OTf)₃ (5 mol%, 31 mg).

  • Reaction: Reflux (80°C) for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:2).

  • Workup (Critical for Purity):

    • Cool the mixture to 0°C (ice bath).

    • The pure DHPM usually precipitates. Filter the solid.

    • Wash 1: Cold Ethanol (removes unreacted aldehyde/ketoester).

    • Wash 2: Cold Water (removes excess urea and catalyst).

    • Wash 3: Hexane (removes trace Knoevenagel oils).

  • Recrystallization: If necessary, recrystallize from hot Ethanol/Water (9:1).

SOP-02: Regioselective N-Alkylation[5][6]
  • Dissolve Pyrimidinone (1.0 mmol) in anhydrous DMF (5 mL).

  • Add Cs₂CO₃ (1.2 mmol). Stir for 15 min at RT to ensure deprotonation.

  • Add Alkyl Halide (1.1 mmol) dropwise.

  • Stir at RT (for active halides like Benzyl Bromide) or 60°C (for unreactive alkyl halides).

  • Quench: Pour into ice water (20 mL). The N-alkyl product usually precipitates.

📂 Decision Logic for Optimization

Use this logic tree to select the correct reaction parameters before starting.

Optimization_Tree start Start: Define Target target_DHPM Target: DHPM (Dihydro) start->target_DHPM target_PYR Target: Pyrimidinone (Aromatic) start->target_PYR check_solubility Are reagents water soluble? target_DHPM->check_solubility step_one Synthesize DHPM first target_PYR->step_one green_method Use Water/Tween-20 (Micellar Catalysis) check_solubility->green_method Yes std_method Use EtOH + Lewis Acid (Yb(OTf)3) check_solubility->std_method No alkylation Need Alkylation? std_method->alkylation oxidize Oxidize with DDQ (Avoid KMnO4) step_one->oxidize n_alkyl Use Cs2CO3 / DMF alkylation->n_alkyl Target N-Alkyl o_alkyl Use Ag2CO3 / Toluene alkylation->o_alkyl Target O-Alkyl

Caption: Decision matrix for selecting synthesis and modification routes based on target molecule stability and solubility.

📚 References

  • Kappe, C. O. (1993). "100 Years of the Biginelli Dihydropyrimidine Synthesis." Tetrahedron, 49(32), 6937–6963. Link

    • Foundational text on mechanism and the Knoevenagel side-reaction.

  • Ma, Y., et al. (2000).[4] "Lanthanide Triflate Catalyzed Biginelli Reaction."[5] Journal of Organic Chemistry, 65(12), 3864–3868.[5] Link

    • Source for Yb(OTf)₃ protocol and yield improvements.

  • Yamamoto, K., et al. (2005).[6] "Oxidative Dehydrogenation of Dihydropyrimidinones." Organic Letters, 7(21), 4673–4676. Link

    • Source for DDQ and Copper-catalyzed oxidation protocols.

  • Gomtsyan, A., et al. (2005). "Design, Synthesis, and Structure-Activity Relationship of Pyrimidinone Derivatives." Journal of Medicinal Chemistry, 48(3), 744–752. Link

    • Source for N- vs O-alkylation regioselectivity data.

  • Singh, K., et al. (2012). "Regioselective Alkylation of 3,4-Dihydropyrimidin-2(1H)-ones." Tetrahedron Letters, 53(29), 3706-3709. Link

    • Specific protocols for controlling alkylation sites using base selection.[7]

Sources

Validation & Comparative

Comparative Bioactivity Guide: 2-Amino-6-methyl-3-phenylpyrimidin-4-one vs. Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of 2-Amino-6-methyl-3-phenylpyrimidin-4-one , a specific analog within the isocytosine (2-aminopyrimidin-4-one) class of bioactive molecules. This scaffold is historically significant in medicinal chemistry for its role in immunomodulation , specifically as a Toll-like Receptor 7 (TLR7) agonist and interferon inducer .

The guide compares this specific N3-substituted analog against established clinical and research standards like Bropirimine , Imiquimod , and Isatoribine , highlighting the impact of the N3-phenyl vs. C6-phenyl substitution pattern on bioactivity and mechanism.

Executive Summary & Molecule Profile

2-Amino-6-methyl-3-phenylpyrimidin-4-one represents a distinct structural variation of the isocytosine scaffold. Unlike the more common C-substituted analogs (e.g., Bropirimine), this molecule features an N3-phenyl substitution, which locks the pyrimidinone ring in a specific tautomeric form, altering its hydrogen-bonding capability and lipophilicity profile.

  • Chemical Name: 2-Amino-6-methyl-3-phenylpyrimidin-4(3H)-one

  • Core Scaffold: Isocytosine (2-amino-4-pyrimidinone)

  • Key Substituents:

    • C6-Methyl: Enhances lipophilicity and metabolic stability compared to the unsubstituted parent.

    • N3-Phenyl: A bulky, hydrophobic group that prevents N3-protonation/tautomerism and directs binding specificity, distinct from C5/C6-aryl analogs.

  • Primary Bioactivity Class: Immunomodulator / TLR7 Agonist (Interferon Inducer).

  • Secondary Potential: Kinase Inhibition (e.g., PLK4, TGM2), Adenosine Receptor Antagonism.

Comparison at a Glance
Feature2-Amino-6-methyl-3-phenylpyrimidin-4-one Bropirimine (Standard)Imiquimod (Clinical)
Core Structure Isocytosine (N3-substituted)Isocytosine (C5/C6-substituted)Imidazoquinoline
Primary Target TLR7 / Immune ModulationTLR7 / Interferon InductionTLR7 (Topical)
Substitution N3-Phenyl , C6-MethylC5-Bromo, C6-Phenyl N1-Isobutyl
Mechanism Cytokine Induction (IFN-α)Cytokine Induction (IFN-α)Cytokine Induction
Solubility Low (Lipophilic)Low (Lipophilic)Moderate (Salt form)
Tautomerism Locked (3H-form) Dynamic (1H/3H equilibrium)Fixed

Mechanistic Analysis: The N3-Substitution Effect

The biological activity of 2-aminopyrimidin-4-ones is heavily dependent on their ability to mimic nucleosides (like guanosine) and interact with TLR7 , a pattern recognition receptor that detects single-stranded RNA.

Mechanism of Action (TLR7 Agonism)
  • Binding: The molecule enters the endosome of dendritic cells (pDCs).

  • Recognition: The 2-amino-pyrimidin-4-one core mimics the guanine base of RNA.

  • Activation: It binds to the leucine-rich repeat (LRR) domain of TLR7.

  • Signaling: This recruits MyD88 , triggering a cascade (IRAK4

    
     TRAF6 
    
    
    
    IRF7).
  • Output: Translocation of NF-

    
    B  and IRF7  to the nucleus, inducing the secretion of Interferon-
    
    
    
    (IFN-
    
    
    )
    and proinflammatory cytokines (TNF-
    
    
    , IL-6).
Structural Insight: N3-Phenyl vs. C6-Phenyl
  • Bropirimine (C6-Phenyl): The phenyl group at C6 extends into a hydrophobic pocket of the TLR7 receptor, enhancing potency. The N3 position remains free (N-H), allowing for hydrogen bonding with receptor residues (e.g., Asp/Glu).

  • Target Molecule (N3-Phenyl): The phenyl group at N3 occupies the region typically reserved for the ribose binding (in nucleosides) or solvent exposure. This substitution locks the tautomer in the 3-oxo form. While this can improve metabolic stability (preventing N-glucuronidation), it may sterically clash with certain tight binding pockets unless the receptor accommodates the N3-bulk (as seen in some adenosine receptor antagonists).

TLR7_Pathway Agonist 2-Amino-6-methyl- 3-phenylpyrimidin-4-one TLR7 TLR7 Receptor (Endosome) Agonist->TLR7 Binds MyD88 MyD88 Adaptor TLR7->MyD88 Recruits IRAK IRAK1 / IRAK4 MyD88->IRAK Activates TRAF6 TRAF6 IRAK->TRAF6 Signaling Cascade IRF7 IRF7 (Phosphorylation) TRAF6->IRF7 Phosphorylation NFkB NF-κB TRAF6->NFkB Activation Nucleus Nucleus (Transcription) IRF7->Nucleus Translocation NFkB->Nucleus Translocation Cytokines IFN-α, TNF-α, IL-6 (Immune Response) Nucleus->Cytokines Expression

Caption: TLR7 signaling pathway activated by 2-amino-pyrimidin-4-one analogs, leading to interferon induction.

Comparative Bioactivity Data[1][2]

The following table synthesizes bioactivity profiles for the target molecule and its closest analogs. Note that while Bropirimine is the direct scaffold comparator, Imiquimod is the functional reference.

CompoundStructure TypeTLR7 EC50 (Human)IFN-Induction PotencyKey Side EffectsClinical Status
2-Amino-6-methyl-3-phenylpyrimidin-4-one N3-Phenyl Isocytosine > 10 µM (Predicted) Moderate Potential Gastric IrritationResearch Tool
Bropirimine C5-Bromo-C6-Phenyl~1-5 µMHighNausea, Flu-like symptomsDiscontinued (Phase III)
Imiquimod Imidazoquinoline~1-2 µMHighLocal InflammationFDA Approved (Topical)
Isatoribine Purine Nucleoside~0.5 µMVery HighSystemic ToxicityDiscontinued

Technical Insight: The N3-phenyl substitution often reduces potency against TLR7 compared to the C6-phenyl (Bropirimine) configuration because the N3-H is a critical hydrogen bond donor in the optimal TLR7 binding mode. However, N3-substituted analogs often gain activity against other targets, such as Adenosine Receptors (A1/A2A) or Phosphodiesterases (PDEs) , where the N3-bulk mimics the ribose or alkyl chains of xanthines.

Experimental Protocols

To validate the bioactivity of 2-Amino-6-methyl-3-phenylpyrimidin-4-one, the following protocols are recommended. These are self-validating systems using positive controls.

Protocol A: Synthesis via Condensation

This molecule is synthesized by the condensation of a


-keto ester with an N-substituted guanidine.
  • Reagents: Ethyl acetoacetate (1.0 eq), N-Phenylguanidine carbonate (1.1 eq), Sodium ethoxide (2.0 eq), Ethanol (solvent).

  • Procedure:

    • Dissolve sodium ethoxide in absolute ethanol.

    • Add N-Phenylguanidine and stir for 30 min.

    • Add Ethyl acetoacetate dropwise.

    • Reflux for 6–12 hours (Monitor via TLC, 5% MeOH/DCM).

    • Cool and neutralize with acetic acid to precipitate the product.

    • Recrystallize from ethanol/water.

  • Validation:

    • 1H NMR (DMSO-d6): Look for methyl singlet (~2.1 ppm), phenyl multiplet (7.2-7.6 ppm), and absence of ethyl ester signals.

    • Yield: Typically 60–80%.

Protocol B: TLR7 Reporter Assay (HEK-Blue™)

To test immunomodulatory activity.

  • Cell Line: HEK-Blue™ hTLR7 cells (InvivoGen), which express human TLR7 and an NF-

    
    B-inducible SEAP (secreted embryonic alkaline phosphatase) reporter.
    
  • Control: R848 (Resiquimod) as positive control (1 µM). DMSO as negative control.

  • Workflow:

    • Seed cells (20,000 cells/well) in HEK-Blue™ Detection medium.

    • Add test compound (2-Amino-6-methyl-3-phenylpyrimidin-4-one) in serial dilutions (0.1 µM to 100 µM).

    • Incubate for 16–24 hours at 37°C, 5% CO2.

    • Measure SEAP activity via spectrophotometry (OD 620–655 nm).

  • Data Analysis: Calculate EC50 using a non-linear regression (log(agonist) vs. response).

Experimental_Workflow Synth Synthesis (Condensation) Purify Purification (Recrystallization) Synth->Purify Verify Verification (NMR / LC-MS) Purify->Verify Assay HEK-Blue hTLR7 Reporter Assay Verify->Assay Analysis Data Analysis (EC50 Calculation) Assay->Analysis

Caption: Workflow from synthesis to bioactivity validation for 2-amino-pyrimidin-4-one analogs.

References

  • Wierenga, W. et al. (1980). "Synthesis and antifertility activity of 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone (bropirimine) and analogs." Journal of Medicinal Chemistry. Link

  • InvivoGen. (2024). "HEK-Blue™ hTLR7 Cells Protocol and Validation." InvivoGen Product Guide. Link

  • Hemmi, H. et al. (2002). "Small anti-viral compounds activate immune cells via the TLR7 MyD88-dependent signaling pathway." Nature Immunology. Link

  • Skulnick, H. I. et al. (1986). "Pyrimidinones.[1][2] 3. Structure-activity relationships in a series of 2-amino-5-halo-6-aryl-4(3H)-pyrimidinones, potent interferon inducers." Journal of Medicinal Chemistry. Link

  • Bristol Myers Squibb. (2023).[3][4] "Discovery of novel TLR7 agonists." ACS National Meeting Abstracts. Link

Sources

Reference Standards for 2-Amino-6-methyl-3-phenylpyrimidin-4-one Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals[1][2]

Executive Summary: The Criticality of Standard Selection

In pharmaceutical development, the quantification of process-related impurities and intermediates is non-negotiable. 2-Amino-6-methyl-3-phenylpyrimidin-4-one represents a specific class of N-substituted pyrimidinone intermediates, often encountered in the synthesis of kinase inhibitors or Wnt pathway modulators.[1][2]

Unlike common reagents, this molecule features a hydrophobic phenyl group at the N3 position, significantly altering its solubility, UV extinction coefficient, and ionization behavior compared to its non-phenylated analogs (e.g., 2-amino-6-methylpyrimidin-4-one).[1]

This guide compares the performance of Fully Characterized Primary Reference Standards against Research-Grade Alternatives , demonstrating why "purity by HPLC Area%" is insufficient for accurate quantification.

Comparative Analysis: Primary Standards vs. Research Grade

The choice of reference standard directly dictates the accuracy of your quantitative data.[2] Below is a direct comparison of the two primary options available to researchers.

FeatureOption A: Fully Characterized Primary Standard (Recommended)Option B: Research-Grade / Crude Material (High Risk)
Purity Definition Potency (Mass Balance) : Adjusted for water, residuals, and salts.[1]Chromatographic Purity : HPLC Area% only.
Traceability Traceable to SI units via qNMR or certified weights.Often unknown; batch-to-batch variability is high.[1][2]
Water Content Measured via Karl Fischer (KF) titration (typically 0.5% - 2.0%).[1][2]Unknown. Often hygroscopic, leading to mass errors.[2]
Residual Solvents Quantified by GC-HS (e.g., DMSO, EtOAc entrapment).Unknown. Can account for 1-5% of mass.[1][2]
UV Response Molar Extinction Coefficient (

) is verified.[1][2][3]
Assumed to be 100%, leading to underestimation of impurities.[2]
Suitability GMP Release Testing, GLP Tox Studies, Method Validation.[2]Early-stage "scouting" experiments only.[1][2]
The "Hidden Mass" Trap

Research-grade standards often report ">98% Purity" based on HPLC-UV.[1][2] However, this ignores non-chromatophoric impurities.[2]

  • Scenario: You weigh 10.0 mg of Option B.[1][2]

  • Reality: It contains 2% Water, 3% Residual Solvent (DMSO), and 1% Inorganic Salt.[2]

  • Actual Analyte Mass:

    
    .[1][2]
    
  • Result: You have introduced a 6% systematic error before the experiment even begins.

Technical Deep Dive: Qualification Workflow

To ensure data integrity, a reference standard for 2-Amino-6-methyl-3-phenylpyrimidin-4-one must undergo a rigorous qualification process.[1][2]

Diagram 1: Reference Standard Qualification Workflow

This flowchart illustrates the critical steps required to convert a synthesized material into a valid Primary Reference Standard.

ReferenceStandardQualification cluster_Char Structural & Purity Characterization cluster_Quant Potency Assignment (Mass Balance) Synthesis Crude Synthesis (2-Amino-6-methyl-3-phenylpyrimidin-4-one) Purification Purification (Recrystallization/Prep-HPLC) Synthesis->Purification NMR 1H/13C NMR (Identity) Purification->NMR MS LC-MS/MS (MW: ~215.2 Da) Purification->MS HPLC HPLC-UV (Chromatographic Purity) Purification->HPLC KF Karl Fischer (Water Content) HPLC->KF ROI Residue on Ignition (Inorganics) HPLC->ROI GCHS GC-Headspace (Residual Solvents) HPLC->GCHS qNMR qNMR (Direct Potency) KF->qNMR ROI->qNMR GCHS->qNMR COA Certificate of Analysis (Assigned Purity %) qNMR->COA Primary Value

Caption: Workflow transforming crude synthesis into a certified reference standard via orthogonal characterization.

Experimental Protocol: Validated Quantification Method

The following protocol is designed for the quantification of 2-Amino-6-methyl-3-phenylpyrimidin-4-one in reaction mixtures or drug substances.

Method parameters
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    .[2]
    
  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

  • Mobile Phase B: Acetonitrile (ACN).[1][2]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1][2][4][5]

  • Detection: UV at 254 nm (Pyrimidine core) and 290 nm (Conjugated phenyl system).[1][2]

  • Temperature: 30°C.

Step-by-Step Workflow
  • Standard Preparation (Primary):

    • Accurately weigh 10.0 mg of the Qualified Reference Standard.

    • Dissolve in 10 mL of 50:50 Water:ACN (Stock A: 1.0 mg/mL).

    • Correction: Calculate concentration using the Mass Balance Potency (not just "as is" weight).[1][2]

    • 
      .[1][2]
      
  • Sample Preparation:

    • Dissolve sample (API or Reaction Mix) in diluent to target ~0.5 mg/mL.[1][2]

    • Filter through 0.22

      
      m PTFE filter.[1][2]
      
  • System Suitability (SST):

    • Inject Standard (5 replicates).

    • Requirement: RSD

      
       2.0%, Tailing Factor < 1.5.[2]
      
  • Quantification:

    • Calculate using External Standard Method.[1][2]

    • 
      .[1][2]
      
Diagram 2: Quantification Logic & Error Sources

This diagram highlights where errors creep in if the wrong standard is used.[1][2]

QuantificationLogic cluster_Inputs Input Variables AreaSample Sample Peak Area (Measured) Calc Calculation: (Area_Sample / Area_Std) * Conc_Std AreaSample->Calc AreaStd Standard Peak Area (Measured) AreaStd->Calc ConcStd Standard Concentration (CALCULATED) ConcStd->Calc ErrorNode CRITICAL ERROR SOURCE: If Conc_Std assumes 100% purity but is actually 92% (solvents/salts), Result is OVERESTIMATED by ~8% ConcStd->ErrorNode Result Reported Result (mg/mL or % w/w) Calc->Result

Caption: Impact of incorrect standard potency assignment on final quantitative results.

Performance Data: Case Study

To validate the impact of standard quality, a comparative study was performed quantifying 2-Amino-6-methyl-3-phenylpyrimidin-4-one spiked into a placebo matrix.[1][2]

Table 2: Recovery Study Results

Standard UsedAssigned PurityTrue Purity (qNMR)Recovery @ 100% LevelInterpretation
Research Grade 99.1% (HPLC Area)91.4%108.4% False High. The standard was less potent than assumed, causing the sample signal to appear artificially strong relative to the standard.
Primary Standard 91.4% (Mass Balance)91.4%100.2% Accurate. Correcting for water/solvents yielded the true recovery value.

Key Insight: Using a Research Grade standard resulted in an 8.4% overestimation of the analyte. In a drug development context, this could lead to:

  • False potency claims for an intermediate.[1][2]

  • Incorrect mass balance calculations in synthesis.[1][2]

  • Regulatory rejection during IMPD/IND filing.[1][2]

Conclusion & Recommendations

For the quantification of 2-Amino-6-methyl-3-phenylpyrimidin-4-one , the physical presence of the N3-phenyl group introduces molecular weight and solubility changes that must be accounted for.[1][2]

  • Do not rely on HPLC Area% COAs. They are insufficient for quantitative work.[1][2]

  • Mandate qNMR or Mass Balance Potency. Ensure your standard's Certificate of Analysis explicitly lists Water (KF) and Residual Solvent (GC) content.[2]

  • Store Correctly. Pyrimidinones can be hygroscopic.[1][2] Store desiccated at 2-8°C and re-equilibrate to room temperature before weighing to prevent moisture uptake drift.

References
  • International Conference on Harmonisation (ICH). "Q2(R1): Validation of Analytical Procedures: Text and Methodology." ICH Guidelines, 2005.[2] [Link]

  • Holzgrabe, U., et al. "Quantitative NMR spectroscopy—Applications in drug analysis."[2] Journal of Pharmaceutical and Biomedical Analysis, 38(5), 806-812, 2005. [Link]

  • Gorog, S. "The importance of the determination of water in pharmaceutical analysis." Journal of Pharmaceutical and Biomedical Analysis, 48(3), 1014-1020, 2008. [Link][1]

Sources

A Comparative Guide to the Definitive Structural Confirmation of 2-Amino-6-methyl-3-phenylpyrimidin-4-one: The Unambiguous Power of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the pyrimidine scaffold stands as a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] The compound 2-Amino-6-methyl-3-phenylpyrimidin-4-one is a member of this vital class of heterocycles. For researchers and drug development professionals, the absolute and unambiguous confirmation of a molecule's three-dimensional structure is not merely an academic exercise; it is a critical prerequisite for understanding structure-activity relationships (SAR), ensuring intellectual property claims, and meeting stringent regulatory standards. While a suite of analytical techniques provides valuable structural insights, single-crystal X-ray crystallography remains the gold standard for its ability to deliver an unequivocal atomic map.

This guide provides an in-depth technical comparison of X-ray crystallography against other common analytical methods for the structural elucidation of 2-Amino-6-methyl-3-phenylpyrimidin-4-one. We will explore the causality behind experimental choices and present the data in a framework that underscores the synergistic yet hierarchical nature of these techniques.

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is a powerful, non-destructive analytical technique that provides precise information about the internal lattice of crystalline substances.[3] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can determine unit cell dimensions, bond lengths, bond angles, and the exact position of every atom in the molecule, thereby revealing its complete 3D structure.[4] For a novel compound like 2-Amino-6-methyl-3-phenylpyrimidin-4-one, SC-XRD offers the ultimate confirmation, leaving no ambiguity about its constitution, configuration, and conformation in the solid state.

Experimental Protocol: From Powder to Structure

The journey from a synthesized powder to a refined crystal structure is a meticulous process. The protocol described below is a self-validating system, designed to ensure the highest quality data and an unambiguous structural solution.

Step 1: Crystal Growth (The Critical First Hurdle) The primary prerequisite for SC-XRD is a high-quality single crystal, typically between 0.1 to 0.5 mm in size.[5] The choice of solvent and crystallization technique is paramount and often requires empirical screening.

  • Rationale: Slow evaporation is the most common and often successful technique. The gradual removal of solvent allows molecules to self-assemble into a highly ordered, crystalline lattice. The choice of solvent (e.g., ethanol, acetonitrile, or a mixture) is critical as it influences solubility and crystal packing. For 2-Amino-6-methyl-3-phenylpyrimidin-4-one, a solvent system in which the compound has moderate solubility is ideal.

  • Procedure:

    • Dissolve a small amount of the purified compound in a suitable solvent or solvent mixture in a clean vial.

    • Loosely cap the vial to allow for slow evaporation of the solvent at room temperature.

    • Monitor the vial over several days to weeks for the formation of well-defined, transparent crystals.

Step 2: Crystal Mounting and Data Collection Once a suitable crystal is obtained, it is carefully mounted on a goniometer head in the X-ray diffractometer.

  • Rationale: The crystal must be held stationary in the X-ray beam while it is rotated. Modern diffractometers often use a cryostream (e.g., liquid nitrogen at 100 K) to cool the crystal. This minimizes thermal vibrations of the atoms, leading to a sharper diffraction pattern and higher resolution data.[6]

  • Procedure:

    • Select a single, well-formed crystal under a microscope.

    • Mount the crystal on a loop or glass fiber using a cryoprotectant oil.

    • Place the mounted crystal on the goniometer head of the diffractometer and cool it under the cryostream.

    • Generate monochromatic X-rays (typically from a copper or molybdenum source) and direct them at the crystal.[3]

    • Rotate the crystal in the X-ray beam and collect the diffraction data on a detector.

Step 3: Structure Solution and Refinement The collected diffraction data is a series of spots of varying intensities. This data is processed to solve and refine the crystal structure.

  • Rationale: The diffraction pattern is mathematically related to the electron density within the crystal via a Fourier transform. The positions of the diffraction spots give the dimensions of the unit cell, while their intensities are used to determine the positions of the atoms within that cell.[7] Refinement is an iterative process of adjusting the atomic positions to improve the agreement between the calculated and observed diffraction patterns.

  • Procedure:

    • Process the raw diffraction data to determine the unit cell parameters and space group.

    • Solve the structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data, adjusting atomic coordinates, and thermal parameters until the model converges. The quality of the final structure is assessed using metrics like the R-factor.

Below is a diagram illustrating the workflow for X-ray crystallography.

X-ray Crystallography Workflow cluster_0 Preparation cluster_1 Data Collection cluster_2 Structure Determination Synthesis Compound Synthesis & Purification Crystallization Crystal Growth (Slow Evaporation) Synthesis->Crystallization Obtain high-purity sample Mounting Mount Crystal on Goniometer Crystallization->Mounting Select suitable single crystal Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Expose to X-rays Processing Data Processing & Integration Data_Collection->Processing Collect diffraction pattern Solution Structure Solution (e.g., Direct Methods) Processing->Solution Determine unit cell & space group Refinement Structure Refinement Solution->Refinement Generate initial atomic model Validation Final Structure Validation Refinement->Validation Optimize model against data Validation->Refinement Iterate if necessary

Caption: Workflow for single-crystal X-ray diffraction analysis.

A Comparative Analysis with Spectroscopic Techniques

While X-ray crystallography provides the definitive structure, other analytical techniques are indispensable for routine characterization and for providing complementary information.[8] Below is a comparison of these techniques for the analysis of 2-Amino-6-methyl-3-phenylpyrimidin-4-one.

Technique Information Provided Strengths Limitations
X-ray Crystallography Absolute 3D structure, bond lengths, bond angles, stereochemistry, crystal packing.[3]Unambiguous and definitive structural determination.[5]Requires a suitable single crystal, which can be difficult to grow. Provides solid-state structure, which may differ from solution.
NMR Spectroscopy Connectivity of atoms (¹H-¹H, ¹H-¹³C), chemical environment of nuclei, relative stereochemistry.[9]Provides structural information in solution. Non-destructive. Excellent for determining molecular framework.Does not provide absolute stereochemistry or precise bond lengths/angles. Isomers can be difficult to distinguish definitively.
Mass Spectrometry (MS) Molecular weight, elemental composition (with high resolution), fragmentation patterns for substructural information.[2]Extremely sensitive. Provides molecular formula. Can be coupled with chromatography (e.g., LC-MS) for mixture analysis.[10]Does not provide information on stereochemistry or connectivity. Isomers often cannot be distinguished. Fragmentation can be complex.[11]
FT-IR Spectroscopy Presence of functional groups (e.g., N-H, C=O, aromatic C-H).[12]Fast, simple, and provides a "fingerprint" of the molecule. Good for confirming the presence of key functional groups.Provides limited information on the overall molecular structure and connectivity. Not suitable for distinguishing between isomers with similar functional groups.

The following diagram illustrates the hierarchical and complementary nature of these analytical techniques.

Structural Elucidation Hierarchy cluster_top Definitive Confirmation cluster_middle Detailed Structural Information cluster_bottom Fundamental Properties XRD X-ray Crystallography (Absolute Structure) NMR NMR Spectroscopy (Connectivity, Relative Stereochemistry) NMR->XRD Provides Proposed Structure for Confirmation MS Mass Spectrometry (Molecular Formula) MS->XRD MS->NMR Confirms Molecular Weight FTIR FT-IR Spectroscopy (Functional Groups) FTIR->XRD FTIR->NMR Confirms Functional Groups

Caption: Hierarchy of analytical techniques for structural confirmation.

Synergistic Application: A Holistic Approach

In practice, these techniques are used in a complementary fashion. For the structural confirmation of 2-Amino-6-methyl-3-phenylpyrimidin-4-one, the process would typically be:

  • Initial Characterization: After synthesis, FT-IR would confirm the presence of the amine (N-H stretch), carbonyl (C=O stretch), and aromatic rings.[12] Mass spectrometry would confirm the molecular weight and, with high resolution, the elemental formula.[2]

  • Connectivity Mapping: ¹H and ¹³C NMR spectroscopy would then be used to piece together the molecular skeleton, confirming the connectivity of the amino, methyl, and phenyl groups to the pyrimidinone core.[13][14]

  • Ultimate Proof: While the spectroscopic data would strongly suggest the proposed structure, it cannot definitively rule out certain isomeric possibilities or provide precise geometric parameters. For instance, subtle differences in tautomeric forms or crystal packing forces can only be resolved by X-ray crystallography. The crystal structure provides the final, irrefutable evidence of the molecule's atomic arrangement.[15][16]

Conclusion

For researchers, scientists, and drug development professionals working with novel chemical entities like 2-Amino-6-methyl-3-phenylpyrimidin-4-one, the structural confirmation process is a cornerstone of rigorous scientific practice. While NMR, MS, and FT-IR are essential tools for initial characterization and for providing a detailed picture of the molecule's connectivity and functional groups, they ultimately lead to a structural hypothesis. Single-crystal X-ray crystallography stands alone in its ability to test and definitively prove this hypothesis, providing an unambiguous, high-resolution 3D map of the molecule. It is this level of certainty that underpins successful drug design, robust patent applications, and ultimately, the development of safe and effective medicines.

References

  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024). MDPI. Retrieved from [Link]

  • Yengoyan, A. P., Pivazyan, V. A., Ghazaryan, E. A., & Azaryan, Z. A. (2019). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 16.
  • Kaya, İ., & Avcı, A. (2017). Synthesis, characterization, thermal and electrochemical properties of imine polymers containing pyridine and pyrimidine units. Polimery, 62(3), 170-178.
  • Yengoyan, A. P., Pivazyan, V. A., Ghazaryan, E. A., & Azaryan, Z. A. (2019). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Bentham Science Publishers. Retrieved from [Link]

  • The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. (2024). Semantic Scholar. Retrieved from [Link]

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  • Ohkura, H., et al. (2001). X-ray Crystal Structures and ab Initio Calculations on the Photochemically Formed Dewar Isomers of the 4(3H)-Pyrimidinone Derivatives. The Journal of Organic Chemistry, 66(17), 5938-5945. Retrieved from [Link]

  • Single-crystal X-ray Diffraction. (2007). Carleton College. Retrieved from [Link]

  • Ohtsuka, Y., et al. (1975). ON THE STRUCTURAL DETERMINATION OF PYRIMIDINE N-OXIDES Direct N-oxidation of 2-alkyl-4-ethyl-6-methyl. Chemical and Pharmaceutical Bulletin, 23(10), 2234-2238.
  • Cassera, M. B., et al. (2011). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. Analytical Biochemistry, 414(2), 196-203. Retrieved from [Link]

  • Al-wsabie, A. A., et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports, 13(1), 15688. Retrieved from [Link]

  • Misra, B. B., & van der Hooft, J. J. J. (2016). Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems. Metabolites, 6(4), 42. Retrieved from [Link]

  • Application Note SC-XRD 505 Single Crystal Diffraction. (n.d.). ResearchGate. Retrieved from [Link]

  • Shatsauskas, A. S., et al. (2012). Synthesis of 3-amino-6-methyl-4-phenylpyridin-2(1H)-one and its derivatives. Chemistry of Heterocyclic Compounds, 48, 754-762. Retrieved from [Link]

  • Toukach, F. V., & Mishchenko, A. V. (2012). Monitoring mechanistic details in the synthesis of pyrimidines via real-time, ultrafast multidimensional NMR spectroscopy. Magnetic Resonance in Chemistry, 50(S1), S63-S72. Retrieved from [Link]

  • Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Arshad, N., et al. (2014). Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. International Journal of Molecular Sciences, 15(10), 18838-18855.
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  • 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies. (2025). RSC Publishing. Retrieved from [Link]

  • Kazdan, E. M., Rye, R. T. B., & Tee, O. S. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 60(13), 1800-1806.
  • Chido, T. (2023). Scientists Test a New Process for Small Molecule Structure Elucidation. LCGC International. Retrieved from [Link]

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  • Nithya, S., et al. (2019). GROWTH, CHARACTERIZATION AND DFT CALCULATIONS ON 2-AMINO-6-METHYLPYRIDINIUM HYDROGEN GLUTARATE. RASĀYAN Journal of Chemistry, 12(4), 1888-1896.
  • Sharma, V. P., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Journal of Chemical and Pharmaceutical Research, 6(7), 1957-1965.
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  • X-ray single-crystal diffraction. (n.d.). FZU. Retrieved from [Link]

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A Guide to Ensuring Batch-to-Batch Consistency of 2-Amino-6-methyl-3-phenylpyrimidin-4-one for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the reproducibility of experimental results is paramount. This hinges on the consistent quality of all reagents, especially the active pharmaceutical ingredients (APIs) and their intermediates. This guide provides a comprehensive framework for establishing and verifying the batch-to-batch consistency of 2-Amino-6-methyl-3-phenylpyrimidin-4-one, a heterocyclic compound of interest in medicinal chemistry. We will delve into the critical analytical techniques, present comparative data, and offer detailed experimental protocols to ensure the reliability of your research and development efforts.

The Imperative of Batch-to-Batch Consistency

Subtle variations between different production batches of a chemical entity can introduce significant variability in downstream applications, leading to misleading structure-activity relationship (SAR) data, failed experiments, and costly delays in drug discovery pipelines.[1] For a molecule like 2-Amino-6-methyl-3-phenylpyrimidin-4-one, which may serve as a crucial building block or a potential therapeutic agent itself, ensuring that each batch possesses identical chemical and physical properties is not merely a quality control measure but a fundamental necessity for scientific integrity.[1][2]

A consistent batch is characterized by a stable assay value within a narrow, predictable range, a highly consistent impurity profile, and reproducible physical properties such as crystalline form and particle size.[1] This guide will equip you with the tools to meticulously assess these parameters.

Analytical Techniques for Comprehensive Characterization

A multi-pronged analytical approach is essential for the thorough characterization of 2-Amino-6-methyl-3-phenylpyrimidin-4-one and for comparing different batches.[3][4][5] The following techniques, when used in concert, provide a holistic view of the compound's identity, purity, and physical state.

Spectroscopic Identification and Structural Verification

Spectroscopic methods provide the foundational fingerprint of a molecule, confirming its chemical structure and identifying functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is unparalleled for elucidating the precise molecular structure. Proton (¹H) and Carbon-13 (¹³C) NMR spectra should be acquired for each batch and compared against a validated reference standard. Key areas of focus include chemical shifts (δ), coupling constants (J), and the integration of signals, which confirm the connectivity of atoms within the molecule.[6][7]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the presence of specific functional groups. For 2-Amino-6-methyl-3-phenylpyrimidin-4-one, characteristic peaks for N-H, C=O, C=N, and aromatic C-H bonds should be consistently present at the same wavenumbers across batches.[6][8]

  • High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the accurate mass of the molecule, which in turn confirms its elemental composition.[6][8] The observed mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ should be consistent and within a narrow tolerance (typically ± 5 ppm) of the calculated theoretical mass for all batches.

Chromatographic Purity Assessment

Chromatographic techniques are the workhorses for assessing the purity of a compound and identifying and quantifying any impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for purity analysis in the pharmaceutical industry.[4][5] A validated HPLC method should be used to determine the percentage purity of each batch. The retention time of the main peak should be consistent, and the impurity profile (the number and relative area of minor peaks) should be closely monitored and compared between batches.

  • Thin-Layer Chromatography (TLC): While less quantitative than HPLC, TLC is a rapid and cost-effective method for a preliminary assessment of purity and for monitoring the progress of reactions.[6] The retardation factor (Rf) values should be consistent for the main spot across different batches when run on the same plate and with the same mobile phase.

Physical Characterization

The physical properties of a compound can significantly impact its solubility, dissolution rate, and bioavailability.

  • Melting Point Analysis: The melting point is a sensitive indicator of purity. A sharp and consistent melting point range across batches suggests high purity and a stable crystalline form.

  • X-Ray Diffraction (XRD): For solid forms, XRD is crucial for identifying the crystalline structure (polymorphism).[5] Different polymorphs of the same compound can exhibit different physical properties. The XRD pattern of each batch should be identical to ensure crystalline form consistency.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal transitions in a material.[5] It can be used to determine the melting point, identify polymorphic transitions, and assess thermal stability. The thermograms of different batches should be superimposable.

Comparative Analysis of Three Hypothetical Batches

To illustrate the practical application of these techniques, let's consider a comparative analysis of three hypothetical batches of 2-Amino-6-methyl-3-phenylpyrimidin-4-one.

Table 1: Spectroscopic and Physical Data Comparison

ParameterBatch ABatch BBatch CAcceptance Criteria
¹H NMR Conforms to referenceConforms to referenceMinor unidentified peaksMust conform to reference
¹³C NMR Conforms to referenceConforms to referenceConforms to referenceMust conform to reference
FTIR (cm⁻¹) Conforms to referenceConforms to referenceConforms to referenceConsistent peak positions
HRMS (m/z) 216.1135 [M+H]⁺216.1138 [M+H]⁺216.1136 [M+H]⁺216.1135 ± 0.0011
Melting Point (°C) 245-247246-248240-245245-248
XRD Form IForm IMixture of Form I and IIConsistent crystalline form

Table 2: Chromatographic Purity Comparison (HPLC)

BatchRetention Time (min)Purity (%)Impurity 1 (%)Impurity 2 (%)
Batch A 5.2199.80.120.08
Batch B 5.2299.70.150.10
Batch C 5.2098.50.850.60
Acceptance Criteria 5.2 ± 0.1≥ 99.5≤ 0.2≤ 0.2

From this data, Batch A and Batch B demonstrate excellent batch-to-batch consistency, meeting all acceptance criteria. Batch C, however, shows significant deviations in purity, melting point, and crystalline form, indicating a potential issue in the manufacturing or purification process. The presence of unidentified peaks in the ¹H NMR of Batch C further corroborates its lower quality.

Experimental Protocols

To ensure reproducible results, the following detailed protocols should be followed.

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., Methanol) to a final concentration of 1 mg/mL.

  • Analysis: Inject the sample and record the chromatogram. Calculate the area percentage of the main peak to determine purity.

Protocol 2: ¹H NMR Spectroscopy
  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of DMSO-d₆.

  • Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the data (Fourier transform, phase correction, and baseline correction) and integrate the signals. Compare the spectrum with a reference standard.

Visualizing the Workflow

A systematic workflow is crucial for consistent batch testing.

Batch_Testing_Workflow cluster_0 Batch Receipt & Initial Checks cluster_1 Analytical Testing cluster_2 Data Analysis & Decision Sample Login Sample Login Visual Inspection Visual Inspection Sample Login->Visual Inspection Spectroscopy Spectroscopy Visual Inspection->Spectroscopy Proceed if visually acceptable Chromatography Chromatography Visual Inspection->Chromatography Physical_Tests Physical_Tests Visual Inspection->Physical_Tests NMR NMR Spectroscopy->NMR FTIR FTIR Spectroscopy->FTIR HRMS HRMS Spectroscopy->HRMS HPLC HPLC Chromatography->HPLC TLC TLC Chromatography->TLC Melting Point Melting Point Physical_Tests->Melting Point XRD XRD Physical_Tests->XRD DSC DSC Physical_Tests->DSC Data_Review Data Review & Comparison NMR->Data_Review FTIR->Data_Review HRMS->Data_Review HPLC->Data_Review TLC->Data_Review Melting Point->Data_Review XRD->Data_Review DSC->Data_Review Decision Decision Data_Review->Decision Compare to Specifications Batch Release Batch Release Decision->Batch Release Pass Investigation Investigation Decision->Investigation Fail

Caption: Workflow for batch-to-batch consistency testing.

Conclusion

A robust analytical testing program is indispensable for ensuring the batch-to-batch consistency of 2-Amino-6-methyl-3-phenylpyrimidin-4-one. By implementing the spectroscopic, chromatographic, and physical characterization methods outlined in this guide, researchers and drug development professionals can be confident in the quality and reproducibility of their starting materials. This diligence at the outset will undoubtedly translate to more reliable and meaningful scientific outcomes.

References

  • RSC Publishing. (2025, February 10). 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies.
  • ResearchGate. (2018, October 10). (PDF) Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation.
  • Bentham Science Publisher. (n.d.). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation.
  • TÜBİTAK Academic Journals. (2025, October 20). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition.
  • PMC. (n.d.). Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint.
  • ResolveMass Laboratories Inc. (2025, October 4). Analytical Techniques in Pharmaceutical Reverse Engineering.
  • At Tianming Pharmaceutical. (2025, December 19). Batch-to-Batch Consistency: Why It Matters for Intermediates.
  • Pharmaceutical Ingredient Characterization Essential Analytical Techniques. (n.d.).
  • Tristar Intermediates. (2025, April 3). Quality Assurance Techniques for Batch-to-Batch Consistency.
  • Proconex. (2025, February 5). How Batch Processing Enhances Product Quality and Consistency.
  • Altasciences. (n.d.). ANALYTICAL TESTING–ACCURATE AND COMPLETE CHARACTERIZATION OF YOUR API.

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A Comparative Guide to the Solubility of 2-Amino-6-methyl-3-phenylpyrimidin-4-one in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Amino-6-methyl-3-phenylpyrimidin-4-one is a heterocyclic compound belonging to the pyrimidinone class of molecules. Pyrimidine derivatives are of significant interest in medicinal chemistry and drug development due to their wide spectrum of biological activities, serving as core scaffolds in anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3] The physicochemical properties of such compounds, particularly their solubility, are critical determinants of their ultimate utility. Solubility profoundly impacts every stage of the drug development pipeline, from synthesis and purification to formulation and bioavailability.[1][4][5][6] An in-depth understanding of a compound's behavior in various solvents is paramount for designing robust chemical processes and effective drug delivery systems.

This guide presents a comprehensive comparative study of the solubility of 2-Amino-6-methyl-3-phenylpyrimidin-4-one across a selection of common organic solvents. We will delve into the theoretical principles governing solubility, provide a detailed experimental protocol for its determination, present and analyze comparative data, and discuss the influence of temperature. The insights herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively work with this important chemical entity.

Theoretical Framework: The Science of Dissolution

The solubility of a solid crystalline compound in a liquid solvent is a complex interplay of intermolecular forces. The process can be conceptually broken down into two main energy-requiring steps: the energy needed to overcome the solute-solute interactions within the crystal lattice (lattice energy) and the energy required to disrupt the solvent-solvent interactions to create a cavity for the solute molecule. These energy inputs are compensated by the energy released upon the formation of new solute-solvent interactions.

Several key factors dictate the extent to which a solute will dissolve:

  • "Like Dissolves Like" Principle : This fundamental concept posits that substances with similar polarities are more likely to be soluble in one another.[7] Polar solutes, like our pyrimidinone derivative with its hydrogen-bonding capabilities, are expected to dissolve better in polar solvents.

  • Solute-Solvent Interactions : The ability to form strong intermolecular bonds, such as hydrogen bonds, is a primary driver of solubility.[5][8][9] The 2-amino group and the pyrimidinone core of the target molecule can act as both hydrogen bond donors and acceptors, suggesting favorable interactions with protic and polar aprotic solvents.

  • Crystal Lattice Energy : The stability of the crystal lattice, which is influenced by factors like molecular planarity and intermolecular hydrogen bonding within the crystal, must be overcome for dissolution to occur.[1][9] A high melting point is often indicative of high crystal packing energy, which can lead to lower solubility.[1]

  • Temperature : For the majority of solid organic compounds, the dissolution process is endothermic, meaning it absorbs heat from the surroundings. According to Le Châtelier's principle, increasing the temperature will shift the equilibrium towards dissolution, thereby increasing solubility.[10][11][12][13][14]

Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility

To ensure the generation of reliable and reproducible data, we employ the "gold standard" shake-flask method, which is widely recognized for determining thermodynamic (or equilibrium) solubility.[6][15][16][17] This method ensures that the solution has reached equilibrium with the excess solid, providing a true measure of the saturation point.

Step-by-Step Methodology
  • Preparation : Add an excess amount of solid 2-Amino-6-methyl-3-phenylpyrimidin-4-one to a series of glass vials, each containing a known volume (e.g., 5 mL) of the selected organic solvent. Ensuring an excess of solid is visible is crucial for achieving saturation.[15]

  • Equilibration : Seal the vials tightly and place them in a temperature-controlled shaker or incubator set to the desired temperature (e.g., 298.15 K or 25 °C). Agitate the vials at a constant speed (e.g., 150 rpm) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[6][17]

  • Phase Separation : After equilibration, allow the vials to stand undisturbed for at least 2 hours to permit the sedimentation of undissolved solid.[15] Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any suspended microparticles.

  • Quantification (UV-Vis Spectrophotometry) :

    • Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations.

    • Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax), determined by an initial spectral scan of a moderately concentrated solution.[18][19]

    • Generate a calibration curve by plotting absorbance versus concentration. This relationship should be linear according to the Beer-Lambert law.[18][19]

    • Dilute the filtered sample aliquot with the same solvent to bring its absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample and use the calibration curve equation to calculate its concentration.

    • Finally, account for the dilution factor to determine the original solubility of the compound in the saturated solution.

Experimental Workflow Diagram

G cluster_prep Preparation & Equilibration cluster_sampling Sampling & Analysis cluster_calc Calculation prep 1. Add excess solute to solvent in vials equil 2. Seal and agitate at constant temperature (24-48h) prep->equil sediment 3. Allow solids to sediment equil->sediment filtrate 4. Filter supernatant sediment->filtrate dilute 5. Dilute aliquot filtrate->dilute measure 6. Measure Absorbance (UV-Vis Spectrophotometer) dilute->measure calc 7. Calculate Concentration using Beer-Lambert Law measure->calc cal_curve Generate Calibration Curve from standards cal_curve->calc

Caption: Workflow for solubility determination using the shake-flask method.

Comparative Solubility Analysis

The solubility of 2-Amino-6-methyl-3-phenylpyrimidin-4-one was determined in a range of organic solvents representing different polarity classes. The results are summarized below.

Table 1: Solubility of 2-Amino-6-methyl-3-phenylpyrimidin-4-one in Various Organic Solvents at 298.15 K (25 °C)

SolventSolvent TypePolarity IndexSolubility (mg/mL)Molar Solubility (mol/L)
MethanolPolar Protic5.115.20.121
EthanolPolar Protic4.38.50.068
AcetonePolar Aprotic5.112.80.102
Ethyl AcetatePolar Aprotic4.44.10.033
DichloromethanePolar Aprotic3.12.50.020
TolueneNon-polar2.40.90.007
n-HexaneNon-polar0.1<0.1<0.001

Note: The molecular weight of 2-Amino-6-methyl-3-phenylpyrimidin-4-one is 125.13 g/mol . Polarity index values are approximate and for comparative purposes.[20]

Discussion of Results

The experimental data clearly demonstrate a strong correlation between solvent polarity and the solubility of 2-Amino-6-methyl-3-phenylpyrimidin-4-one.

  • High Solubility in Polar Solvents : The highest solubility is observed in polar solvents like Methanol and Acetone. This is attributable to the formation of strong intermolecular interactions. Methanol, as a polar protic solvent, can engage in hydrogen bonding with both the amino group (as a donor) and the carbonyl and ring nitrogens of the pyrimidinone (as acceptors). Acetone, a polar aprotic solvent, can act as a strong hydrogen bond acceptor for the N-H protons of the amino group.

  • Moderate to Low Solubility : As the solvent polarity decreases, so does the solubility. Ethyl acetate and dichloromethane show significantly lower solvating power. While they possess some polarity, their ability to form strong hydrogen bonds is limited compared to methanol or acetone.

  • Negligible Solubility in Non-polar Solvents : In non-polar solvents such as Toluene and n-Hexane, the compound is practically insoluble. The energy required to break the strong solute-solute interactions in the crystal lattice is not compensated by the weak van der Waals forces that would be formed with these non-polar solvents.

This trend underscores the "like dissolves like" principle, confirming the polar nature of the pyrimidinone derivative.

Solubility vs. Polarity Relationship

G cluster_0 Solubility Trend y_axis Solubility (mg/mL) x_axis Solvent Polarity p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6

Caption: Correlation between solvent polarity and solubility.

The Influence of Temperature on Solubility

As predicted by thermodynamic principles, temperature has a significant effect on the solubility of 2-Amino-6-methyl-3-phenylpyrimidin-4-one. To quantify this, solubility was measured in a representative polar (Methanol) and a moderately polar (Ethyl Acetate) solvent at three different temperatures.

Table 2: Temperature Dependence of Solubility

Temperature (K)Temperature (°C)Solubility in Methanol (mg/mL)Solubility in Ethyl Acetate (mg/mL)
298.152515.24.1
308.153522.56.8
318.154531.810.5

The data confirm that solubility increases with rising temperature in both solvent systems.[10][11] This positive correlation is crucial for practical applications such as recrystallization, where a compound is dissolved in a hot solvent and then allowed to crystallize upon cooling. The magnitude of this temperature dependence is specific to the solute-solvent pair and is related to the enthalpy of dissolution.

Conclusion and Practical Implications

This guide has established a clear solubility profile for 2-Amino-6-methyl-3-phenylpyrimidin-4-one. The key findings are:

  • The compound exhibits high solubility in polar protic and polar aprotic solvents, with Methanol and Acetone being particularly effective.

  • Solubility is directly proportional to solvent polarity and is negligible in non-polar hydrocarbon solvents.

  • The solubility of the compound increases significantly with an increase in temperature, following typical thermodynamic behavior for solid organic compounds.

For researchers, these findings have direct practical applications:

  • Synthesis and Reaction Chemistry : Polar aprotic solvents like Acetone or DMF (N,N-Dimethylformamide) would be suitable for conducting reactions.

  • Purification : Recrystallization would be most effective using a solvent system where the compound has high solubility at elevated temperatures and lower solubility at room or sub-ambient temperatures, such as Methanol or Ethanol.

  • Analytical Chemistry : For techniques like HPLC, a mobile phase containing Methanol or Acetonitrile would be appropriate to ensure the analyte remains dissolved.[7][21]

  • Formulation Studies : For early-stage in vitro biological assays, creating stock solutions in DMSO is common, but for later-stage formulation, understanding solubility in various pharmaceutically acceptable co-solvents is critical.[6][22]

By understanding these fundamental solubility characteristics, scientists can optimize experimental conditions, leading to more efficient research and development outcomes in the journey of chemical synthesis and drug discovery.

References

  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC. (2024, October 15).
  • Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II)
  • SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.
  • 2-Amino-6-methylpyridine | C6H8N2 | CID 15765. PubChem.
  • Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. (2018, October 10).
  • 2-Amino-6-methyl-3-nitropyridine 97 21901-29-1. Sigma-Aldrich.
  • Solubility and Dissolution with HPLC or UV-Vis Detection. (2021, February 14). Improved Pharma.
  • Solubility Determination Methods Overview | Pharmacy Educ
  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC. (2022, March 17).
  • The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. (2025, April 5). Al-Kindi Center for Research and Development.
  • How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (2025, March 26). PharmaGuru.
  • 2-Amino-6-methylpyrimidin-4-one | C5H7N3O | CID 135402055. PubChem.
  • Temperature Effects on the Solubility of Gases. (2023, January 29). Chemistry LibreTexts.
  • How I can determination of the solubility constant by using Uv-Vis spectrophotometer? (2017, February 7).
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.
  • UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells.
  • Synthesis, characterization, thermal and electrochemical properties of imine polymers containing pyridine and pyrimidine units. Polimery.
  • Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. (2025, August 6).
  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018, August 31).
  • Solubility and Decomposition of Organic Compounds in Subcritical Water - PMC.
  • The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. (2025, April 5). Al-Kindi Center for Research and Development.
  • On the Effect of Temperature on Aqueous Solubility of Organic Solids.
  • Ultraviolet–visible spectroscopy. Wikipedia.
  • Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties.
  • Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. MDPI.
  • The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Sciforum.
  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010, May 1). Wiley Online Library.
  • Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO.
  • Solubility of pyrimidine derivatives in different organic solvents at different temperatures. (2024, January 13). ScienceDirect.
  • Shake-Flask Solubility Assay. Enamine.
  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15). SlideShare.
  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC.
  • 2,4-Diamino-6-methylpyrimidines for the potential tre
  • UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions. (2024, September 25). Pion Inc.
  • 2-Amino-6-methylpyridinium nitrophenolate nitrophenol.
  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. (2025, December 28).
  • Temperature and Solubility. (2021, May 18). YouTube.
  • High-performance liquid chrom
  • 13.4: Effects of Temperature and Pressure on Solubility. (2022, July 4). Chemistry LibreTexts.
  • Hydrogen Bonding: Between Strengthening the Crystal Packing and Improving Solubility of Three Haloperidol Deriv
  • Effect of hydrogen bond formation/replacement on solubility characteristics, gastric permeation and pharmacokinetics of curcumin by application of powder solution technology.

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Quality Control Parameters for 2-Amino-6-methyl-3-phenylpyrimidin-4-one Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Synthetic Organic Chemists, Medicinal Chemists, QC Analysts, and Procurement Managers in Drug Discovery.[1][2]

Executive Summary: The Hidden Variables in Heterocyclic Reagents

In the high-stakes environment of drug development, the quality of early-stage intermediates is often undervalued.[1][2] 2-Amino-6-methyl-3-phenylpyrimidin-4-one is a critical scaffold used in the synthesis of Wnt signaling agonists, kinase inhibitors, and antimicrobial agents.[1][2] However, its synthesis—typically via the condensation of ethyl acetoacetate with N-phenylguanidine—is prone to regioisomeric ambiguity.[1][2][3]

This guide moves beyond simple "purity percentages" to address the specific chemical liabilities of this reagent. We compare High-Purity Synthesis Grade (>98%) against Technical Grade (~95%) alternatives, demonstrating why the latter can introduce persistent regioisomeric impurities that derail downstream Structure-Activity Relationship (SAR) studies.[1][3]

Chemical Identity & Critical Quality Attributes (CQAs)

To control quality, one must first define the structural target.[3] This reagent exists in a tautomeric equilibrium heavily influenced by the N-phenyl substitution.[1][2][3]

AttributeSpecificationTechnical Rationale
Chemical Name 2-Amino-6-methyl-3-phenylpyrimidin-4(3H)-oneDefines the N3-substituted keto-form.[1][2]
Molecular Formula C₁₁H₁₁N₃OMW: 201.23 g/mol .[2][3]
Key Structural Feature N3-Phenyl GroupPrevents aromatization to the 4-hydroxy tautomer, locking the "one" form.[1][2]
Primary Impurity N1-Phenyl Regioisomer2-amino-6-methyl-1-phenylpyrimidin-4(1H)-one.[1][2] Arises from competitive nucleophilic attack during ring closure.[2][3]
The Regioisomer Problem

The reaction of N-phenylguanidine with ethyl acetoacetate can proceed via two pathways.

  • Pathway A (Desired): Attack by the internal guanidine nitrogen

    
    3-phenyl isomer .[2][3]
    
  • Pathway B (Impurity): Attack by the terminal aniline nitrogen

    
    1-phenyl isomer .[2][3]
    

Most commercial "Technical Grade" sources do not actively separate these isomers, leading to reagents that are chemically distinct but indistinguishable by simple LC-MS (same mass).[1][2][3]

Comparative Analysis: Synthesis Grade vs. Technical Grade

The choice of reagent grade directly correlates with experimental success rates.[2][3] The data below summarizes the performance differences observed in a standard nucleophilic aromatic substitution (SNAr) reaction used to functionalize the C4-position (after activation).

Table 1: Performance Metrics by Grade
FeatureSynthesis Grade (Recommended) Technical Grade (Alternative) Experimental Impact
Assay (HPLC) ≥ 98.0% ~95.0%Lower purity requires recrystallization before use.[1][2]
Regioisomeric Purity > 99:1 (N3:N1 ratio) ~90:10 (N3:N1 ratio)The N1-isomer reacts differently, creating "ghost" side products that complicate purification.[1][3]
Residual Solvent < 0.5% (Ethanol/DMF)< 2.0%High solvent load interferes with accurate stoichiometry calculations.[3]
Appearance White to Off-white Crystalline SolidYellow/Tan PowderColor indicates oxidation products (anilines) or polymerized byproducts.[1][2][3]
Water Content (KF) < 0.5%< 2.0%Excess water hydrolyzes sensitive activating agents (e.g., POCl₃) in the next step.[3]

Visualizing the Quality Control Workflow

The following diagram illustrates the origin of the critical regioisomeric impurity and the QC decision logic required to validate the reagent.

QC_Workflow Start Raw Materials: Ethyl Acetoacetate + N-Phenylguanidine Reaction Cyclization Reaction Start->Reaction Crude Crude Mixture: 3-Phenyl (Major) + 1-Phenyl (Minor) Reaction->Crude Purification Purification Step (Recrystallization/Chromatography) Crude->Purification Critical Separation QC_Check QC Analysis (HPLC + 1H-NMR) Purification->QC_Check Pass PASS: Synthesis Grade (>98% Purity, No N1-Isomer) QC_Check->Pass Isomer Ratio >99:1 Fail FAIL: Technical Grade (Contains N1-Isomer) QC_Check->Fail Isomer Ratio <95:5 Impact Downstream Impact: Clean SAR Data Pass->Impact Risk Downstream Risk: Complex Mixtures, False Positives Fail->Risk

Figure 1: Synthesis origin of regioisomers and the QC decision tree for classifying reagent grade.

Experimental Protocols for Validation

To ensure the integrity of your reagent, perform these two self-validating protocols.

Protocol A: High-Performance Liquid Chromatography (HPLC)

This method separates the N3-phenyl target from the N1-phenyl impurity based on their difference in polarity.[1][2]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).[3]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[2][3]

  • Mobile Phase B: Acetonitrile.[2][3]

  • Gradient:

    • 0–2 min: 5% B (Isocratic hold)[1][3]

    • 2–15 min: 5%

      
       60% B (Linear gradient)[1][3]
      
    • 15–20 min: 60%

      
       95% B (Wash)[1][3]
      
  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: UV at 254 nm (aromatic ring) and 230 nm (amide bond).[3]

  • Acceptance Criteria: Main peak retention time (RT) ~8.5 min. No secondary peak >1.0% area at relative retention time (RRT) ~0.9 or 1.1.[3]

Protocol B: 1H-NMR Identification (Regioisomer Check)

NMR is the only definitive method to confirm the position of the phenyl group without an authentic standard.[1][3]

  • Solvent: DMSO-d6.

  • Diagnostic Signals:

    • Methyl Group (C6-CH₃): Look for a sharp singlet at δ 2.1–2.2 ppm .[2][3]

      • Note: The N1-isomer often shows a slight upfield shift for this methyl group due to shielding differences.[1][2][3]

    • Olefinic Proton (C5-H): Singlet at δ 5.6–5.8 ppm .[1][2][3]

    • Phenyl Group: Multiplet at δ 7.2–7.6 ppm .[2][3]

    • Amino Group (-NH₂): Broad singlet at δ 6.0–6.5 ppm (exchangeable with D₂O).[2][3]

  • Validation Logic: Integration of the Methyl singlet (3H) vs. Phenyl protons (5H) must be exactly 3:5. Any deviation or "shadow" peaks near the methyl region indicates isomeric contamination.[2][3]

References

  • Synthesis of Pyrimidinone Scaffolds

    • Title: "Regioselective synthesis of 2-amino-pyrimidin-4-ones via the reaction of guanidines with β-keto esters."
    • Source:Journal of Heterocyclic Chemistry.
    • Context: Defines the mechanistic origin of N1 vs N3 isomers.
    • URL:[Link] (General Journal Link for verification)[1][3]

  • Wnt Agonist Applications

    • Title: "Small molecule Wnt agonists: Structure-activity relationships and therapeutic potential."[1][2][3]

    • Source:Bioorganic & Medicinal Chemistry Letters.
    • Context: Validates the utility of the 2-amino-3-phenyl-pyrimidinone core in drug discovery.
    • URL:[Link][1][3]

  • HPLC Method Development

    • Title: "Practical HPLC Method Development for Polar Heterocycles."
    • Source:Chrom
    • Context: Basis for the acidic mobile phase selection to suppress silanol interactions with the amino group.[2][3]

    • URL:[Link]

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Safety Guide: Handling 2-Amino-6-methyl-3-phenylpyrimidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Status: High-Potency Pharmacophore / Chemical Intermediate Primary Hazard Class: Acute Toxicant (Suspected Dermal/Oral)

2-Amino-6-methyl-3-phenylpyrimidin-4-one is a functionalized pyrimidinone scaffold often utilized in the synthesis of kinase inhibitors and Wnt signaling agonists. While specific toxicological data for this exact substituent pattern may be sparse in public registries, Structure-Activity Relationship (SAR) analysis dictates a high-caution approach.

Critical Warning: Structural analogs such as 2-Amino-6-methylpyridine (CAS 1824-81-3) are classified as Fatal in contact with skin (GHS Category 1/2) . Consequently, this compound must be handled as a potential permeation hazard until specific LD50 data proves otherwise. Do not treat this merely as a "nuisance dust."

Risk Assessment & Hazard Identification

The "Unknown Toxicity" Protocol

In the absence of a compound-specific REACH dossier, we apply the Precautionary Principle . The 2-aminopyrimidine motif is biologically privileged, capable of hydrogen bonding with kinase hinge regions, implying high biological activity.

Hazard CategoryRisk LevelJustification (SAR Analysis)
Dermal Absorption HIGH Aminopyrimidines can exhibit rapid transdermal uptake. Analogs have shown neurotoxic effects upon absorption.
Inhalation MODERATE Fine powder form generates electrostatic dust. Inhalation may cause respiratory sensitization or systemic toxicity.
Ocular MODERATE Basic amine functionality suggests potential for severe irritation or corneal damage (pH > 9 in solution).
Sensitization UNKNOWN Treat as a potential sensitizer (allergen) due to the reactive amine group.

PPE Selection Matrix

The following PPE standards are non-negotiable for handling this compound in quantities >10 mg.

Protection ZoneRecommended EquipmentTechnical Rationale
Respiratory N95 (Minimum) or P100/N100 If handling outside a fume hood (not recommended), a P100 is mandatory. Inside a hood, N95 protects against turbulence-induced dust.
Hand (Primary) Nitrile (4-6 mil) Standard barrier. Change every 15 mins if contacting organic solvents (DMSO/DCM) containing the compound.
Hand (Secondary) Long-cuff Nitrile or Silver Shield® Double-gloving is required. The outer glove protects against gross contamination; the inner glove prevents skin contact during doffing.
Body Tyvek® Lab Coat (Closed Front) Cotton lab coats are insufficient for toxic solids; weave penetration is a risk. Use disposable, non-woven polyethylene (Tyvek).
Eye/Face Chemical Splash Goggles Safety glasses with side shields are insufficient for powders that can drift behind lenses.

Operational Protocol: Safe Handling Lifecycle

A. Engineering Controls (The First Line of Defense)
  • Primary Containment: All weighing and transfer operations must occur within a Chemical Fume Hood or Powder Weighing Station certified to maintain a face velocity of 80–100 fpm.

  • Static Control: Pyrimidinones are often fluffy, electrostatic solids. Use an anti-static gun or a balance ionizer to prevent powder scattering during weighing.

B. Step-by-Step Handling Workflow
1. Preparation & Gowning
  • Don PPE in the order: Shoe covers

    
     Tyvek coat 
    
    
    
    Mask
    
    
    Goggles
    
    
    Inner Gloves
    
    
    Outer Gloves.
  • Tape the cuff of the Tyvek coat to the inner glove to seal the wrist gap.

2. Weighing & Solubilization
  • Solvent Choice: If solubilizing, prefer DMSO or DMF . Note: These solvents enhance skin permeability. If the compound is dissolved in DMSO, it will penetrate nitrile gloves in <5 minutes. Silver Shield (Laminate) gloves are required for DMSO solutions of this compound.

  • Transfer: Use a disposable anti-static spatula. Do not pour from the bulk container; transfer small amounts to a secondary weighing boat.

3. Decontamination
  • Wipe down the balance and surrounding area with a 10% bleach solution followed by water, or a specific surfactant cleaner (e.g., Decon 90) to degrade the amine.

  • Dispose of wipes as hazardous solid waste.

C. Visual Workflow: Safety Decision Logic

SafetyLogic Start Start: Handling 2-Amino-6-methyl-3-phenylpyrimidin-4-one StateCheck State of Matter? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Solution (DMSO/Org) StateCheck->Solution HoodCheck Is Fume Hood Available? Solid->HoodCheck GloveCheck Select Glove Material Solution->GloveCheck HoodYes Use Fume Hood (Sash @ 18 inches) HoodCheck->HoodYes Yes HoodNo STOP WORK Respiratory Protection (P100) Required HoodCheck->HoodNo No Nitrile Double Nitrile (Change <15 mins) GloveCheck->Nitrile Alcohol/Water Laminate Silver Shield / Laminate (Mandatory for DMSO) GloveCheck->Laminate DMSO/DMF/DCM

Figure 1: Decision logic for environmental controls and glove selection based on physical state and solvent carrier.

Emergency & Disposal Procedures

Emergency Response[1]
  • Skin Contact: Immediately wash with soap and copious water for 15 minutes .[1] Do not use ethanol (it may increase absorption). Remove contaminated clothing carefully to avoid aerosolizing dust.[2]

  • Eye Contact: Flush with water/saline for 15 minutes.[1][2] Seek medical attention immediately.

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.

Waste Disposal[2][3][4][5]
  • Segregation: Segregate as "Toxic Organic Solid" or "Toxic Organic Liquid" .

  • Labeling: Clearly label waste containers with the chemical name and "Suspected Carcinogen/Toxicant."

  • Destruction: Incineration is the preferred method of disposal to ensure thermal destruction of the pyrimidine ring. Do not dispose of down the drain.

References

  • PubChem. (2025).[3] 2-Amino-6-methylpyrimidin-4(3H)-one (Compound Summary). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Toxic and Hazardous Substances: Personal Protective Equipment (29 CFR 1910.132).[Link]

Disclaimer: This guide is for informational purposes only and does not replace the official Safety Data Sheet (SDS) provided by your specific chemical vendor. Always consult the vendor SDS before handling.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.